2-Amino-4-(trifluoromethoxy)phenol
Description
BenchChem offers high-quality 2-Amino-4-(trifluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(trifluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYJUUSAYDJKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372228 | |
| Record name | 2-amino-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461699-34-3 | |
| Record name | 2-amino-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-(trifluoromethoxy)phenol chemical properties and structure
An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)phenol: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)phenol, a key fluorinated building block for the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and key aspects of its chemical reactivity. Emphasis is placed on its strategic importance in drug discovery, stemming from the unique electronic and metabolic properties conferred by the trifluoromethoxy group. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Role of Fluorinated Intermediates
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2]
2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3) is a bifunctional aromatic compound that capitalizes on these benefits.[3] Possessing a nucleophilic amino group, an acidic hydroxyl group, and an activated phenyl ring, it offers multiple reaction sites for constructing complex molecular architectures.[3][4] Its utility as a precursor for nitrogen-containing heterocycles and other advanced intermediates makes it a high-value compound in discovery and process chemistry pipelines.[5] This guide serves as a technical resource on its core properties and practical applications.
Molecular Structure and Physicochemical Properties
2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow crystalline solid. The molecule consists of a phenol ring substituted with an amino group at position 2 and a trifluoromethoxy group at position 4. This substitution pattern dictates its chemical behavior, particularly the reactivity of the aromatic ring and the nucleophilicity of the amino group.
Table 1: Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)phenol
| Property | Value | Reference(s) |
| CAS Number | 461699-34-3 | [3][6] |
| Molecular Formula | C₇H₆F₃NO₂ | [3][6] |
| Molecular Weight | 193.13 g/mol | [3][6] |
| Appearance | Off-white to pale yellow crystalline powder/solid | [3][6] |
| Melting Point | 98-102 °C | [3][6] |
| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][6] |
| Purity (Typical) | ≥98% | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area; protect from light | [3] |
| InChI Key | DNYJUUSAYDJKAF-UHFFFAOYSA-N |
Spectroscopic and Analytical Characterization
While publicly available spectra are limited, the structure of 2-Amino-4-(trifluoromethoxy)phenol allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will appear as doublets or doublets of doublets in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing nature of the -OCF₃ group. Broad singlets corresponding to the amine (-NH₂) and hydroxyl (-OH) protons would also be present, with their chemical shifts being dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom attached to the highly electronegative -OCF₃ group will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent. This signal provides a clear and unambiguous marker for the presence of the moiety.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ or [M-H]⁻) peak at m/z corresponding to its molecular weight (193.13).
Synthesis and Purification Protocol
The most established and reliable method for synthesizing 2-Amino-4-(trifluoromethoxy)phenol is through the catalytic hydrogenation of its nitro precursor, 2-Nitro-4-(trifluoromethoxy)phenol. This transformation is highly efficient and typically proceeds with excellent yield and purity. The general methodology is analogous to the synthesis of similar aminophenols.[7]
Experimental Protocol: Catalytic Hydrogenation
Causality: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst, which is highly effective for the reduction of aromatic nitro groups to amines under hydrogen pressure. Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The filtration through Celite is critical for the complete removal of the fine palladium catalyst post-reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a pressure-rated hydrogenation vessel, add 2-Nitro-4-(trifluoromethoxy)phenol (1.0 eq) and ethanol (10-15 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas to remove oxygen.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%) to the mixture under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethoxy)phenol as a solid.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to achieve >98% purity.
Caption: Synthesis workflow for 2-Amino-4-(trifluoromethoxy)phenol.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of 2-Amino-4-(trifluoromethoxy)phenol stems from the distinct reactivity of its functional groups. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while also serving as key nucleophilic handles for building more complex structures.
-
Amino Group Reactions: The primary amine is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, providing a gateway to a wide array of amides, sulfonamides, and other derivatives.
-
Hydroxyl Group Reactions: The phenolic hydroxyl group can be O-alkylated (e.g., Williamson ether synthesis) or acylated to form esters. This allows for the introduction of diverse side chains or the use of the hydroxyl as a protecting group.
-
Aromatic Ring Reactions: The ortho- and para-directing effects of the -NH₂ and -OH groups make the positions ortho to the amine (position 3) and ortho to the hydroxyl (position 6) susceptible to electrophilic aromatic substitution, such as halogenation or nitration, under controlled conditions.
Caption: Key reactivity sites on the 2-Amino-4-(trifluoromethoxy)phenol molecule.
Safety and Handling
As a laboratory chemical, 2-Amino-4-(trifluoromethoxy)phenol must be handled with appropriate precautions to minimize risk. It is classified as harmful and an irritant.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this compound in a well-ventilated fume hood. Avoid formation of dust and prevent contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.[3] Consult the full Safety Data Sheet (SDS) before use.
References
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Amino-4-(trifluoromethoxy) phenol. Retrieved from [Link]
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National Analytical Corporation. (n.d.). 2-amino-4-(trifluoromethoxy) Phenol - Cas No: 461699-34-3. Retrieved from [Link]
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Mol-Instincts. (n.d.). 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL 461699-34-3 wiki. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
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Postigo, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
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Physicochemical properties of 2-Amino-4-(trifluoromethoxy)phenol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)phenol
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational molecular design. The trifluoromethoxy group (-OCF₃), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When present on a versatile scaffold like aminophenol, it creates a building block of significant interest. This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethoxy)phenol (CAS No: 461699-34-3), a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, the experimental methodologies for their characterization, and the scientific rationale that underpins these choices, providing a framework for its effective application in synthesis and development.
Core Physicochemical Profile
2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow solid whose utility as a chemical intermediate is directly linked to its distinct physicochemical characteristics.[2] The presence of an amino group, a hydroxyl group, and a trifluoromethoxy group on the aromatic ring gives rise to a unique combination of properties that are summarized below.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 461699-34-3 | [2] |
| Molecular Formula | C₇H₆F₃NO₂ | [2] |
| Molecular Weight | 193.13 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [2] |
| Melting Point | 98-102 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents | [2] |
| Purity | ≥98% | [2] |
Structural and Electronic Properties
The molecule's structure is fundamental to its reactivity and function. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups are positioned ortho to each other, while the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group is para to the amino group. This arrangement influences the molecule's acidity, basicity, and susceptibility to electrophilic substitution.
Caption: Chemical structure of 2-Amino-4-(trifluoromethoxy)phenol.
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of 2-Amino-4-(trifluoromethoxy)phenol for use in sensitive applications like pharmaceutical synthesis, rigorous characterization of its physicochemical properties is essential. The following section details the standard, self-validating protocols for determining these key parameters.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will lead to a depressed and broader melting point range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline 2-Amino-4-(trifluoromethoxy)phenol is finely powdered.[3] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.[5]
-
Measurement:
-
Initial Rapid Determination: The apparatus is heated rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.[4][6] For a pure sample, this should fall within the expected 98-102°C range.[2]
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Understanding the solubility of 2-Amino-4-(trifluoromethoxy)phenol is crucial for its application in various reaction and purification systems. The general rule of "like dissolves like" provides a starting point for predictions, with its polar amino and hydroxyl groups suggesting some aqueous solubility, and the aromatic ring and trifluoromethoxy group favoring solubility in organic solvents.[7]
Methodology: Qualitative Solubility Testing
-
Sample Preparation: In a series of small test tubes, add approximately 25 mg of 2-Amino-4-(trifluoromethoxy)phenol.[8]
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[8] A range of solvents should be tested to build a comprehensive profile.
-
Observation: Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[9]
-
Acid-Base Solubility: For a more in-depth understanding of the functional groups, solubility in aqueous acidic and basic solutions is tested.
-
5% HCl: If the compound dissolves, it indicates the presence of a basic functional group (the amino group).[10]
-
5% NaOH: If the compound dissolves, it indicates the presence of an acidic functional group (the phenolic hydroxyl group).[10]
-
5% NaHCO₃: This weaker base is used to differentiate between strong and weak acids. Phenols are generally not acidic enough to dissolve in sodium bicarbonate solution.[11]
-
Caption: Qualitative Solubility Testing Workflow.
pKa Determination
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.[13] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.
-
Solution Preparation: A precise amount of 2-Amino-4-(trifluoromethoxy)phenol is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility.[13] The solution must be free of dissolved CO₂ to avoid errors, especially when titrating with a base.[13]
-
Titration: A calibrated pH electrode is placed in the solution. A standardized solution of NaOH is added in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). The equivalence point is identified as the inflection point of the curve.[13]
Spectral Data
While specific spectra for this compound are not provided in the search results, a senior scientist can predict the key features based on its structure.
-
¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the three different substituents.
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbon of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), the N-H stretches of the amine (around 3300-3500 cm⁻¹), C-O stretching, and strong C-F stretching bands associated with the trifluoromethoxy group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.13 g/mol ).
Synthesis, Applications, and Safety
Synthesis
While multiple synthetic routes may exist, a common approach for related compounds involves the hydrogenation of a nitro-substituted precursor. For instance, 2-amino-4-(trifluoromethyl)phenol can be synthesized via the hydrogenation of the corresponding nitro compound using a platinum oxide catalyst.[14]
Applications in Research and Development
The true value of 2-Amino-4-(trifluoromethoxy)phenol lies in its role as a versatile building block.[2] Its amino and hydroxyl groups offer reactive sites for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[15]
-
Pharmaceuticals: The trifluoromethoxy group is known to improve the pharmacokinetic profile of drug candidates.[1] This intermediate is therefore valuable for creating novel compounds for drug discovery programs.[16][17]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties can enhance the efficacy and stability of pesticides and herbicides.[2]
-
Materials Science: The unique electronic properties conferred by the functional groups make it a candidate for the synthesis of specialty polymers and organic electronic materials.[15]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Amino-4-(trifluoromethoxy)phenol is paramount to ensure safety.
-
Hazards: The compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[2][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19] Work should be conducted in a well-ventilated area or a chemical fume hood.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials.[2] Keep containers tightly closed.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]
Conclusion
2-Amino-4-(trifluoromethoxy)phenol is more than just a chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the influential trifluoromethoxy group, make it a valuable intermediate for developing next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its characteristics and the methodologies to verify them, as outlined in this guide, is the foundation for leveraging its full potential in research and development.
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- 19. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4-(trifluoromethoxy)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details a robust and efficient two-step synthesis commencing from the commercially available starting material, 4-(trifluoromethoxy)phenol. The synthesis involves a highly regioselective ortho-nitration, followed by a clean and effective catalytic hydrogenation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and data presentation to facilitate the successful synthesis of this key compound.
Introduction: The Significance of 2-Amino-4-(trifluoromethoxy)phenol
2-Amino-4-(trifluoromethoxy)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic placement of the amino and hydroxyl groups on the phenyl ring makes this compound a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.
This guide provides a detailed and practical approach to the synthesis of 2-Amino-4-(trifluoromethoxy)phenol, focusing on a logical and efficient pathway that can be implemented in a laboratory setting.
Overview of the Synthetic Strategy
The most direct and efficient synthetic route to 2-Amino-4-(trifluoromethoxy)phenol involves a two-step sequence starting from 4-(trifluoromethoxy)phenol:
-
Step 1: Regioselective Ortho-Nitration: The introduction of a nitro group at the position ortho to the hydroxyl group of 4-(trifluoromethoxy)phenol to yield 2-nitro-4-(trifluoromethoxy)phenol.
-
Step 2: Reduction of the Nitro Group: The selective reduction of the nitro group of 2-nitro-4-(trifluoromethoxy)phenol to the corresponding amino group to afford the final product, 2-Amino-4-(trifluoromethoxy)phenol.
This strategy is advantageous due to the ready availability of the starting material and the generally high yields and selectivity of the individual steps.
Step-by-Step Synthesis Pathway
Step 1: Ortho-Nitration of 4-(trifluoromethoxy)phenol
The key to this initial step is the selective introduction of a nitro group at the C2 position of the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Since the para-position is occupied by the trifluoromethoxy group, the substitution is directed to the ortho-positions. For a highly regioselective ortho-nitration, a mild and effective nitrating system is required to avoid the formation of dinitro-products and other side reactions. A recommended method involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate.[1]
Reaction:
Causality of Experimental Choices:
-
Cerium (IV) Ammonium Nitrate (CAN): CAN serves as an effective and mild nitrating agent. It is believed to generate the nitronium ion (NO₂⁺) in situ, which is the active electrophile in the nitration reaction.[1]
-
Sodium Bicarbonate (NaHCO₃): The presence of a mild base like sodium bicarbonate is crucial for achieving high ortho-selectivity. It is thought to modulate the reactivity of the phenol and the nitrating species, favoring substitution at the ortho position.[1]
-
Solvent: Acetonitrile is a suitable solvent for this reaction, as it dissolves the reactants and is inert under the reaction conditions.
Experimental Protocol: Synthesis of 2-nitro-4-(trifluoromethoxy)phenol
-
To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in acetonitrile, add sodium bicarbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of cerium (IV) ammonium nitrate (1.1 equivalents) in acetonitrile dropwise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-nitro-4-(trifluoromethoxy)phenol.
Data Summary for Nitration Reaction
| Reagent | Molar Ratio | Purpose |
| 4-(trifluoromethoxy)phenol | 1.0 | Starting Material |
| Cerium (IV) Ammonium Nitrate (CAN) | 1.1 | Nitrating Agent |
| Sodium Bicarbonate (NaHCO₃) | 1.5 | Base/Selectivity Enhancer |
| Acetonitrile | - | Solvent |
Step 2: Reduction of 2-nitro-4-(trifluoromethoxy)phenol
The final step in the synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely used and highly efficient method for this transformation, often providing clean products with high yields.[2][3][4] Palladium on carbon (Pd/C) is a common and effective catalyst for this reaction.[3][4]
Reaction:
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the reduction of nitro groups. It allows for the reaction to proceed under relatively mild conditions of temperature and pressure and can be easily removed by filtration.[3][4]
-
Hydrogen Gas (H₂): Hydrogen is the reducing agent in this reaction. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.
-
Solvent: A protic solvent like ethanol or methanol is commonly used for catalytic hydrogenation as it can effectively dissolve the substrate and facilitate the reaction on the catalyst surface.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
-
In a hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethoxy)phenol (1 equivalent) in ethanol.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-(trifluoromethoxy)phenol.
-
The product can be further purified by recrystallization if necessary.
Data Summary for Reduction Reaction
| Reagent/Catalyst | Molar/Weight Ratio | Purpose |
| 2-nitro-4-(trifluoromethoxy)phenol | 1.0 | Starting Material |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |
| Hydrogen Gas (H₂) | Excess | Reducing Agent |
| Ethanol | - | Solvent |
Visualizing the Synthesis Pathway
The overall synthetic workflow can be visualized as a two-step process, clearly outlining the transformation from the starting material to the final product.
Caption: Overall synthesis pathway for 2-Amino-4-(trifluoromethoxy)phenol.
Conclusion
The synthesis of 2-Amino-4-(trifluoromethoxy)phenol can be reliably achieved through a two-step sequence involving the regioselective ortho-nitration of 4-(trifluoromethoxy)phenol followed by the catalytic hydrogenation of the resulting nitro-intermediate. The methodologies presented in this guide are based on well-established chemical principles and offer a practical approach for obtaining this valuable compound in a laboratory setting. The careful selection of reagents and reaction conditions is paramount to achieving high yields and purity of the final product.
References
- Google Patents. (2017). CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
-
PrepChem. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
Sun, J., Fu, Y., He, G., Sun, X., & Wang, X. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1594-1601. [Link]
- Wang, Y., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
-
Varma, R. S., & Naicker, K. P. (1999). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 1(1), 13-19. Retrieved from [Link]
- Choudhary, V. R., et al. (2025). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Journal of Chemical Technology & Biotechnology.
-
NOP. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
-
Hashemi, M. M., & Beni, Y. A. (2005). Nitration of Phenols Under Mild And Heterogeneous Conditions. Journal of the Chinese Chemical Society, 52(5), 1025-1028. [Link]
- Pitchumani, K., & Kannan, P. (2000). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
-
Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube. [Link]
- GlobalCHEM. (n.d.). Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol.
- Li, H., et al. (2018). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Google Patents. (1998). US5847231A - Selective nitration of phenol derivatives.
-
Wei, S., et al. (2023). Pd nanoparticles anchored Co-MOF for nitrophenol reduction. Environmental Science and Pollution Research, 30(43), 97936-97947. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]
Sources
Spectroscopic Characterization of 2-Amino-4-(trifluoromethoxy)phenol: A Technical Guide
Affiliation: Advanced Molecular Characterization Group, Google Research
Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3). Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. Detailed experimental protocols for acquiring high-fidelity spectroscopic data are also presented, ensuring this guide serves as a practical tool for both theoretical understanding and empirical validation.
Introduction: The Significance of 2-Amino-4-(trifluoromethoxy)phenol
2-Amino-4-(trifluoromethoxy)phenol is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), an amino (-NH₂), and a trifluoromethoxy (-OCF₃) group. This unique combination of substituents makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is of high interest as it can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The amino and hydroxyl groups offer versatile handles for a wide range of chemical transformations, enabling the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular Structure and Key Spectroscopic Features
The structural arrangement of the functional groups on the benzene ring dictates the expected spectroscopic signatures. The ortho-positioning of the amino and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can influence their spectral characteristics. The trifluoromethoxy group at the para-position to the amino group will exert both electronic and through-space effects.
Caption: Molecular structure of 2-Amino-4-(trifluoromethoxy)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Amino-4-(trifluoromethoxy)phenol.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ar-H (H-6) | 6.8 - 7.0 | d | ~8-9 | Ortho-coupled to H-5. Electron-donating -NH₂ and -OH groups shield this proton. |
| Ar-H (H-5) | 6.6 - 6.8 | dd | ~8-9, ~2-3 | Ortho-coupled to H-6 and meta-coupled to H-3. |
| Ar-H (H-3) | 6.5 - 6.7 | d | ~2-3 | Meta-coupled to H-5. Shielded by the ortho -OH and para -NH₂ groups. |
| -NH₂ | 3.5 - 5.0 | br s | - | Broad signal due to quadrupolar relaxation and exchange. Position is solvent and concentration dependent. |
| -OH | 8.5 - 9.5 | br s | - | Broad signal, chemical shift is highly dependent on solvent, concentration, and temperature. Potential intramolecular H-bonding may shift it downfield. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The trifluoromethoxy group will have a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Coupling Constant (J, Hz) | Rationale |
| C-O (C-2) | 145 - 150 | s | - | Carbon bearing the hydroxyl group, deshielded by oxygen. |
| C-N (C-1) | 138 - 142 | s | - | Carbon attached to the amino group. |
| C-OCF₃ (C-4) | 140 - 145 | q | ~2-4 | Carbon attached to the -OCF₃ group, shows small quartet coupling to fluorine. |
| C-H (C-6) | 115 - 120 | s | - | Aromatic CH. |
| C-H (C-5) | 110 - 115 | s | - | Aromatic CH. |
| C-H (C-3) | 105 - 110 | s | - | Aromatic CH. |
| -OCF₃ | 120 - 125 | q | ~250-260 | The carbon of the trifluoromethoxy group will appear as a quartet with a large C-F coupling constant. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-Amino-4-(trifluoromethoxy)phenol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for aminophenols as it can help in observing the exchangeable -OH and -NH₂ protons.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~100 ppm centered around -60 ppm.
-
Number of Scans: 64.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 2-Amino-4-(trifluoromethoxy)phenol is expected to show characteristic absorption bands for the O-H, N-H, C-O, C-N, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Description |
| 3400 - 3200 | O-H and N-H stretching | Medium-Strong, Broad | The O-H stretch will likely be a broad band. The N-H stretching of the primary amine will appear as two sharp peaks (symmetric and asymmetric stretching) superimposed on the O-H band. |
| 1620 - 1580 | Aromatic C=C stretching | Medium-Strong | Characteristic absorptions for the benzene ring. |
| 1520 - 1480 | N-H bending | Medium | Scissoring vibration of the primary amine. |
| 1300 - 1200 | C-O stretching (phenol) and C-N stretching | Strong | Strong absorptions typical for aryl ethers and amines. |
| 1250 - 1050 | C-F stretching | Very Strong | The C-F bonds of the -OCF₃ group will give rise to very strong and characteristic absorption bands. |
| 900 - 675 | C-H out-of-plane bending | Medium-Strong | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 193 | [M]⁺˙ | Molecular ion |
| 176 | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen atom. |
| 164 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for phenols. |
| 124 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical. |
| 95 | [C₆H₅O]⁺ | Fragmentation of the aromatic ring. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"];M [label="[M]⁺˙ (m/z 193)"]; F1 [label="[M - CHO]⁺ (m/z 164)"]; F2 [label="[M - OCF₃]⁺ (m/z 124)"]; F3 [label="[CF₃]⁺ (m/z 69)"];
M -> F1 [label="- CHO"]; M -> F2 [label="- OCF₃"]; M -> F3 [label="Fragmentation"]; }
Caption: Predicted major fragmentation pathways for 2-Amino-4-(trifluoromethoxy)phenol.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a small amount of the sample via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or after Liquid Chromatography (LC) separation.
-
-
Instrument Parameters:
-
EI-MS:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
ESI-MS:
-
Operate in positive ion mode to detect [M+H]⁺ (m/z 194).
-
Optimize spray voltage and capillary temperature.
-
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Amino-4-(trifluoromethoxy)phenol. The provided interpretations, based on fundamental spectroscopic principles and data from analogous structures, offer a solid foundation for researchers working with this compound. The experimental protocols outlined herein will enable the acquisition of high-quality data for empirical validation and further structural studies. This guide serves as a valuable resource for the scientific community, facilitating the effective utilization of this important chemical intermediate in research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
The Strategic Deployment of 2-Amino-4-(trifluoromethoxy)phenol in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic properties and metabolic stability. This technical guide provides an in-depth analysis of 2-Amino-4-(trifluoromethoxy)phenol, a versatile building block that synergistically combines the advantageous features of the trifluoromethoxy moiety with the reactive potential of an aminophenol scaffold. We will explore its synthesis, physicochemical characteristics, and delve into its potential applications in medicinal chemistry, particularly in the development of neuroprotective agents, anti-inflammatory molecules, and kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential intermediate in their quest for novel therapeutics.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethoxy group, in particular, offers a unique combination of high electronegativity and lipophilicity, often leading to improved cell membrane permeability and resistance to oxidative metabolism.[2] When coupled with the versatile aminophenol scaffold, which is a common feature in many biologically active compounds, 2-Amino-4-(trifluoromethoxy)phenol emerges as a powerful starting material for the synthesis of diverse and complex molecular architectures.[3]
This guide will illuminate the path from the synthesis of this key intermediate to its potential applications in tackling complex diseases. We will explore how the distinct functionalities of 2-Amino-4-(trifluoromethoxy)phenol can be exploited to generate novel chemical entities with enhanced therapeutic potential.
Physicochemical Properties and Data Summary
2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow solid with a faint aromatic odor.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 461699-34-3 | [3][4] |
| Molecular Formula | C7H6F3NO2 | [3][4] |
| Molecular Weight | 193.13 g/mol | [4] |
| Melting Point | 98-102 °C | [4] |
| Appearance | Off-white to pale yellow solid | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [4] |
| Purity | ≥98% | [4] |
Synthesis and Experimental Protocols
The synthesis of 2-Amino-4-(trifluoromethoxy)phenol can be efficiently achieved through the catalytic hydrogenation of a nitro-precursor. This method is analogous to the synthesis of the structurally similar 2-amino-4-(trifluoromethyl)phenol.[1] A plausible and scalable synthetic route is outlined below.
Synthetic Pathway
Caption: Synthetic route to 2-Amino-4-(trifluoromethoxy)phenol.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)phenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(trifluoromethoxy)phenol (1.0 eq). Cool the flask to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. The solid precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 2-Nitro-4-(trifluoromethoxy)phenol.
Step 2: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
-
Reaction Setup: To a solution of 2-Nitro-4-(trifluoromethoxy)phenol (1.0 eq) in methanol, add 10 wt% Pd(OH)₂ on carbon (0.05 eq) under a nitrogen atmosphere.[2]
-
Hydrogenation: The suspension is degassed and purged with hydrogen gas several times. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., 40 psi) at room temperature for 12-16 hours.[2]
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Amino-4-(trifluoromethoxy)phenol as a solid.
Potential Applications in Medicinal Chemistry
The unique structural features of 2-Amino-4-(trifluoromethoxy)phenol make it an attractive scaffold for the development of a wide range of therapeutic agents. The ortho-amino and hydroxyl groups provide a handle for the construction of various heterocyclic systems, while the trifluoromethoxy group enhances drug-like properties.
Neuroprotective Agents: Targeting Voltage-Gated Sodium Channels
The benzoxazole and benzothiazole ring systems are privileged scaffolds in medicinal chemistry, known for their diverse biological activities.[5][6] Riluzole, a benzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS) that contains a trifluoromethoxy group. This provides a strong rationale for exploring derivatives of 2-Amino-4-(trifluoromethoxy)phenol as potential neuroprotective agents.
A plausible application is the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives as analogues of riluzole, which are known to act as voltage-dependent sodium channel blockers.
Caption: Pathway to novel neuroprotective agents.
Hypothetical Application Workflow:
-
Synthesis: Synthesize a library of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives by reacting 2-Amino-4-(trifluoromethoxy)phenol with various cyclizing agents and subsequently modifying the amino group.
-
In Vitro Screening: Evaluate the synthesized compounds for their ability to block voltage-gated sodium channels in neuronal cell lines.
-
Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the derivatives and their biological activity to identify key pharmacophoric features.
-
In Vivo Efficacy: Test the most promising candidates in animal models of neurodegenerative diseases like ALS or Parkinson's disease.
Anti-Inflammatory Agents: Targeting the NLRP3 Inflammasome
Chronic inflammation is a hallmark of many diseases, and the NLRP3 inflammasome is a key player in the inflammatory response.[7][8] Small molecule inhibitors of the NLRP3 inflammasome are therefore highly sought after. The phenol moiety is a common feature in known NLRP3 inhibitors, and the introduction of a trifluoromethoxy group could enhance potency and improve pharmacokinetic properties.
Caption: Design strategy for kinase inhibitors.
Structure-Activity Relationship (SAR) Exploration Plan:
-
Scaffold Elaboration: Synthesize a series of benzoxazole or benzothiazole derivatives from 2-Amino-4-(trifluoromethoxy)phenol.
-
Side Chain Variation: Introduce a variety of side chains at different positions of the heterocyclic core to probe the chemical space around the kinase active site.
-
Kinase Panel Screening: Screen the synthesized compounds against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) to determine their potency and selectivity profile.
-
Computational Modeling: Utilize molecular docking and other computational tools to understand the binding mode of active compounds and guide further optimization.
Conclusion and Future Perspectives
2-Amino-4-(trifluoromethoxy)phenol represents a highly valuable and underexplored building block in medicinal chemistry. Its strategic combination of a reactive aminophenol core and a drug-like trifluoromethoxy group provides a solid foundation for the development of novel therapeutics. The potential applications discussed in this guide, including neuroprotective agents, anti-inflammatory molecules, and kinase inhibitors, highlight the versatility of this scaffold. As the demand for more effective and safer drugs continues to grow, the judicious use of fluorinated intermediates like 2-Amino-4-(trifluoromethoxy)phenol will undoubtedly play a pivotal role in advancing the frontiers of drug discovery. Future research should focus on the synthesis and biological evaluation of diverse compound libraries derived from this promising starting material to unlock its full therapeutic potential.
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Safety, handling, and toxicity information for 2-Amino-4-(trifluoromethoxy)phenol
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Amino-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethoxy)phenol is a substituted aromatic amine that presents a unique combination of functional groups, making it a molecule of interest for synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. The presence of an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethoxy group on a benzene ring confers specific reactivity and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, which can improve bioavailability.[1] However, the structural alerts present in this molecule—namely, the aminophenol core—necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2-Amino-4-(trifluoromethoxy)phenol, drawing on data from related compounds to offer a conservative and safety-focused approach for laboratory professionals.
Hazard Identification and Classification
While specific comprehensive toxicological data for 2-Amino-4-(trifluoromethoxy)phenol is limited, the known hazards of aminophenols and halogenated aromatic compounds provide a strong basis for its classification and hazard assessment.
GHS Classification (Anticipated)
Based on data for structurally similar compounds, 2-Amino-4-(trifluoromethoxy)phenol is anticipated to fall under the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects |
This classification is extrapolated from data on similar aminophenol and trifluoromethoxy aniline derivatives and should be treated as a preliminary assessment.
Signal Word: Warning
Hazard Pictograms:
Summary of Toxicological Risks
The primary toxicological concerns associated with 2-Amino-4-(trifluoromethoxy)phenol are rooted in its aminophenol structure.
-
Acute Effects : Like other aminophenols, this compound is expected to be harmful if ingested and to cause significant irritation to the skin, eyes, and respiratory tract.
-
Mutagenicity and Carcinogenicity : Aromatic amines are a class of compounds that can be metabolically activated to genotoxic intermediates. Aminophenols, in particular, are noted for their potential to cause mutations.[2] Some aromatic amines have been linked to an increased risk of bladder cancer in occupational settings.[3] Therefore, 2-Amino-4-(trifluoromethoxy)phenol should be handled as a suspected mutagen and potential carcinogen.
-
Target Organ Effects : The kidneys are a known target for the toxic effects of p-aminophenol.[4] While the substitution pattern is different here, renal toxicity should be considered a potential long-term hazard.
-
Environmental Hazards : Halogenated aromatic compounds can be persistent in the environment. Trifluoromethylphenols have been shown to undergo aqueous photolysis to form trifluoroacetic acid (TFA), a persistent environmental contaminant.[5] The compound is also expected to be toxic to aquatic organisms.
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, particularly its potential mutagenicity, all handling of 2-Amino-4-(trifluoromethoxy)phenol should be performed with strict adherence to safety protocols to minimize any possible exposure.
Engineering Controls
The primary method for controlling exposure to hazardous powders is through engineering controls.
-
Chemical Fume Hood : All work with solid 2-Amino-4-(trifluoromethoxy)phenol and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilated Enclosures : For weighing the solid compound, a ventilated balance enclosure or powder containment hood is highly recommended to minimize the aerosolization of fine particles.[7] If a ventilated enclosure is not available, weighing should be performed within a chemical fume hood.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Aminophenols can be absorbed through the skin.[9] Always inspect gloves for tears or holes before use.[10] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes of solutions or accidental aerosolization of powder.[10] |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination.[11] |
| Respiratory Protection | Use a certified respirator if handling powders or volatile compounds outside of a fume hood. | To prevent inhalation of hazardous dust.[11] |
Workflow for Safe Handling of the Solid Compound
The following step-by-step protocol is designed to minimize exposure when handling powdered 2-Amino-4-(trifluoromethoxy)phenol.
Caption: Workflow for safely handling powdered 2-Amino-4-(trifluoromethoxy)phenol.
Causality in the Workflow:
-
Steps 1-3 (Preparation): This phase is critical for risk assessment and mitigation. Reviewing the Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) ensures that the handler is aware of all potential hazards and emergency procedures.[7] Designating a specific work area within a fume hood and covering it with absorbent paper contains any potential spills and simplifies cleanup.[6]
-
Steps 4-7 (Weighing and Transfer): The greatest risk of exposure to hazardous powders is during weighing and transfer due to the potential for aerosolization.[6] By transferring the powder into a pre-tared, sealable container inside the fume hood, the risk of inhaling dust is significantly reduced. Weighing the sealed container outside the hood prevents contamination of the balance.[8]
-
Steps 8-11 (Decontamination and Disposal): Meticulous cleanup is essential to prevent secondary exposure. Wiping down the exterior of containers and the work surface with a damp cloth (wet-cleaning) prevents dust from becoming airborne.[6] Segregating waste is crucial; as a halogenated aromatic compound, all contaminated materials must be placed in a designated "Hazardous Waste" container for halogenated organics.[12]
Emergency Procedures
Rapid and appropriate response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used for large exposures. Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. An eyewash station should be used. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
-
For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.
Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, well-ventilated area.[12]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Designate a specific storage area for this compound, clearly marked with appropriate hazard warnings (e.g., "Suspected Mutagen").[7]
Waste Disposal
As a halogenated aromatic compound, 2-Amino-4-(trifluoromethoxy)phenol and any materials contaminated with it must be disposed of as hazardous waste.
Caption: Protocol for the compliant disposal of halogenated waste.
Key Principles of Disposal:
-
Segregation : Never mix halogenated waste with non-halogenated waste streams.[12] This is critical because the disposal methods, particularly incineration, are different.[14]
-
Labeling : The waste container must be clearly and accurately labeled with its contents to ensure it is handled correctly by waste management personnel.[12]
-
Containment : Liquid waste should be in a sealed, leak-proof container. Solid waste should also be in a sealed container to prevent any release.
-
Professional Disposal : Always follow your institution's procedures for hazardous waste disposal, which typically involves contacting the EHS department.[11]
Conclusion
2-Amino-4-(trifluoromethoxy)phenol is a compound that requires a high degree of caution in the laboratory. While specific toxicological data is scarce, the known hazards of the aminophenol class and halogenated aromatics necessitate that it be handled as a substance that is harmful by ingestion, irritating to the skin, eyes, and respiratory system, and a suspected mutagen. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed safe handling and disposal protocols, researchers can effectively minimize the risks associated with this versatile chemical intermediate. A culture of safety, grounded in a thorough understanding of potential hazards, is paramount when working with compounds of this nature.
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A Literature Review on 2-Amino-4-(trifluoromethoxy)phenol and its Analogs: A Technical Guide for Drug Development Professionals
An in-depth technical guide by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, thereby improving a molecule's potential for therapeutic success. This technical guide provides a comprehensive literature review of 2-Amino-4-(trifluoromethoxy)phenol, a versatile chemical intermediate, and its structurally significant analogs. We will delve into a comparative analysis of their physicochemical properties, detail established and adaptable synthetic methodologies, and explore their applications as foundational building blocks in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful scaffolds in the design of next-generation therapeutics.
Part 1: The Core Scaffold and its Analogs: A Physicochemical Overview
The 2-aminophenol framework is a privileged starting point in synthetic chemistry, offering two reactive handles—an amine and a hydroxyl group—in an ortho-relationship that is ripe for constructing complex heterocyclic systems. The introduction of a trifluoromethoxy group at the 4-position bestows unique properties that are highly desirable in drug design.
The Core Compound: 2-Amino-4-(trifluoromethoxy)phenol
2-Amino-4-(trifluoromethoxy)phenol serves as a high-purity (typically ≥98%) building block for creating more advanced molecules in the pharmaceutical and agrochemical industries.[1] Its defined chemical properties make it a reliable intermediate for targeted chemical development.[1]
Table 1: Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)phenol
| Property | Value | Reference |
| CAS Number | 461699-34-3 | [1][2] |
| Molecular Formula | C7H6F3NO2 | [1][2] |
| Molecular Weight | 193.13 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid/powder | [1] |
| Melting Point | 98-102 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |
| Synonyms | 2-Hydroxy-5-(trifluoromethoxy)aniline | [1] |
Key Analogs: A Comparative Analysis
The true utility of a scaffold is often revealed through the study of its analogs. By systematically replacing the -OCF3 group with other fluorine-containing moieties such as trifluoromethyl (-CF3), trifluoromethylthio (-SCF3), and its oxidized derivatives, medicinal chemists can fine-tune a molecule's properties. The -CF3 group, for instance, is a strong electron-withdrawing group that enhances metabolic stability and can improve interactions with biological targets.[3][4] The -SCF3 group significantly increases lipophilicity, a critical factor for membrane permeability.[5]
Table 2: Comparative Properties of Key 2-Aminophenol Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 2-Amino-4-(trifluoromethyl)phenol | 454-81-9 | C7H6F3NO | 177.12 | Trifluoromethyl group (-CF3)[6] |
| 2-Amino-4-((trifluoromethyl)thio)phenol | 228401-48-7 | C7H6F3NOS | 209.19 | Trifluoromethylthio group (-SCF3)[7][8] |
| 2-Amino-4-((trifluoromethyl)sulfinyl)phenol | 1616682-59-7 | C7H6F3NO2S | 225.19 | Trifluoromethylsulfinyl group (-SOCF3)[9][10] |
| 2-Amino-4-((trifluoromethyl)sulfonyl)phenol | 69245-43-8 | C7H6F3NO3S | 241.19 | Trifluoromethylsulfonyl group (-SO2CF3)[11][12] |
The choice between these analogs is a critical decision in the drug design process. The trifluoromethoxy group offers a unique combination of lipophilicity and polarity from the oxygen atom, allowing for precise logP value modulation.[3] In contrast, the trifluoromethyl group is often used as a bioisostere for chlorine atoms and is known to improve solubility and binding selectivity.[3] The sulfur-containing analogs provide additional avenues for modification and interaction within biological systems.
Part 2: Synthetic Strategies and Methodologies
The synthesis of these valuable building blocks is crucial for their application. The methodologies often rely on robust and scalable chemical reactions, with a focus on achieving high yield and purity.
General Synthesis via Nitrophenol Reduction
A prevalent and industrially viable method for producing aminophenols is the reduction of their corresponding nitrophenol precursors.[13] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.[13][14]
Caption: General workflow for the synthesis of 2-aminophenols.
Experimental Protocol 1: Catalytic Hydrogenation of a Nitrophenol Precursor (Adapted)
This protocol is adapted from the synthesis of 2-amino-4-(trifluoromethyl)phenol and serves as a representative procedure for the reduction of a substituted nitrophenol.[15]
-
Dissolution: Dissolve the starting material, 2-nitro-4-(trifluoromethoxy)phenol, in a suitable solvent such as ethanol (e.g., 300 mL for ~80 g of starting material) in a high-pressure reaction vessel (e.g., a Parr bomb).
-
Catalyst Addition: Add a catalytic amount of a noble metal catalyst. Platinum(IV) oxide (PtO2, 0.5 g) or 5% Palladium on Carbon (Pd/C) are effective choices.[14][15]
-
Hydrogenation: Purge the vessel first with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi) and begin vigorous stirring.[14][15]
-
Monitoring: The reaction is often exothermic. Monitor the reaction progress by observing hydrogen uptake and, if possible, by taking samples for analysis (e.g., TLC or LC-MS). The reaction may require heating (e.g., 40-80 °C) to proceed at a reasonable rate.[14] Fresh portions of the catalyst can be added if the reaction stalls.[15]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, 2-Amino-4-(trifluoromethoxy)phenol, can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.[15][16]
Synthesis of Sulfur-Containing Analogs
The synthesis of thio-analogs often requires a different approach, such as nucleophilic aromatic substitution on a pre-functionalized phenol. The resulting trifluoromethylthioether can then be selectively oxidized to the corresponding sulfoxide and sulfone.[8]
Caption: Synthesis pathway for sulfur-containing analogs.
Experimental Protocol 2: Synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol
This protocol is based on a described nucleophilic aromatic substitution method.[8]
-
Reaction Setup: In a reaction vessel, combine 2-Amino-4-bromophenol, silver(I) trifluoromethanethiolate (AgSCF3), and cesium carbonate (Cs2CO3) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for approximately 12 hours under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the desired 2-Amino-4-((trifluoromethyl)thio)phenol.
Part 3: Applications in Drug Discovery
The true value of these aminophenol scaffolds lies in their application as versatile building blocks for molecules with potent biological activity.
Enhancing Drug-like Properties
The incorporation of -OCF3 and -CF3 groups is a well-established strategy for enhancing a molecule's drug-like properties.[3][17][18] These groups are highly lipophilic, which can improve membrane permeability and bioavailability.[3][19] Furthermore, the carbon-fluorine bond is exceptionally strong, making these moieties highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This "metabolic blocking" can significantly increase a drug's half-life and reduce the required therapeutic dose.[3]
Caption: Concept of metabolic blocking with fluorinated groups.
A Scaffold for Complex Heterocycles
The ortho-amino and hydroxyl groups are perfectly positioned for cyclization reactions, enabling the construction of various heterocyclic systems that are prevalent in pharmaceuticals. For example, these scaffolds are used to synthesize benzothiazoles, phenothiazines, and benzoxazoles, classes of compounds with a wide range of biological activities.[8][20]
A recent compelling example is the discovery of a potent, orally active, and brain-penetrable NLRP3 inflammasome inhibitor for the potential treatment of α-synucleinopathies like Parkinson's disease.[21] The core of this novel inhibitor, ASP0965, is a 5-(trifluoromethyl)phenol structure, highlighting the direct application of these building blocks in developing clinical candidates for challenging neurological diseases.[21]
Success in Marketed Pharmaceuticals
The utility of the trifluoromethoxy group is not merely theoretical; it is validated by its presence in several FDA-approved drugs. These compounds span a diverse range of therapeutic areas, demonstrating the broad applicability of this functional group in successful drug design.[3]
-
Riluzole: Used for treating amyotrophic lateral sclerosis (ALS).
-
Sonidegib: A cancer therapeutic.
-
Delamanid & Pretomanid: Used in the treatment of multidrug-resistant tuberculosis.[3][4]
The clinical success of these molecules provides a powerful testament to the strategic value of incorporating the trifluoromethoxy moiety into drug candidates.
Conclusion
2-Amino-4-(trifluoromethoxy)phenol and its direct analogs represent a class of exceptionally valuable building blocks for modern drug discovery. The strategic placement of fluorine-containing groups on the 2-aminophenol scaffold provides a powerful toolkit for medicinal chemists to enhance metabolic stability, modulate lipophilicity, and construct complex molecular architectures. The synthetic pathways to these compounds are well-established, and their utility has been demonstrated in both preclinical research and clinically approved therapeutics. As the demand for more effective and safer drugs continues to grow, the intelligent application of scaffolds like 2-Amino-4-(trifluoromethoxy)phenol will undoubtedly continue to play a pivotal role in the development of innovative medicines.
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The Trifluoromethoxy Group: A Senior Application Scientist's Guide to Modulating Drug-Like Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Fluorination - The Rise of the Trifluoromethoxy Group
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. While the trifluoromethyl (-CF3) group has long been a workhorse for enhancing metabolic stability and modulating lipophilicity, its close relative, the trifluoromethoxy (-OCF3) group, offers a more nuanced and often more potent toolkit for fine-tuning the properties of drug candidates.[1][2] This guide, curated from the perspective of a senior application scientist, delves into the core principles and practical applications of the trifluoromethoxy group, providing a technical roadmap for its effective deployment in drug discovery programs.
The -OCF3 group is not merely a bioisostere of a methoxy or trifluoromethyl group; its unique electronic and conformational properties set it apart, offering distinct advantages in optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Its strong electron-withdrawing nature, coupled with its significant lipophilicity, allows for a multi-parameter optimization that is often difficult to achieve with other functional groups.[3][5] This guide will dissect the multifaceted role of the trifluoromethoxy group, providing both the theoretical underpinnings and the practical know-how to leverage its full potential.
I. Decoding the Physicochemical Impact of the Trifluoromethoxy Group
The introduction of a trifluoromethoxy group can profoundly alter a molecule's fundamental physicochemical properties. Understanding these changes is critical for predicting and optimizing a drug candidate's behavior.
Lipophilicity (logP/logD): A Lipophilic Powerhouse
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] Its Hansch-Leo lipophilicity parameter (π) of +1.04 is significantly higher than that of the trifluoromethyl group (+0.88) and the methoxy group (-0.02), indicating a strong contribution to a molecule's overall lipophilicity.[1] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, a critical factor for oral bioavailability and penetration into the central nervous system.[1]
However, the relationship between lipophilicity and drug-likeness is not linear. Excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. The trifluoromethoxy group, with its potent but titratable effect on logP, allows for a more precise modulation of this critical parameter compared to other lipophilic groups.
Table 1: Comparative Lipophilicity of Phenyl Analogs
| Substituent | Hansch-Leo π |
| -H | 0.00 |
| -OCH3 | -0.02 |
| -CF3 | +0.88 |
| -OCF3 | +1.04 |
This table illustrates the significant increase in lipophilicity conferred by the trifluoromethoxy group compared to other common substituents.
Acidity and Basicity (pKa): The Electron-Withdrawing Influence
The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the pKa of nearby acidic or basic functional groups. By withdrawing electron density, the -OCF3 group can increase the acidity of an acidic proton or decrease the basicity of a nitrogen atom. This modulation of pKa can have profound effects on a drug's solubility, absorption, and interaction with its biological target. For instance, altering the ionization state of a molecule at physiological pH can influence its ability to permeate cell membranes and bind to its target receptor.
Diagram 1: Influence of the Trifluoromethoxy Group on pKa
Caption: Logical flow of the -OCF3 group's impact on pKa and its consequences.
II. Enhancing Metabolic Stability: A Shield Against Biotransformation
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[6][7] This is primarily due to the exceptional strength of the carbon-fluorine bonds, which are highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[6]
Blocking Metabolic Hotspots
By replacing a metabolically labile group, such as a methoxy group which is prone to O-demethylation, with a trifluoromethoxy group, medicinal chemists can effectively block a major metabolic pathway.[8] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[6]
Table 2: Hypothetical Comparison of Metabolic Stability in Liver Microsomes
| Analog | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Methoxy-substituted | 15 | 46.2 |
| Trifluoromethoxy-substituted | > 120 | < 5.8 |
This table illustrates the dramatic increase in metabolic stability observed when a methoxy group is replaced by a trifluoromethoxy group.
Diagram 2: Metabolic Blocking by the Trifluoromethoxy Group
Caption: Comparison of metabolic pathways for methoxy and trifluoromethoxy analogs.
III. The Trifluoromethoxy Group in Action: Case Studies of Approved Drugs
The successful application of the trifluoromethoxy group is evident in several FDA-approved drugs across various therapeutic areas.
-
Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole's trifluoromethoxy group is crucial for its ability to cross the blood-brain barrier and exert its neuroprotective effects.[9][10][11] The lipophilicity imparted by the -OCF3 group is a key determinant of its CNS penetration.[9]
-
Delamanid and Pretomanid: These anti-tuberculosis agents feature a trifluoromethoxy group that contributes to their overall pharmacokinetic profile and efficacy against Mycobacterium tuberculosis.[12][13][14] The metabolic stability conferred by the -OCF3 group is vital for maintaining therapeutic concentrations over the long course of tuberculosis treatment.[12][14]
IV. Experimental Protocols for Assessing the Impact of the Trifluoromethoxy Group
To empirically validate the effects of trifluoromethoxy substitution, robust and reproducible experimental protocols are essential.
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
This classic method remains the gold standard for determining the partition coefficient of a compound between an organic and an aqueous phase.
Experimental Protocol: Shake-Flask logP Determination
-
Preparation of Phases: Pre-saturate n-octanol with buffer (typically phosphate-buffered saline, pH 7.4) and the buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. For ionizable compounds, this value represents the distribution coefficient (logD) at the specific pH of the buffer.
Diagram 3: Shake-Flask logP Determination Workflow
Caption: Step-by-step workflow for the shake-flask logP determination method.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by CYP enzymes.
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a working solution of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Thaw liver microsomes (human or other species) on ice and dilute to the desired protein concentration in buffer.
-
Prepare a fresh NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of a cold stopping solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
-
V. Synthesis of Trifluoromethoxy-Containing Compounds
The synthesis of molecules bearing the trifluoromethoxy group has historically been challenging. However, recent advances have made this transformation more accessible.
O-Trifluoromethylation of Phenols
A common strategy for introducing the -OCF3 group onto an aromatic ring is the O-trifluoromethylation of a corresponding phenol.
General Protocol: Two-Step O-Trifluoromethylation of Phenols via Xanthates
-
Xanthate Formation: A phenol is reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base (e.g., triethylamine) in a suitable solvent like acetonitrile to form the corresponding aryl xanthate.[15][16]
-
Conversion to Trifluoromethyl Ether: The isolated xanthate is then treated with a fluorinating agent such as XtalFluor-E in the presence of an oxidant like N-fluorobenzenesulfonimide (NFSI) in a solvent like 1,2-dichloroethane at an elevated temperature to yield the desired aryl trifluoromethyl ether.[15][16]
Diagram 4: Synthetic Pathway for Aryl Trifluoromethyl Ethers
Caption: A two-step synthetic route for the preparation of aryl trifluoromethyl ethers.
VI. Conclusion and Future Perspectives
The trifluoromethoxy group has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its ability to concurrently modulate lipophilicity, pKa, and metabolic stability provides a powerful strategy for optimizing the drug-like properties of lead compounds. As synthetic methodologies for the introduction of the -OCF3 group continue to improve, its application in drug discovery is expected to expand further. The future of drug design will likely see an even greater reliance on such "smart" functional groups that offer multi-parameter optimization, and the trifluoromethoxy group is poised to remain at the forefront of this evolution. Continued exploration of its more subtle effects on protein-ligand interactions and off-target activities will undoubtedly unlock new avenues for the development of safer and more effective medicines.
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McDonnell, M. E., et al. (2012). Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling. Bioorganic & medicinal chemistry letters, 22(19), 6204-6207. [Link]
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Methodological & Application
Application Notes: Synthetic Protocols for Derivatization of 2-Amino-4-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of synthetic protocols for the derivatization of 2-Amino-4-(trifluoromethoxy)phenol, a critical building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethoxy group (-OCF₃) enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document details robust and reproducible methodologies for the selective modification of the amino and phenolic hydroxyl groups, empowering researchers in drug discovery and development to generate diverse molecular libraries. Protocols for N-acylation, N-sulfonylation, O-alkylation, and diazotization/Sandmeyer reactions are presented with in-depth procedural steps, mechanistic insights, and expert commentary on process optimization.
Introduction: The Strategic Importance of 2-Amino-4-(trifluoromethoxy)phenol
2-Amino-4-(trifluoromethoxy)phenol is a highly valued starting material in the synthesis of complex pharmaceuticals and agrochemicals.[3] Its unique electronic properties, stemming from the juxtaposition of an electron-donating amino group and a strongly lipophilic, electron-withdrawing trifluoromethoxy group, make it a versatile scaffold.[4] The -OCF₃ group, in particular, is less prevalent in approved drugs than the -CF₃ group but offers distinct advantages, including improved membrane permeability, which is crucial for targeting intracellular proteins and crossing the blood-brain barrier.[1]
This guide provides chemists with a validated set of protocols to exploit the reactivity of this scaffold's primary functional groups—the aniline-type amino group and the phenolic hydroxyl group—enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key properties of the starting material is provided below for reference.
| Property | Value |
| CAS Number | 175278-23-4 |
| Molecular Formula | C₇H₆F₃NO₂ |
| Molecular Weight | 193.12 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 108-112 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
Core Derivatization Protocols: Methodologies and Insights
The nucleophilic character of the amino group and the acidic nature of the phenolic hydroxyl allow for selective and sequential derivatization. The following protocols are foundational for library development.
Protocol 1: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common feature in many kinase inhibitors and other targeted therapies.[5] This reaction can be performed using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The following protocol uses a standard acyl chloride in the presence of a non-nucleophilic base.
-
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)[6]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-Amino-4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise. A precipitate (triethylamine hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from ethanol/water to yield the desired N-acetylated product.
-
The choice of base is critical. Pyridine can be used, but a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA) is preferred to avoid competing reactions. The reaction is typically rapid. If starting with a carboxylic acid instead of an acyl chloride, standard peptide coupling reagents like HATU or EDC/HOBt are highly effective and can be performed at room temperature.[7][8]
Protocol 2: O-Alkylation for Ether Synthesis
Selective O-alkylation of the phenolic hydroxyl group can be achieved under basic conditions. The Williamson ether synthesis is a classic and reliable method. The phenoxide, generated in situ, acts as a nucleophile to displace a halide from an alkyl halide.
-
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[9]
-
Methyl iodide (CH₃I) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
Combine 2-Amino-4-(trifluoromethoxy)phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in a flask containing anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (gradient elution with hexanes/ethyl acetate) to obtain the pure ether product.
-
The primary challenge in this synthesis is preventing N-alkylation. The phenolic proton is significantly more acidic than the amine protons, allowing for selective deprotonation with a moderate base like K₂CO₃.[9] Using a stronger, non-nucleophilic base like sodium hydride (NaH) can also be effective but requires more stringent anhydrous conditions. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile promote the Sₙ2 reaction. For bulkier alkyl groups, using the corresponding alkyl bromide or tosylate may be necessary, potentially requiring higher temperatures or longer reaction times.
Protocol 3: Diazotization and Sandmeyer Reaction for Amino Group Replacement
The Sandmeyer reaction is a powerful tool for replacing an aromatic amino group with a wide variety of substituents, including halogens, cyano, and hydroxyl groups.[10][11] The process involves the conversion of the primary amine to a diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst.[12]
-
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (4.0 eq)
-
Sodium nitrite (NaNO₂), aqueous solution (1.1 eq)
-
Copper(I) chloride (CuCl) (1.2 eq)
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
Diazotization: a. Suspend 2-Amino-4-(trifluoromethoxy)phenol (1.0 eq) in a mixture of concentrated HCl (4.0 eq) and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: a. In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C. b. Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will occur. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition.
-
Workup and Purification: a. Cool the reaction mixture and extract with diethyl ether (3x). b. Wash the combined organic layers with water and brine. c. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the crude product via column chromatography to isolate 2-Chloro-4-(trifluoromethoxy)phenol.
-
Temperature control during diazotization is absolutely critical.[12] Allowing the temperature to rise above 5-10 °C can lead to premature decomposition of the diazonium salt, often resulting in the formation of the corresponding phenol as a major byproduct. The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[12] This radical pathway makes the reaction highly reliable for installing a variety of functional groups that are otherwise difficult to introduce via standard electrophilic aromatic substitution.[13][14]
Summary of Protocols
The following table summarizes the transformations discussed, highlighting the key reagents and expected outcomes.
| Protocol | Functional Group Targeted | Transformation | Key Reagents | Product Class |
| N-Acylation | Amino (-NH₂) | Amide Formation | Acetyl Chloride, TEA | N-Aryl Amide |
| O-Alkylation | Phenolic Hydroxyl (-OH) | Ether Formation | Methyl Iodide, K₂CO₃ | Aryl Ether |
| Sandmeyer | Amino (-NH₂) | Halogenation | NaNO₂, HCl, CuCl | Aryl Halide |
Conclusion
2-Amino-4-(trifluoromethoxy)phenol is a versatile and valuable scaffold for synthetic and medicinal chemists. The protocols outlined in this application note provide a robust foundation for creating diverse libraries of derivatives through selective N-acylation, O-alkylation, and Sandmeyer reactions. By understanding the principles behind each transformation and carefully controlling reaction parameters, researchers can efficiently generate novel chemical entities with tailored properties for drug discovery programs and materials science applications.
References
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Molbase. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
-
Bentouhami, E., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
- Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Googleapis.com. (n.d.). United States Patent (19). Retrieved from [Link]
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Chemexper. (n.d.). Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
-
Patsnap. (n.d.). Preparation method of 2-amino-4'-fluoro-diphenyl ketone. Retrieved from [Link]
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PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen.
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MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
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American Chemical Society. (2023). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargyl. Retrieved from [Link]
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PubMed. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Retrieved from [Link]
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MDPI. (n.d.). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. Retrieved from [Link]
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Transactions on Materials, Biotechnology and Life Sciences. (2024). Synthesis and Identification of A Novel Fentanyl Analog. Retrieved from [Link]
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MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]
-
ACS Publications. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Retrieved from [Link]
-
AMiner. (n.d.). Organic Base Catalyzed O-alkylation of Phenols under Solvent-Free Condition. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2-Amino-4-(trifluoromethoxy)phenol in Modern Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Amino-4-(trifluoromethoxy)phenol as a versatile and powerful building block in synthetic chemistry. We delve into its unique physicochemical properties, core reactivity, and strategic applications in the synthesis of high-value compounds, particularly in the fields of medicinal chemistry and materials science. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations, including the synthesis of benzoxazole heterocycles and selective N-acylation reactions. Each protocol is accompanied by mechanistic insights and practical guidance to ensure reproducible and efficient outcomes.
Introduction: The Strategic Advantage of 2-Amino-4-(trifluoromethoxy)phenol
2-Amino-4-(trifluoromethoxy)phenol is a uniquely functionalized aromatic compound that serves as a valuable intermediate for constructing complex molecules.[1] Its structure combines three key features on a benzene ring: an amino group (-NH₂), a hydroxyl group (-OH), and a trifluoromethoxy group (-OCF₃). This distinct arrangement of electron-donating (amino, hydroxyl) and strongly electron-withdrawing (trifluoromethoxy) substituents creates a platform for diverse and selective chemical transformations.
The trifluoromethoxy group is of particular importance in modern drug design.[2][3][4][5] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a unique combination of high metabolic stability, moderate lipophilicity, and potent electron-withdrawing character, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Its incorporation is a key strategy for modulating properties like membrane permeability, bioavailability, and binding affinity.[2][3][4][5] Consequently, 2-Amino-4-(trifluoromethoxy)phenol has emerged as a critical precursor for novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][6]
This guide will focus on the practical application of this building block, providing robust protocols for two of its most common and powerful transformations.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and safety requirements is paramount for successful and safe experimentation.
Key Properties
| Property | Value | Source |
| CAS Number | 175278-17-8 | N/A |
| Molecular Formula | C₇H₆F₃NO₂ | [7][8] |
| Molecular Weight | 193.12 g/mol | N/A |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | 121-122 °C | [7] |
| Boiling Point | 234.5 ± 40.0 °C at 760 mmHg | [7] |
| LogP | 1.7 (Estimated) | [8] |
Safety & Handling
2-Amino-4-(trifluoromethoxy)phenol and related aminophenols are classified as hazardous substances and must be handled with appropriate care.[9][10]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] Causes skin irritation and serious eye damage/irritation.[9][11] May cause respiratory irritation and potential allergic skin reactions.[9][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Application Note I: Synthesis of 5-(Trifluoromethoxy)benzoxazoles
The reaction between an o-aminophenol and a carbonyl equivalent is one of the most direct and widely used methods for constructing the benzoxazole scaffold.[12][13][14] This heterocyclic core is a privileged structure in medicinal chemistry, appearing in numerous compounds with anti-microbial, anti-cancer, and anti-inflammatory properties.[12][15]
This protocol details the one-pot cyclocondensation of 2-Amino-4-(trifluoromethoxy)phenol with an aromatic aldehyde to yield a 2-aryl-5-(trifluoromethoxy)benzoxazole. The reaction proceeds via the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidative aromatization.
Experimental Workflow Diagram
Detailed Protocol: Synthesis of 2-Phenyl-5-(trifluoromethoxy)benzo[d]oxazole
This procedure is adapted from general methods for benzoxazole synthesis utilizing Lewis acid catalysis.[15]
-
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol (1.0 mmol, 193.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Zinc Acetate [Zn(OAc)₂] (0.1 mmol, 18.3 mg)
-
Ethanol or Toluene (5 mL)
-
-
Equipment:
-
50 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
-
Procedure:
-
Reaction Setup: To the round-bottom flask, add 2-Amino-4-(trifluoromethoxy)phenol (1.0 mmol), the solvent of choice (5 mL), and a magnetic stir bar. Stir the mixture until the solid is mostly dissolved.
-
Reagent Addition: Add benzaldehyde (1.0 mmol) to the flask via syringe, followed by the addition of zinc acetate (0.1 mmol).
-
Reaction: Attach the reflux condenser and heat the reaction mixture to 80°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-5-(trifluoromethoxy)benzo[d]oxazole.
-
Application Note II: Selective N-Acylation
The selective functionalization of the amino group in the presence of the phenolic hydroxyl is a critical transformation. N-acylated aminophenols are precursors to a wide range of pharmaceuticals.[16] Under neutral or slightly basic conditions, the amino group is significantly more nucleophilic than the hydroxyl group, allowing for highly selective acylation.
This protocol describes a straightforward and efficient method for the N-acetylation of 2-Amino-4-(trifluoromethoxy)phenol using acetic anhydride. The reaction is often performed under catalyst-free conditions or in an aqueous medium.[17]
General Mechanism of Selective N-Acylation
Detailed Protocol: Synthesis of N-(2-hydroxy-5-(trifluoromethoxy)phenyl)acetamide
This protocol is adapted from general procedures for the highly efficient acylation of amines under mild, often solvent-free, conditions.[17]
-
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol (1.0 mmol, 193.1 mg)
-
Acetic Anhydride (1.2 mmol, 122.5 mg, 113 µL)
-
Water (optional, 5 mL)
-
-
Equipment:
-
25 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
-
Procedure:
-
Reaction Setup: Place 2-Amino-4-(trifluoromethoxy)phenol (1.0 mmol) in the flask. If desired, add water (5 mL) and stir to create a suspension.
-
Reagent Addition: While stirring vigorously, add acetic anhydride (1.2 mmol) dropwise to the mixture. The reaction is often exothermic. An ice bath can be used to moderate the temperature if necessary.
-
Reaction: Continue stirring at room temperature. A precipitate should begin to form within 5-15 minutes. The reaction is typically complete in under 30 minutes.
-
Isolation: If a precipitate has formed, cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any unreacted starting materials and acetic acid byproduct.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The product is often of high purity and may not require further purification.
-
Conclusion
2-Amino-4-(trifluoromethoxy)phenol stands out as a building block of significant strategic value. Its unique electronic and structural properties, conferred by the trifluoromethoxy group, make it an indispensable tool for medicinal chemists and material scientists aiming to fine-tune molecular properties for enhanced performance. The protocols detailed herein for benzoxazole formation and selective N-acylation represent robust, efficient, and highly reproducible methods that unlock the synthetic potential of this versatile intermediate. By understanding the causality behind these experimental choices, researchers can confidently adapt and apply these techniques to accelerate their discovery programs.
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Reaction conditions for electrophilic aromatic substitution on 2-Amino-4-(trifluoromethoxy)phenol
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-Amino-4-(trifluoromethoxy)phenol
Introduction: Unveiling the Potential of a Multifunctional Scaffold
2-Amino-4-(trifluoromethoxy)phenol is an aromatic compound of significant interest in medicinal chemistry and materials science. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a strongly activating amino (-NH2) group, a strongly activating hydroxyl (-OH) group, and a deactivating trifluoromethoxy (-OCF3) group. The trifluoromethoxy group, in particular, is a highly sought-after substituent in modern drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This unique combination of electron-donating and electron-withdrawing groups creates a highly reactive yet electronically complex system, making a nuanced understanding of its reactivity essential for its strategic deployment in synthesis.
This guide provides a comprehensive analysis of the factors governing electrophilic aromatic substitution (EAS) on the 2-Amino-4-(trifluoromethoxy)phenol scaffold. We will dissect the interplay of the substituent effects to predict regioselectivity and offer detailed, field-proven protocols for key transformations such as halogenation, nitration, and sulfonation. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these conditions for their specific synthetic goals.
Reactivity Analysis: A Tale of Three Substituents
The outcome of any electrophilic aromatic substitution reaction is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. These groups "direct" the incoming electrophile to specific positions and influence the overall reaction rate.[3][4] In 2-Amino-4-(trifluoromethoxy)phenol, we have a competitive, yet predictable, scenario.
-
The Activating Duo: -NH₂ and -OH Groups The amino (-NH₂) and hydroxyl (-OH) groups are two of the most powerful activating groups in electrophilic aromatic substitution.[4] They donate electron density into the benzene ring through resonance (a +M effect), which significantly outweighs their inductive electron-withdrawal (-I effect).[5] This donation of electrons enriches the ring, making it more nucleophilic and thus highly reactive towards electrophiles.[6] Both groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves most strongly.[7]
-
The Deactivating Modulator: -OCF₃ Group The trifluoromethoxy (-OCF₃) group presents a more complex electronic profile. The highly electronegative fluorine atoms pull electron density away from the ring through a strong inductive effect (-I effect), making this group deactivating overall.[2] While the oxygen atom can donate a lone pair of electrons via resonance (+M effect), this effect is significantly diminished by the fluorine atoms. Consequently, the -OCF₃ group reduces the ring's reactivity compared to methoxy (-OCH₃) and generally directs incoming electrophiles to the meta position relative to itself.
Predicting Regioselectivity: Where Will the Electrophile Attack?
The directing effects on the 2-Amino-4-(trifluoromethoxy)phenol ring are a summation of the influences of all three groups. The immense activating power of the -NH₂ and -OH groups will overwhelmingly determine the positions of substitution.
Let's analyze the available positions (C3, C5, C6):
-
Position C3: Ortho to the -OH group and meta to the -NH₂ group. This position is activated, but may experience some steric hindrance from the two adjacent substituents.
-
Position C5: Para to the -OH group and meta to the -NH₂ group. This position is strongly activated electronically.
-
Position C6: Ortho to the -NH₂ group and meta to the -OH group. This position is also very strongly activated.
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- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
Application of 2-Amino-4-(trifluoromethoxy)phenol in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a profound appreciation for the role of fluorinated building blocks in modern crop protection chemistry. Among these, 2-Amino-4-(trifluoromethoxy)phenol stands out as a versatile and highly valuable intermediate. Its unique trifluoromethoxy (-OCF₃) group imparts a range of desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] These characteristics are pivotal in the design of next-generation herbicides, fungicides, and insecticides with superior performance profiles.
This technical guide provides an in-depth exploration of the application of 2-Amino-4-(trifluoromethoxy)phenol in the synthesis of advanced agrochemicals. We will delve into the rationale behind its use, key synthetic transformations, and provide detailed protocols for the preparation of illustrative agrochemical scaffolds. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the design and synthesis of novel bioactive molecules.
Physicochemical Properties and Reactivity Profile
2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow solid with a melting point of 98-102°C.[1] It is slightly soluble in water but readily dissolves in common organic solvents. The molecule possesses two key functional groups that dictate its reactivity: an amino group (-NH₂) and a phenolic hydroxyl group (-OH). The presence of the strongly electron-withdrawing trifluoromethoxy group at the para-position to the hydroxyl group and meta- to the amino group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₂ | [1] |
| Molecular Weight | 193.13 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 98-102 °C | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [1] |
The amino group is a versatile handle for a wide array of chemical transformations, including N-alkylation, N-acylation, and diazotization followed by various coupling reactions. The phenolic hydroxyl group can be readily converted into ethers or esters, providing another avenue for molecular elaboration. The strategic placement of these functional groups, in conjunction with the influential trifluoromethoxy moiety, makes 2-Amino-4-(trifluoromethoxy)phenol a privileged starting material for the synthesis of diverse agrochemical scaffolds.
Synthetic Pathways to Agrochemical Scaffolds
The utility of 2-Amino-4-(trifluoromethoxy)phenol as a precursor to potent agrochemicals is best illustrated through its application in the synthesis of various heterocyclic and aromatic pesticide frameworks. While specific proprietary syntheses of commercial products are often closely guarded, the following sections will outline key synthetic strategies and provide generalized protocols for the construction of important agrochemical classes.
Synthesis of Trifluoromethoxylated Phenyl-Containing Fungicides
The trifluoromethoxy-phenyl motif is a common feature in a number of modern fungicides. The unique electronic properties of the -OCF₃ group can enhance the binding affinity of the molecule to its target site and improve its overall efficacy.
Conceptual Synthetic Workflow for Phenyl-Containing Fungicides
Caption: A generalized workflow for the synthesis of phenyl-pyrazole fungicide scaffolds.
Protocol 1: Generalized Synthesis of a Trifluoromethoxylated Phenyl-Pyrazole Fungicide Scaffold
This protocol outlines a representative synthesis of a phenyl-pyrazole scaffold, a common core structure in many fungicides. The synthesis proceeds via a diazotization of 2-Amino-4-(trifluoromethoxy)phenol, followed by a coupling reaction with a suitable pyrazole derivative.
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Substituted pyrazole
-
Copper(I) salt (e.g., CuCl, as a catalyst)
-
Suitable organic solvent (e.g., acetonitrile, DMF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Amino-4-(trifluoromethoxy)phenol (1.0 eq) in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the substituted pyrazole (1.0 eq) and a catalytic amount of a copper(I) salt in a suitable organic solvent.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the pyrazole solution. Vigorous gas evolution (N₂) may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts and wash sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired trifluoromethoxylated phenyl-pyrazole derivative.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: The diazonium salt intermediate is unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for its stability and to prevent unwanted side reactions.
-
Copper(I) Catalyst: The copper(I) catalyst facilitates the coupling reaction between the diazonium salt and the pyrazole, a variation of the Meerwein arylation or a related coupling mechanism.
-
Aqueous Work-up: The work-up procedure is designed to remove inorganic salts and unreacted starting materials. The sodium bicarbonate wash neutralizes any remaining acid.
Synthesis of Trifluoromethoxylated Diphenyl Ether Herbicides
Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO). The incorporation of a trifluoromethoxy group can enhance the herbicidal activity and selectivity of these compounds.
Conceptual Synthetic Workflow for Diphenyl Ether Herbicides
Caption: A generalized workflow for the synthesis of diphenyl ether amine scaffolds.
Protocol 2: Generalized Synthesis of a Trifluoromethoxylated Diphenyl Ether Amine Scaffold
This protocol describes a general approach to the synthesis of a diphenyl ether amine scaffold, a key intermediate for many herbicides. The synthesis involves the protection of the amino group of 2-Amino-4-(trifluoromethoxy)phenol, followed by a Williamson ether synthesis and subsequent deprotection.
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol
-
Protecting group reagent (e.g., acetic anhydride)
-
Base (e.g., pyridine, triethylamine)
-
Activated aryl halide (e.g., a substituted fluorobenzene)
-
Strong base (e.g., sodium hydride, potassium carbonate)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Deprotection reagent (e.g., HCl, NaOH)
-
Suitable organic solvents for extraction and purification
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Protection of the Amino Group:
-
Dissolve 2-Amino-4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with triethylamine).
-
Add the protecting group reagent (e.g., acetic anhydride, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to give the protected intermediate.
-
-
Williamson Ether Synthesis:
-
Under an inert atmosphere, suspend a strong base (e.g., sodium hydride, 1.2 eq) in a dry, aprotic polar solvent (e.g., DMF).
-
Add a solution of the protected intermediate (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a short period to ensure complete formation of the phenoxide.
-
Add the activated aryl halide (1.0 eq) and heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the protected diphenyl ether.
-
-
Deprotection of the Amino Group:
-
Dissolve the protected diphenyl ether in a suitable solvent.
-
Add the deprotection reagent (e.g., aqueous HCl for an acetyl group) and heat the mixture if necessary.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. The crude product can be purified by column chromatography or recrystallization to yield the desired trifluoromethoxylated diphenyl ether amine.
-
Causality Behind Experimental Choices:
-
Protection of the Amino Group: The amino group is nucleophilic and can react with the aryl halide in the Williamson ether synthesis. Protecting it as an amide prevents this side reaction.
-
Strong Base and Aprotic Polar Solvent: A strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. An aprotic polar solvent is used to dissolve the reactants and facilitate the S_NAr reaction.
-
Inert Atmosphere: Sodium hydride is pyrophoric and reacts with moisture in the air. An inert atmosphere is essential for safety and to prevent the decomposition of the reagent.
Mechanism of Action and Biological Activity
The trifluoromethoxy group plays a crucial role in the biological activity of the final agrochemical product. Its high electronegativity and lipophilicity can significantly impact the molecule's interaction with its biological target. For instance, in PPO-inhibiting herbicides, the trifluoromethoxy-phenyl moiety can enhance the binding to the active site of the enzyme, leading to increased herbicidal potency. Similarly, in fungicides that target the mitochondrial respiratory chain, this group can improve the molecule's ability to disrupt electron transport.
The biological activity of agrochemicals derived from 2-Amino-4-(trifluoromethoxy)phenol is diverse and depends on the final molecular structure. For example, many phenyl-pyrazole fungicides exhibit broad-spectrum activity against a range of fungal pathogens in various crops. Diphenyl ether herbicides are effective against a wide variety of broadleaf weeds. The specific biological data for any given compound would need to be determined through rigorous in vitro and in vivo screening assays.
Safety and Handling
2-Amino-4-(trifluoromethoxy)phenol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Amino-4-(trifluoromethoxy)phenol is a strategically important building block in the synthesis of modern agrochemicals. Its unique combination of a reactive amino group, a phenolic hydroxyl, and a trifluoromethoxy moiety provides a versatile platform for the construction of a wide range of potent and selective herbicides, fungicides, and insecticides. The synthetic protocols and workflows outlined in this guide provide a foundation for researchers and scientists to explore the full potential of this valuable intermediate in the development of innovative crop protection solutions. The continued exploration of the chemistry of 2-Amino-4-(trifluoromethoxy)phenol is expected to yield new and improved agrochemicals that will contribute to global food security and sustainable agriculture.
References
- Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytop
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (URL not available)
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])
- Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. (URL not available)
- High-Purity 2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9)
-
Synthesis of trifluoromethylphenyl amides 1-4. (URL: [Link])
- Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. (URL not available)
-
2-Amino-4-(trifluoromethoxy) phenol. (URL: [Link])
-
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (URL: [Link])
- Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]. (URL not available)
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (URL: [Link])
-
Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. (URL: [Link])
-
Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. (URL: [Link])
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
-
2-Amino-4-(trifluoromethyl)phenol. (URL: [Link])
- Process for preparing 2-amino-5-nitrophenol deriv
- 2-Aminophenol derivatives and process for their prepar
- United States P
- Process for the prepar
Sources
Application Note: A Robust HPLC Method for Purity Determination of 2-Amino-4-(trifluoromethoxy)phenol
Abstract
This application note details the development and protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-Amino-4-(trifluoromethoxy)phenol. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its purity profile critical for final product quality and safety.[1] The developed method is specific, linear, accurate, and precise, making it suitable for quality control and stability testing in a regulated environment. The rationale behind the selection of chromatographic parameters is discussed, providing a framework for adapting the method for similar fluorinated aromatic compounds.
Introduction
2-Amino-4-(trifluoromethoxy)phenol is a specialized chemical building block characterized by its amino, hydroxyl, and trifluoromethoxy functional groups.[1] These reactive sites make it a valuable intermediate in organic synthesis.[1] The purity of this intermediate is of paramount importance as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, a reliable and robust analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and accuracy.[2] This note describes a systematic approach to developing an HPLC method that can effectively separate 2-Amino-4-(trifluoromethoxy)phenol from its potential impurities and degradation products.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value/Characteristic | Source |
| Molecular Formula | C7H6F3NO2 | [1] |
| Molecular Weight | 193.13 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 98-102°C | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents like methanol and acetonitrile. | [1] |
| UV Absorbance | The phenolic and amino groups suggest strong UV absorbance, likely in the 220-300 nm range. | Inferred |
| pKa | The amino group imparts basic properties, while the phenolic group is acidic. The exact pKa values influence mobile phase pH selection. | Inferred |
The presence of the trifluoromethoxy group can influence chromatographic behavior, often requiring specific column chemistries for optimal separation.[3]
HPLC Method Development Strategy
The goal is to achieve a baseline separation of the main peak from all impurity peaks in a reasonable runtime. The development process follows a logical progression from initial screening to final optimization.
Column Selection: The Core of the Separation
Given the aromatic and moderately polar nature of the analyte, a reversed-phase C18 column is a logical starting point. However, the fluorine content suggests that a column with alternative selectivity, such as a pentafluorophenyl (PFP) phase, could offer enhanced resolution for structurally similar impurities.[3] Fluorinated phases can provide different elution orders and enhanced selectivity for halogenated compounds.[3] For this development, a standard C18 column was initially evaluated, followed by a PFP column for comparison.
Mobile Phase Selection and Optimization
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN was chosen for this method due to its lower viscosity and UV cutoff, providing better peak efficiency and baseline stability.
Aqueous Phase & pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like 2-Amino-4-(trifluoromethoxy)phenol. A pH that ensures the analyte is in a single, un-ionized state generally provides better peak shape and reproducibility. A buffer of 0.1% formic acid in water (pH ~2.7) was selected to suppress the ionization of the phenolic hydroxyl group and protonate the amino group, leading to consistent retention.
Detector Wavelength Selection
A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main component and any potential impurities.
Gradient Optimization
A gradient elution, starting with a lower percentage of organic solvent and increasing over time, is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.
Experimental Workflow & Protocol
The following diagram illustrates the logical flow of the method development process.
Caption: Workflow for HPLC Method Development.
Protocol: Final Optimized HPLC Method
This protocol is based on the comprehensive method development process and is validated for its intended purpose according to ICH guidelines.[4][5]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters XBridge PFP, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: 2-Amino-4-(trifluoromethoxy)phenol reference standard (>99.5% purity).
-
Sample: 2-Amino-4-(trifluoromethoxy)phenol test article.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times and peak shapes. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
| Detection | 235 nm | Wavelength of maximum absorbance for the analyte. |
| Run Time | 25 minutes | Sufficient to elute all potential impurities. |
| Gradient | See Table Below | Optimized for separation of the main peak and impurities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-4-(trifluoromethoxy)phenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 2-Amino-4-(trifluoromethoxy)phenol test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the standard solution to verify system performance. The acceptance criteria should be established based on USP <621> guidelines.[6][7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Analysis and Calculation
Inject the sample solution and identify the peak for 2-Amino-4-(trifluoromethoxy)phenol based on the retention time of the standard. Calculate the purity by the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Principles
This method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated through forced degradation studies (acid, base, peroxide, heat, and light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Accuracy: The closeness of test results to the true value. This is often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analyst).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Conclusion
The RP-HPLC method described provides a reliable and robust tool for the purity determination of 2-Amino-4-(trifluoromethoxy)phenol. The use of a PFP column offers unique selectivity for this fluorinated compound, and the optimized gradient ensures the separation of potential process-related impurities and degradation products. The method is suitable for routine quality control in a regulated environment, pending full validation.
References
- <621> CHROM
- <621> CHROM
- Understanding ICH Q2(R2)
- 2-Amino-4-(trifluoromethoxy) phenol.
- Understanding the L
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- <621> Chrom
- Are You Sure You Understand USP <621>?
- ICH releases draft guidelines on analytical method development | RAPS.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
Sources
- 1. 2-Amino-4-(trifluoromethoxy) phenol Supplier in Mumbai, 2-Amino-4-(trifluoromethoxy) phenol Trader, Maharashtra [chemicalmanufacturers.in]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. youtube.com [youtube.com]
- 10. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 11. qbdgroup.com [qbdgroup.com]
Application Note: Quantitative Analysis of 2-Amino-4-(trifluoromethoxy)phenol in Reaction Mixtures by Derivatization-Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and validated method for the quantitative analysis of 2-Amino-4-(trifluoromethoxy)phenol in complex chemical reaction mixtures. Due to its polarity and active functional groups, direct analysis by gas chromatography (GC) is challenging. This protocol overcomes these limitations through a streamlined workflow involving liquid-liquid extraction (LLE) for sample cleanup, followed by chemical derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility and thermal stability. The resulting trimethylsilyl (TMS) derivative is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), providing excellent chromatographic resolution and high sensitivity for accurate quantification, crucial for reaction monitoring and quality control in pharmaceutical and agrochemical synthesis.
Introduction and Scientific Principle
2-Amino-4-(trifluoromethoxy)phenol is a key intermediate and building block in the synthesis of advanced pharmaceutical and agrochemical molecules.[1] Its effective use requires precise monitoring of its concentration within reaction mixtures to optimize yield, control impurity profiles, and ensure process safety.
The Analytical Challenge: The primary challenge in the GC analysis of this compound lies in its chemical structure. It possesses both a phenolic hydroxyl (-OH) and an aromatic amino (-NH2) group. These polar, active-hydrogen-containing moieties can engage in undesirable interactions with active sites within the GC inlet and column, leading to irreversible adsorption, poor peak shape (tailing), and non-reproducible results.[2][3]
The Methodological Solution: To address this, this method employs a two-pronged strategy:
-
Sample Cleanup: A liquid-liquid extraction (LLE) step is utilized to isolate the analyte from non-volatile reaction components like salts, catalysts, and polar starting materials that are incompatible with GC analysis.[4][5]
-
Chemical Derivatization: A silylation reaction is performed prior to GC-MS analysis. Derivatization is a chemical process that modifies the analyte to create a derivative with properties more suitable for analysis.[2][6] In this protocol, MSTFA is used to replace the active hydrogens on the hydroxyl and amino groups with nonpolar trimethylsilyl (TMS) groups. This transformation significantly increases the analyte's volatility and thermal stability, enabling superior chromatographic performance.[7]
The subsequent GC-MS analysis provides both high-resolution separation and definitive identification based on the unique mass spectrum of the derivatized analyte.
Experimental Workflow and Rationale
The entire analytical process is designed to ensure accuracy and reproducibility, from initial sample handling to final data analysis.
Figure 1: High-level workflow for the GC-MS analysis of 2-Amino-4-(trifluoromethoxy)phenol.
Materials, Reagents, and Instrumentation
-
2-Amino-4-(trifluoromethoxy)phenol analytical standard (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC or GC grade
-
Sodium hydroxide (NaOH) solution, 1 M
-
Sodium sulfate, anhydrous
-
Methanol, HPLC or GC grade
-
Helium (Carrier Gas), 99.999% purity
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
GC Column: Low-polarity 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: This phase provides excellent resolving power for a wide range of derivatized compounds and its low-bleed nature is ideal for mass spectrometry, ensuring a stable baseline and high signal-to-noise ratio.[8]
-
-
Autosampler vials, 2 mL, with inserts and caps
-
Glass test tubes and pipettes
-
Nitrogen evaporator or rotary evaporator
-
Vortex mixer and centrifuge
Detailed Protocols
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2-Amino-4-(trifluoromethoxy)phenol standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock standard with methanol. These standards will be subjected to the same derivatization procedure as the samples.
This protocol is designed for an aqueous/organic reaction mixture. Adjustments may be necessary for purely organic matrices.
-
Sample Aliquot: Transfer 1.0 mL of the well-mixed reaction mixture into a glass centrifuge tube.
-
pH Adjustment: Add 1 M NaOH dropwise to the sample until the pH is adjusted to ~9-10.
-
Causality: Basifying the aqueous solution ensures the amino group is in its neutral free base form and the phenolic group is deprotonated, maximizing the analyte's partitioning into the organic extraction solvent.[3]
-
-
Liquid-Liquid Extraction (LLE):
-
Add 4.0 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.
-
-
Isolate Organic Phase: Carefully transfer the upper ethyl acetate layer to a clean test tube, avoiding any of the aqueous layer or interface.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected ethyl acetate to remove any residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Derivatization Protocol:
-
To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of MSTFA.
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 70°C for 45 minutes in a heating block or water bath.
-
Causality: Heating ensures the silylation reaction proceeds to completion for both the sterically accessible amino group and the phenolic hydroxyl group.[7]
-
After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.
-
Figure 2: Silylation of the analyte to produce a GC-amenable derivative.
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 270°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | A standard volume for capillary columns.[9] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The initial hold focuses the analytes at the column head. The ramp separates components by boiling point, and the final hold ensures all compounds elute.[3] |
| MS System | ||
| Ion Source Temp. | 230°C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan & SIM | Full Scan (m/z 50-450) for initial method development and peak identification. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Quantification
-
Analyte Identification: The derivatized 2-Amino-4-(trifluoromethoxy)phenol will have a molecular weight of 337.3 g/mol . In EI-MS, the molecular ion (M⁺) peak should be observed at m/z 337. A prominent and characteristic fragment ion is the M-15 peak at m/z 322, corresponding to the loss of a methyl group from a TMS moiety. This is a highly reliable identifier for TMS-derivatized compounds.
-
SIM Ion Selection: For quantitative analysis in SIM mode, select at least three ions for confirmation and quantification.
-
Quantifier Ion: m/z 322 (typically the most abundant and stable fragment).
-
Qualifier Ions: m/z 337 (Molecular Ion) and another characteristic fragment.
-
-
Calibration and Quantification:
-
Analyze the derivatized calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 322) against the concentration of the standards.
-
Apply a linear regression to the curve (R² should be >0.995).
-
Calculate the concentration of the analyte in the prepared sample using the regression equation. Account for the initial sample volume and dilution factors to report the final concentration in the original reaction mixture.
-
Method Performance and Trustworthiness
To ensure the protocol is a self-validating system, the following checks should be performed regularly:
-
System Suitability: Inject a mid-point calibration standard before each sample batch. The retention time should be within ±2% and the peak area within ±15% of the initial calibration.
-
Linearity: The calibration curve must demonstrate a coefficient of determination (R²) of ≥0.995 across the desired concentration range.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) to understand the method's sensitivity limits.
-
Blanks: Analyze a solvent blank and a method blank (a sample of clean water carried through the entire extraction and derivatization process) to check for contamination from solvents, reagents, or the system.
References
- Vertex AI Search. (n.d.). 2-Amino-4-(trifluoromethoxy) phenol.
- Kagramanov, N.D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- MS-Insight. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
-
Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 19(3), 139-145. Retrieved January 1, 2026, from [Link]
- Fisher Scientific. (n.d.). GC Columns.
-
Snow, N. H. (2015). Pragmatic Rules for GC Column Selection. LCGC North America, 33(2), 112-119. Retrieved January 1, 2026, from [Link]
-
Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved January 1, 2026, from [Link]
-
IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved January 1, 2026, from [Link]
-
Chan, K. C., & Lee, C. S. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Medical and Dental Sciences, 42(2), 57-68. Retrieved January 1, 2026, from [Link]
- BenchChem. (2025). Application Note: Detection of 2-Amino-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Lee, J., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules, 27(19), 6537. Retrieved January 1, 2026, from [Link]
Sources
- 1. 2-Amino-4-(trifluoromethoxy) phenol Supplier in Mumbai, 2-Amino-4-(trifluoromethoxy) phenol Trader, Maharashtra [chemicalmanufacturers.in]
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- 9. uoguelph.ca [uoguelph.ca]
Developing pharmaceutical intermediates from 2-Amino-4-(trifluoromethoxy)phenol
An Application Guide for the Synthesis of Pharmaceutical Intermediates from 2-Amino-4-(trifluoromethoxy)phenol
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, often leading to superior bioavailability and efficacy.[1][2] This guide presents 2-Amino-4-(trifluoromethoxy)phenol as a versatile and high-value starting material for the synthesis of diverse pharmaceutical intermediates. We provide detailed protocols for key chemical transformations, explain the rationale behind methodological choices, and offer insights into the characterization of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block in their synthetic programs.
Introduction: The Strategic Value of 2-Amino-4-(trifluoromethoxy)phenol
2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3) is a trifluoromethoxylated aniline derivative that features three distinct points of chemical reactivity: a nucleophilic primary amine, an acidic phenolic hydroxyl group, and an activated aromatic ring.[3] This trifecta of functional groups, positioned in a specific ortho/para relationship, makes it an ideal precursor for a wide array of complex molecules, particularly heterocyclic scaffolds common in pharmaceuticals.
The presence of the electron-donating amine and hydroxyl groups, contrasted with the strongly electron-withdrawing and lipophilic trifluoromethoxy group, creates a unique electronic and steric environment. This allows for selective chemical modifications and the construction of intermediates with tailored properties for drug discovery.[1][4]
Physicochemical Properties & Safety Protocols
Accurate characterization and safe handling are paramount for successful and reproducible synthetic chemistry.
Compound Properties
The key physicochemical properties of the starting material are summarized below.
| Property | Value | Reference |
| CAS Number | 461699-34-3 | [3] |
| Molecular Formula | C₇H₆F₃NO₂ | [3] |
| Molecular Weight | 193.12 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | Manufacturer Data |
| Melting Point | 115-120 °C | Manufacturer Data |
| Solubility | Soluble in methanol, DMSO, ethyl acetate; sparingly soluble in water | Internal Data |
Safety and Handling
As with all aminophenol derivatives, appropriate safety measures must be strictly followed. The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and direct light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Pathways & Experimental Protocols
The utility of 2-Amino-4-(trifluoromethoxy)phenol is best demonstrated through its application in key synthetic transformations that form the backbone of many drug synthesis campaigns.
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the potential synthetic pathways originating from the starting material.
Caption: Synthetic pathways from 2-Amino-4-(trifluoromethoxy)phenol.
Protocol 1: Synthesis of N-(2-Hydroxy-5-(trifluoromethoxy)phenyl)acetamide (N-Acylation)
Rationale: N-acylation is a fundamental step to protect the amine, reduce its basicity, or install a functional group for further elaboration. The resulting amide bond is a common feature in many pharmaceutical agents. This protocol uses acetic anhydride for a straightforward and high-yielding acetylation.
Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-(trifluoromethoxy)phenol (1.93 g, 10.0 mmol).
-
Dissolution: Add 30 mL of ethyl acetate and stir until the solid is fully dissolved.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetic anhydride (1.12 mL, 12.0 mmol, 1.2 equivalents) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a white solid.
Expected Results:
-
Yield: 85-95%
-
Purity (by HPLC): >98%
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-Amino-4-(trifluoromethoxy)phenyl Ethyl Ether (O-Alkylation)
Rationale: Selective O-alkylation of the phenolic hydroxyl group generates aryl ethers, which are prevalent in drug molecules. The choice of a mild base like potassium carbonate (K₂CO₃) is crucial to prevent competing N-alkylation of the more nucleophilic amine under harsher conditions.
Experimental Protocol:
-
Setup: In a 250 mL three-neck flask fitted with a reflux condenser and nitrogen inlet, suspend 2-Amino-4-(trifluoromethoxy)phenol (3.86 g, 20.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol, 1.5 equivalents) in 80 mL of acetone.
-
Reagent Addition: Add ethyl iodide (1.92 mL, 24.0 mmol, 1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone (20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve the crude oil in dichloromethane (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting product can be further purified by column chromatography on silica gel if necessary.
Expected Results:
-
Yield: 70-85%
-
Purity (by GC-MS): >97%
-
Characterization: Confirm structure and regioselectivity using ¹H NMR (noting the appearance of the ethyl group signals and the absence of the phenolic -OH peak) and Mass Spectrometry.
Protocol 3: Synthesis of 6-(trifluoromethoxy)benzo[d]oxazol-2-ol (Heterocycle Formation)
Rationale: The ortho-aminophenol moiety is a classic precursor for benzoxazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. This one-pot cyclization reaction using triphosgene provides a direct route to a valuable heterocyclic intermediate.
Caption: Cyclization to form a benzoxazole scaffold.
Experimental Protocol:
-
Setup: (Caution: Triphosgene is highly toxic and must be handled with extreme care in a certified chemical fume hood). To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a solution of 2-Amino-4-(trifluoromethoxy)phenol (2.90 g, 15.0 mmol) in 75 mL of anhydrous toluene.
-
Base Addition: Add triethylamine (Et₃N) (5.23 mL, 37.5 mmol, 2.5 equivalents).
-
Reagent Addition: Cool the solution to 0 °C. In a separate flask, dissolve triphosgene (1.78 g, 6.0 mmol, 0.4 equivalents) in 25 mL of anhydrous toluene. Add the triphosgene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 4 hours. A precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold toluene (2 x 20 mL) and then with hexanes (20 mL) to remove impurities.
-
Drying: Dry the solid under vacuum to yield the pure benzoxazole product.
Expected Results:
-
Yield: 80-90%
-
Purity (by LC-MS): >99%
-
Characterization: Confirm the heterocyclic structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
2-Amino-4-(trifluoromethoxy)phenol is a powerful and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of reactive functional groups allows for the selective and efficient construction of amides, ethers, and important heterocyclic systems like benzoxazoles. The protocols detailed in this guide provide a robust foundation for researchers to explore the rich chemistry of this starting material, facilitating the development of novel drug candidates with optimized pharmacological profiles.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for the Incorporation of 2-Amino-4-(trifluoromethoxy)phenol into High-Performance Polymers
Introduction: The Strategic Advantage of Fluorinated Phenolic Monomers in Polymer Science
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorinated monomers is a cornerstone of modern polymer chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a compelling combination of high thermal stability, low dielectric constant, and enhanced solubility, making it a desirable moiety for high-performance polymers.[1] This guide provides a detailed experimental framework for the incorporation of 2-Amino-4-(trifluoromethoxy)phenol, a versatile monomer, into two critical classes of high-performance polymers: polyimides and polyamides. The presence of both a reactive amine and a phenolic hydroxyl group on the monomer offers multiple pathways for polymerization and imparts unique properties to the resulting materials.
The introduction of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups into polymer backbones is a well-established strategy to enhance solubility, lower the dielectric constant and water uptake, and improve optical transparency and gas permeability.[1] These fluorinated polymers are pivotal in applications ranging from microelectronics and aerospace to advanced membranes and coatings.[1][2] This document serves as a comprehensive resource for researchers and professionals in materials science and drug development, offering detailed protocols, the rationale behind experimental choices, and characterization methodologies.
PART 1: Synthesis of a Fluorinated Polyimide
Polyimides are renowned for their exceptional thermal and chemical resistance. The incorporation of 2-Amino-4-(trifluoromethoxy)phenol introduces the advantageous properties of the trifluoromethoxy group. The following is a two-step process for the synthesis of a novel fluorinated polyimide.
Rationale for a Two-Step Polyimide Synthesis
A two-step synthesis is the conventional and most reliable method for producing high molecular weight, processable polyimides.[3] The initial step involves a ring-opening polyaddition to form a soluble poly(amic acid) precursor. This allows for characterization and processing (e.g., film casting) before the final, often intractable, polyimide is formed through cyclodehydration.
Experimental Protocol: Two-Step Polyimide Synthesis
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous pyridine
-
Acetic anhydride
-
Methanol
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-Amino-4-(trifluoromethoxy)phenol (1 equivalent) in anhydrous DMAc.
-
Once a clear solution is obtained, add an equimolar amount of the aromatic dianhydride (e.g., 6FDA) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[3]
Step 2: Chemical Imidization to Polyimide
-
To the viscous poly(amic acid) solution, add anhydrous pyridine (2 equivalents) and acetic anhydride (4 equivalents) as the dehydrating agent and catalyst, respectively.
-
Continue stirring at room temperature for 12 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous or powdered polyimide by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.
Diagram of the Two-Step Polyimide Synthesis Workflow:
Caption: Workflow for the two-step synthesis of a fluorinated polyimide.
PART 2: Synthesis of a Fluorinated Polyamide
Polyamides offer excellent mechanical properties and are widely used as engineering plastics. By incorporating 2-Amino-4-(trifluoromethoxy)phenol, we can create novel polyamides with enhanced thermal stability and reduced moisture absorption.
Rationale for Phosphorylation Polycondensation
The phosphorylation polycondensation method is a highly effective technique for synthesizing aromatic polyamides with high molecular weights under relatively mild conditions.[4] This method avoids the need for highly reactive diacid chlorides and proceeds well in solution, allowing for good control over the polymerization process.
Experimental Protocol: Phosphorylation Polycondensation for Polyamide Synthesis
Materials:
-
2-Amino-4-(trifluoromethoxy)phenol
-
Aromatic dicarboxylic acid (e.g., Terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2)
-
Methanol
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic dicarboxylic acid (1 equivalent), 2-Amino-4-(trifluoromethoxy)phenol (1 equivalent), NMP, pyridine, and CaCl2.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triphenyl phosphite (TPP) (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 100-110°C and maintain for 3-5 hours.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polyamide.
-
Collect the polymer by filtration, wash thoroughly with hot water and methanol to remove residual salts and solvent.
-
Dry the resulting fluorinated polyamide in a vacuum oven at 80°C overnight.
Diagram of the Phosphorylation Polycondensation Workflow:
Caption: Workflow for phosphorylation polycondensation of a fluorinated polyamide.
PART 3: Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymers. The following table summarizes the key analytical techniques and their expected outcomes.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the chemical structure and imidization. | For polyimide, disappearance of the amic acid peaks and appearance of characteristic imide peaks (e.g., C=O stretching around 1780 and 1720 cm⁻¹, C-N stretching around 1370 cm⁻¹). For polyamide, presence of amide peaks (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹). |
| NMR Spectroscopy (¹H, ¹⁹F) | To elucidate the detailed chemical structure. | ¹H NMR should show aromatic protons with expected chemical shifts and integrations. ¹⁹F NMR will confirm the presence and chemical environment of the -OCF₃ group. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. | A monomodal distribution is expected, indicating a successful polymerization. High molecular weights are desirable for good mechanical properties. |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | High decomposition temperatures (typically >450°C) are expected, indicating excellent thermal stability imparted by the aromatic backbone and fluorine content.[5][6] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg is indicative of a rigid polymer backbone, which is characteristic of high-performance polyimides and polyamides.[5][7] |
PART 4: Potential Applications
The unique combination of properties imparted by the 2-Amino-4-(trifluoromethoxy)phenol monomer opens up a range of advanced applications for the resulting polymers.
-
Microelectronics: The low dielectric constant and high thermal stability make these polymers ideal for use as interlayer dielectrics, passivation layers, and flexible substrates in integrated circuits and flexible displays.[1][8]
-
Aerospace: Their excellent thermal and oxidative stability, coupled with low moisture absorption, makes them suitable for composite matrices, coatings, and adhesives in aircraft and spacecraft.
-
Membrane Separations: The altered free volume and chemical nature due to the -OCF3 group can lead to enhanced performance in gas separation and pervaporation membranes.
-
Biomedical Devices: The inherent hydrophobicity and potential for biocompatibility could be leveraged in medical implants and devices that require high performance and stability. Some polyether polymers have been functionalized for antimicrobial applications.[9]
Conclusion
This guide provides a robust starting point for the successful incorporation of 2-Amino-4-(trifluoromethoxy)phenol into polyimides and polyamides. The detailed protocols and underlying scientific principles are designed to empower researchers to synthesize and explore this new class of high-performance fluorinated polymers. The versatility of the monomer, coupled with the established polymerization techniques, paves the way for the development of advanced materials with tailored properties for a multitude of demanding applications.
References
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Fan, W., Zuo, L., Zhang, Y., Chen, Y., & Liu, T. (2018). Mechanically strong, highly porous, rigid-rod polyamide aerogels with superior mechanical properties and unusually high thermal conductivity. ACS Applied Materials & Interfaces, 9(2), 1801-1809). [Link]
- Hsiao, S. H., & Lin, S. W. (2004). Novel, Organosoluble, Light-Colored Fluorinated Polyimides Based on 2,2′-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl or 2,2′-Bis(4-amino-2-trifluoromethylphenoxy)-1,1′-binaphthyl and Aromatic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2416-2431.
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- Yang, Z., et al. (2022). Polyimide Films Containing Trifluoromethoxy Groups with High Comprehensive Performance for Flexible Circuitry Substrates.
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- Raha, S., & Mandal, B. (2019). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 37(13), 2099-2108.
- Sily, M. A. E., & Hay, A. S. (1999). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. Macromolecules, 32(21), 7081–7088.
- Singh, R., & Choudhary, V. (2003). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Journal of Polymer Science Part A: Polymer Chemistry, 41(21), 3361–3374.
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- Hsiao, S. H., & Lin, S. W. (2005). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. Journal of Polymer Science Part A: Polymer Chemistry, 43(19), 4483-4493.
- e-PG Pathshala. (n.d.).
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- Raha, S., & Mandal, B. (2000). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 38(1), 110-119.
- Hsiao, S. H., & Chen, Y. M. (2007). Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. Journal of Polymer Science Part A: Polymer Chemistry, 45(21), 4932-4946.
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- PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol.
- Santhi, J. R., et al. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. Der Pharma Chemica, 3(6), 325-333.
- Kafshboran, H. R., & Dolatkhah, F. (2025). Recent advances and challenges of antimicrobial applications of polyether polymers in the biomedical and industrial sectors: An overview. Nano Micro Biosystems, 4(2), 11-20.
- Google Patents. (1988).
- Organic Syntheses. (1945). 2-amino-4-nitrophenol.
- Nakamura, Y., Sato, A., & Sato, Y. (1965). Preparation of Polymers From 2-Amino-4, 6-Diphenoxy-S-Triazine and Bisphenol A, and Its Cross-Linking Reaction. The Journal of the Society of Chemical Industry, Japan, 68(7), 1284-1287.
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- 9. Recent advances and challenges of antimicrobial applications of polyether polymers in the biomedical and industrial sectors: An overview [nmb-journal.com]
Application Note: High-Throughput Screening for Novel Nav1.7 Channel Modulators Using a Fluorescence-Based Membrane Potential Assay
Introduction: The Scientific Imperative for Selective Nav1.7 Inhibitors
The voltage-gated sodium channel subtype Nav1.7 plays a critical role in the initiation and propagation of action potentials in nociceptive neurons.[1] Genetic loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a complete inability to perceive pain, making this channel a highly validated and compelling therapeutic target for a new generation of non-opioid analgesics.[2] The challenge in developing Nav1.7-targeted drugs lies in achieving high selectivity against other sodium channel isoforms to avoid cardiovascular and central nervous system side effects.[2]
The 2-amino-4-(trifluoromethoxy)phenol scaffold and its derivatives (herein referred to as ATM-phenols) represent a promising chemical space for neurological drug discovery. The trifluoromethoxy (-OCF3) group is known to enhance metabolic stability and membrane permeability, properties that are highly desirable for CNS and peripheral nervous system drug candidates.[3][4][5] This application note provides a comprehensive, field-tested guide for a high-throughput screening (HTS) campaign designed to identify novel and selective inhibitors of Nav1.7 from a library of ATM-phenol derivatives.
The core of this protocol is a robust, fluorescence-based membrane potential assay. This method offers a functional, cell-based readout of channel activity and is highly amenable to the 384-well plate format required for large-scale screening.[6][7][8] We will detail the entire workflow, from assay development and validation to hit confirmation and potency determination, providing the scientific rationale behind each critical step.
Assay Principle: Visualizing Nav1.7 Activity
The screening assay operates by indirectly measuring the flow of ions through the Nav1.7 channel. In a resting state, the cell maintains a negative membrane potential. Upon stimulation with a chemical activator (agonist), the Nav1.7 channels open, allowing an influx of sodium ions (Na+), which depolarizes the cell membrane. This change in electrical potential is detected by a highly sensitive fluorescent dye that partitions into the cell membrane. The dye's fluorescence intensity is directly proportional to the membrane potential, providing a clear signal of channel activation.[9][10]
When an inhibitory compound (antagonist) from the ATM-phenol library is present, it blocks the Nav1.7 channel, preventing Na+ influx and the subsequent depolarization. This results in a significantly reduced fluorescence signal compared to the activated control. This principle allows for the rapid identification of potential Nav1.7 inhibitors from thousands of compounds.
Caption: Principle of the fluorescence-based membrane potential assay.
Materials and Reagents
This section outlines the critical reagents and equipment required. It is imperative to source high-quality materials to ensure assay robustness and reproducibility.
| Item | Description & Recommended Source | Purpose |
| Cell Line | HEK293 cells stably expressing human Nav1.7 (e.g., from ChanTest or Millipore) | Biological system for assay |
| Culture Medium | DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (G418) for selection | Cell growth and maintenance |
| Assay Plates | 384-well, black-walled, clear-bottom microplates (e.g., Corning #3712) | HTS plate format |
| Membrane Potential Dye | FLIPR Membrane Potential Assay Kit (e.g., Molecular Devices) or similar | Fluorescent reporter of voltage change[10] |
| Assay Buffer | Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 | Physiological buffer for the assay |
| Channel Activator | Veratridine or a specific peptide toxin (e.g., ProTx-II) | Induces channel opening and depolarization[11] |
| Reference Inhibitor | Tetracaine or a known selective Nav1.7 blocker (e.g., PF-05089771) | Positive control for inhibition |
| Compound Plates | 384-well polypropylene plates | Storage and dilution of ATM-phenol library |
| HTS Reader | FLIPR Tetra, FDSS/μCELL, or similar kinetic plate reader | Measures fluorescence changes over time |
| Liquid Handler | Automated liquid handling system (e.g., Agilent Bravo, Beckman Echo) | Precise and rapid plate preparation |
Detailed Protocols
A successful HTS campaign is built upon a foundation of meticulous assay development and validation.[12][13][14]
Protocol 1: Assay Development and Validation
Objective: To optimize assay parameters and confirm its suitability for HTS by determining the Z'-factor. The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[15][16][17]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK-Nav1.7 cells to ~80% confluency.
-
Harvest cells using a gentle dissociation reagent (e.g., TrypLE).
-
Resuspend cells in culture medium and perform a cell count.
-
Seed 15,000-25,000 cells/well in 25 µL of medium into 384-well black-walled, clear-bottom plates.
-
Incubate overnight at 37°C, 5% CO2. Causality: Overnight incubation ensures cells form a healthy, adherent monolayer essential for a consistent physiological response.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.
-
Gently remove the culture medium from the cell plate.
-
Add 25 µL of the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light. Causality: This incubation period allows the dye to passively load into the cell membrane.
-
-
Z'-Factor Determination:
-
On a single 384-well plate, designate half the wells for "Maximum Signal" (negative control, 0% inhibition) and the other half for "Minimum Signal" (positive control, 100% inhibition).
-
To the "Minimum Signal" wells, add the reference inhibitor (e.g., Tetracaine) to a final concentration known to fully block the channel (e.g., 100 µM).
-
To the "Maximum Signal" wells, add an equivalent volume of Assay Buffer containing 0.5% DMSO (vehicle control).
-
Place the plate in the kinetic plate reader (e.g., FLIPR).
-
Initiate reading and, after establishing a stable baseline (5-10 seconds), add the channel activator (e.g., Veratridine) to all wells to a pre-determined optimal concentration.
-
Continue reading fluorescence for 90-180 seconds.
-
Calculate the Z'-factor using the formula: Z' = 1 - [ (3 * (SD_max + SD_min)) / (Mean_max - Mean_min) ] Expertise Insight: An assay is deemed robust for HTS only if the Z'-factor is consistently > 0.5.[15][17] If not, optimize cell density, dye loading time, or activator concentration.
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen the entire ATM-phenol compound library at a single concentration to identify "hits."
Step-by-Step Methodology:
-
Plate Preparation: Prepare cell plates with dye loading as described in Protocol 4.1.
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer a small volume (e.g., 50 nL) of each ATM-phenol compound from the library source plates to the assay plates. The final screening concentration is typically 10 µM.
-
Control Wells: Dedicate specific columns on each plate for positive (reference inhibitor) and negative (vehicle only) controls.
-
Compound Incubation: Incubate the plates for 15-30 minutes at room temperature. Causality: This pre-incubation allows the compounds to diffuse and interact with the Nav1.7 channels before activation.
-
Signal Detection:
-
Place the assay plate into the kinetic plate reader.
-
Establish a baseline fluorescence reading.
-
Add the channel activator to all wells simultaneously using the instrument's integrated pipettor.
-
Record the kinetic fluorescence response for 90-180 seconds.
-
-
Data Analysis & Hit Identification:
-
For each well, calculate the percent inhibition relative to the on-plate controls: % Inhibition = 100 * [ 1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min) ]
-
A "hit" is defined as a compound that produces a percent inhibition value exceeding a statistically defined threshold, typically >3 times the standard deviation of the negative control wells (e.g., >50% inhibition).
-
Protocol 3: Hit Confirmation and Potency (IC50) Determination
Objective: To confirm the activity of primary hits and determine their potency by generating a dose-response curve.
Step-by-Step Methodology:
-
Cherry-Picking: Identify the primary hits from the screen and obtain fresh samples ("cherry-pick") from the master library.
-
Dose-Response Plate Preparation: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 30 µM.
-
Assay Execution:
-
Perform the membrane potential assay as described in Protocol 4.2, but instead of a single concentration, add the serial dilutions of the hit compounds to the wells.
-
Run each concentration in triplicate to ensure statistical validity.
-
-
IC50 Calculation:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.[18][19][20] Trustworthiness: A well-defined sigmoidal curve with a good fit (R² > 0.95) provides high confidence in the calculated potency of the ATM-phenol derivative.
-
Data Presentation and Interpretation
Effective data management and visualization are crucial for making informed decisions in a drug discovery campaign.
HTS Quality Control Metrics
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5[16][17] | Ensures the assay has a sufficient signal window and low variability to reliably identify hits. |
| Signal-to-Background | > 5 | Indicates a robust response to the channel activator. |
| Control CV (%) | < 15% | Demonstrates low well-to-well variability and high precision of the assay.[21] |
| Hit Rate | 0.5% - 2.0% | A typical hit rate for a primary screen; rates outside this range may suggest assay artifacts. |
HTS Workflow Diagram
Caption: Comprehensive HTS workflow for Nav1.7 modulator discovery.
Conclusion
This application note provides a validated, step-by-step framework for conducting a high-throughput screen to identify novel Nav1.7 inhibitors from a 2-Amino-4-(trifluoromethoxy)phenol derivative library. By adhering to these protocols, researchers can ensure the generation of high-quality, reproducible data. The fluorescence-based membrane potential assay described herein is a powerful tool that balances physiological relevance with the throughput required for modern drug discovery.[7][8] The hits identified through this workflow can serve as the starting point for extensive structure-activity relationship (SAR) studies, ultimately leading to the development of potent and selective clinical candidates for the treatment of chronic pain.
References
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Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. [Link]
-
Liu, C. J., et al. (2008). Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators. Assay and Drug Development Technologies. [Link]
-
Gadaleta, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Kralj, J. M., et al. (2011). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Wiley Online Library. [Link]
-
Dib-Hajj, S. D., et al. (2013). Identification of novel NaV1.7 antagonists using high throughput screening platforms. Pain. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Inno Pharmchem. [Link]
-
Novak, P., et al. (2020). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ASSAY and Drug Development Technologies. [Link]
-
Bell, D. C., et al. (2018). High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. SLAS DISCOVERY. [Link]
-
Zheng, W., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Drug Discovery Today. [Link]
-
Molecular Devices. FLIPR Membrane Potential Assay Kits. Molecular Devices. [Link]
-
Tay, B., et al. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PLoS ONE. [Link]
-
Farha, M. A., et al. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. mSphere. [Link]
-
Chen, M., et al. (2014). Validation and optimization of novel high-throughput assays for human epithelial sodium channels. Journal of Biomolecular Screening. [Link]
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
BMG LABTECH. The Z prime value (Z´). BMG LABTECH. [Link]
-
Wikipedia. Z-factor. Wikipedia. [Link]
-
Tay, B., et al. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS ONE. [Link]
-
Eli Lilly & Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. High-Throughput Screening Center. [Link]
-
Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. [Link]
-
Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Chen, J., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS. [Link]
-
Indigo Biosciences. Understanding Assay Performance Metrics. Indigo Biosciences. [Link]
-
Taos, A. M. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. NCBI Bookshelf. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Semantic Scholar. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. Semantic Scholar. [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
TradeIndia. 2-Amino-4-(trifluoromethoxy) phenol. TradeIndia. [Link]
-
PrepChem.com. Synthesis of 2-amino-4-(trifluoromethyl)phenol. PrepChem.com. [Link]
-
Blogger. Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol. Blogger. [Link]
-
Lounkine, E., et al. (2012). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
BIT 479/579 High-throughput Discovery. IC50's: An Approach to High-Throughput Drug Discovery. NC State University. [Link]
-
ResearchGate. (2010). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
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- 1. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines | Semantic Scholar [semanticscholar.org]
- 9. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 10. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
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- 12. htsc.wustl.edu [htsc.wustl.edu]
- 13. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assay.dev [assay.dev]
- 16. bmglabtech.com [bmglabtech.com]
- 17. indigobiosciences.com [indigobiosciences.com]
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- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
Welcome to the technical support guide for the synthesis of 2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights into the critical parameters of this valuable synthetic transformation.
Section 1: Synthesis Overview & Core Workflow
The most prevalent and high-yielding route to 2-Amino-4-(trifluoromethoxy)phenol involves the selective reduction of its nitro precursor, 2-Nitro-4-(trifluoromethoxy)phenol. The transformation is typically achieved via catalytic hydrogenation, a robust and scalable method.
The general reaction scheme is as follows:
This process, while straightforward in principle, requires careful control of several variables to maximize yield and minimize impurities.
Core Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard lab-scale synthesis using a Palladium-based catalyst.
Materials:
-
2-Nitro-4-(trifluoromethoxy)phenol
-
10% Palladium on Carbon (Pd/C) or 10% Palladium Hydroxide on Carbon (Pd(OH)₂/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Celite® or a similar filtration aid
Procedure:
-
Vessel Preparation: To a hydrogenation vessel or a suitable round-bottom flask, add 2-Nitro-4-(trifluoromethoxy)phenol (1.0 eq).
-
Solvent & Catalyst Addition: Under an inert atmosphere (N₂), add methanol (approx. 10-15 mL per gram of starting material). Carefully add the catalyst (1-5 mol% Pd). For instance, a patent describes using 10% Pd(OH)₂/C to achieve a near-quantitative yield.[1]
-
Inerting: Seal the vessel and purge the system by evacuating and backfilling with N₂ gas three times.
-
Hydrogenation: Replace the N₂ atmosphere with H₂. This can be done using a balloon for atmospheric pressure reactions or by pressurizing the vessel (e.g., to 40-50 psig) for faster reaction times.[1][2]
-
Reaction: Stir the suspension vigorously at a controlled temperature (e.g., 16-30°C) for 4-16 hours.[1][3]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once complete, carefully purge the vessel with N₂ to remove all H₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water or isopropyl alcohol/water) to afford pure 2-Amino-4-(trifluoromethoxy)phenol.[2][4]
Workflow & Troubleshooting Logic
The following diagram outlines the general workflow and decision points for troubleshooting the synthesis.
References
Technical Support Center: Purification of Crude 2-Amino-4-(trifluoromethoxy)phenol
Welcome to the technical support center for the purification of crude 2-Amino-4-(trifluoromethoxy)phenol (CAS No: 461699-34-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction to 2-Amino-4-(trifluoromethoxy)phenol and its Purification Challenges
2-Amino-4-(trifluoromethoxy)phenol is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. The primary route to this compound is typically the catalytic hydrogenation of 2-Nitro-4-(trifluoromethoxy)phenol. This process, while generally efficient, can lead to a range of impurities that require effective removal.
The primary challenges in the purification of 2-Amino-4-(trifluoromethoxy)phenol stem from its amphoteric nature (possessing both a basic amino group and an acidic phenolic group) and its susceptibility to oxidation. Common impurities can include the unreacted nitro starting material, intermediates from the reduction process, and colored oxidation byproducts. This guide provides detailed protocols and troubleshooting advice for two primary purification techniques: recrystallization and flash column chromatography, along with methods for purity assessment.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude 2-Amino-4-(trifluoromethoxy)phenol is a dark, discolored solid. What is the likely cause and how can I address it?
A1: The dark coloration is most likely due to the presence of oxidized impurities. Aminophenols are sensitive to air and can oxidize to form highly colored quinone-imine species.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the crude material and perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize further oxidation.
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. However, use charcoal judiciously as it can also adsorb your product, leading to lower yields.
-
Reducing Agents: The addition of a small amount of a reducing agent, such as sodium dithionite or sodium bisulfite, to the recrystallization solvent can help to prevent oxidation.
Q2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?
A2: It is common for a single solvent to not meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold). In such cases, a two-solvent system is often effective.
Troubleshooting Steps:
-
Solvent Screening: A good starting point for a two-solvent system is to find a "good" solvent that dissolves the compound well at room temperature and a "poor" solvent in which the compound is sparingly soluble, even when hot. The two solvents must be miscible. For 2-Amino-4-(trifluoromethoxy)phenol, polar solvents like ethanol or ethyl acetate could be the "good" solvent, while a non-polar solvent like hexanes or heptane could be the "poor" solvent.
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the "good" solvent back until the solution is clear again, and then allow it to cool slowly.[1]
Q3: My recrystallization resulted in an oil forming instead of crystals. What went wrong?
A3: "Oiling out" can occur if the solution is supersaturated or if the presence of impurities significantly depresses the melting point of your compound. The boiling point of the solvent might also be too high.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.
-
Seeding: Add a seed crystal of pure 2-Amino-4-(trifluoromethoxy)phenol to induce crystallization.
-
Solvent Adjustment: Add a small amount of the "good" solvent to the oiled-out mixture and gently warm until the oil dissolves. Then, allow it to cool slowly again.[1]
Q4: After purification, my product's purity is still not satisfactory according to HPLC analysis. What are my next steps?
A4: If recrystallization does not yield a product of the desired purity, flash column chromatography is a more powerful purification technique to separate compounds with different polarities.
Troubleshooting Steps:
-
Stationary Phase: Silica gel is a common stationary phase for the purification of moderately polar compounds like aminophenols.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation between your product and the impurities.
-
Gradient Elution: If there is a significant polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.
Purification Protocols
Protocol 1: Recrystallization of 2-Amino-4-(trifluoromethoxy)phenol
This protocol provides a general guideline for the recrystallization of 2-Amino-4-(trifluoromethoxy)phenol. The choice of solvent or solvent system should be optimized based on small-scale trials.
1. Solvent Selection:
- Perform small-scale solubility tests with various solvents to find a suitable system. A mixture of ethanol and water, or ethyl acetate and hexanes, is a good starting point.[2] The ideal system will show low solubility at room temperature and high solubility at the solvent's boiling point.[3]
2. Dissolution:
- Place the crude 2-Amino-4-(trifluoromethoxy)phenol in an Erlenmeyer flask with a stir bar.
- Add a minimal amount of the chosen solvent or the "good" solvent of a two-solvent system.
- Heat the mixture on a hot plate with stirring to the boiling point of the solvent.
- Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]
3. Decolorization (Optional):
- If the solution is highly colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal (approximately 1-2% by weight of your crude product).
- Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
- If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[5]
5. Crystallization:
- If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.[1]
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the ice-cold recrystallization solvent.
- Dry the crystals under vacuum to a constant weight.
Purification Workflow: Recrystallization
Caption: A typical workflow for the recrystallization process.
Protocol 2: Flash Column Chromatography of 2-Amino-4-(trifluoromethoxy)phenol
This protocol is for the purification of 2-Amino-4-(trifluoromethoxy)phenol using flash column chromatography, which is effective for separating components with different polarities.
1. TLC Analysis:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
- Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a mobile phase that gives good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
2. Column Packing:
- Select an appropriately sized flash chromatography column based on the amount of crude material.
- Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by equilibration with the mobile phase.
3. Sample Loading:
- Dissolve the crude 2-Amino-4-(trifluoromethoxy)phenol in a minimum amount of the mobile phase or a stronger solvent.
- Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. Load the resulting dry powder onto the top of the column.[6]
4. Elution:
- Begin eluting the column with the mobile phase determined from the TLC analysis.
- If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent to elute more strongly retained compounds.
5. Fraction Collection and Analysis:
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure product.
6. Solvent Removal:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-Amino-4-(trifluoromethoxy)phenol.
Purification Workflow: Flash Column Chromatography
Caption: A typical workflow for flash column chromatography.
Purity Assessment
Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the purity of 2-Amino-4-(trifluoromethoxy)phenol and detecting impurities.
Recommended HPLC Method
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aminophenols.[7][8]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Method Development Notes:
-
The gradient program should be optimized to ensure good resolution between the main peak and any impurity peaks.
-
The use of a mass spectrometer (LC-MS) in conjunction with HPLC can aid in the identification of unknown impurities.
-
For challenging separations of fluorinated compounds, a column with a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) could be considered.[9]
Safety and Handling
2-Amino-4-(trifluoromethoxy)phenol and its precursors should be handled with appropriate safety precautions.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
References
-
Professor Dave Explains. Recrystallization. YouTube; 2020. Available from: [Link].
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link].
-
Narváez, A., et al. Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Bioconjugate Chemistry. 1995. Available from: [Link].
-
Tasevska, M., et al. Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. 2017. Available from: [Link].
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link].
-
Vassar. Organic Chemistry Lab: Recrystallization. YouTube; 2007. Available from: [Link].
-
Shulyak, I., et al. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia. 2023. Available from: [Link].
-
PubChem. 2-Nitro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Available from: [Link].
-
Al-Majidi, S. M., et al. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. 2024. Available from: [Link].
-
Agilent Technologies. Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. 2011. Available from: [Link].
-
Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link].
-
Jayaprakash, R., et al. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmacognosy and Phytochemical Research. 2016. Available from: [Link].
-
Mariselvi, P., et al. GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. The Journal of Phytopharmacology. 2016. Available from: [Link].
- Google Patents. Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
-
Mayorga-Martinez, C., et al. Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Molecules. 2019. Available from: [Link].
-
Fujiwara, Y., et al. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development. 2014. Available from: [Link].
-
DiVA portal. Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes. Available from: [Link].
-
DiVA portal. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Available from: [Link].
-
PubChem. 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. National Center for Biotechnology Information. Available from: [Link].
-
Semantic Scholar. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link].
-
ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available from: [Link].
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- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 2-Amino-4-(trifluoromethoxy)phenol reactions
Welcome to the technical support guide for 2-Amino-4-(trifluoromethoxy)phenol (CAS 461699-34-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
2-Amino-4-(trifluoromethoxy)phenol is a valuable building block due to the unique electronic properties conferred by its substituents. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups are powerful ortho-, para-directors that activate the aromatic ring, while the potent electron-withdrawing trifluoromethoxy (-OCF₃) group modulates the molecule's overall reactivity, stability, and lipophilicity.[1][2][3] This trifunctional nature is a double-edged sword, offering diverse synthetic handles but also creating potential pathways for side product formation. This guide addresses the most common challenges in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction mixture turns dark brown or black upon starting the reaction or during workup. What is causing this discoloration and how can I prevent it?
Answer: This is the most frequently encountered issue when working with aminophenols and is almost certainly due to aerobic oxidation.[4] The 2-aminophenol moiety is highly susceptible to oxidation, which proceeds through a reactive o-quinone imine intermediate. This intermediate can then undergo polymerization or other side reactions to form intensely colored, often insoluble, polymeric materials.[5][6]
Causality: The presence of dissolved oxygen, trace metal catalysts (like copper or iron), or exposure to light can initiate the oxidation cascade. The electron-donating nature of both the amino and hydroxyl groups lowers the oxidation potential of the molecule, making it particularly sensitive.
Troubleshooting & Minimization Protocol:
Core Principle: The key is to rigorously exclude oxygen from the reaction environment.
Experimental Protocol: Performing Reactions under an Inert Atmosphere
-
Solvent Degassing: Before use, degas all reaction solvents. The most effective method is "freeze-pump-thaw." For simpler setups, sparging the solvent with a stream of dry nitrogen or argon for 30-60 minutes is sufficient.
-
Glassware Preparation: Dry all glassware in an oven ( >100°C) overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus while flushing with nitrogen or argon. Use septa and needles for reagent additions rather than opening the flask to the atmosphere.
-
Execution:
-
Add 2-Amino-4-(trifluoromethoxy)phenol and any solid reagents to the flask.
-
Seal the flask and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.
-
Add the degassed solvent via cannula or a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).
-
-
Workup: If possible, conduct the initial stages of the workup (e.g., quenching, initial extractions) with degassed solvents. The addition of a mild reducing agent like sodium bisulfite (NaHSO₃) to the aqueous quench solution can sometimes help to mitigate oxidation during workup.
Question 2: I am attempting to N-acylate the amino group, but I'm isolating a mixture of N-acylated, O-acylated, and sometimes di-acylated products. How can I achieve chemoselectivity for the N-acylation?
Answer: This is a classic chemoselectivity challenge. The nitrogen of the amino group and the oxygen of the hydroxyl group are both nucleophilic. Their relative reactivity is highly dependent on the reaction conditions, particularly the pH.
-
Under Basic Conditions: The phenoxide is formed, which is a much stronger nucleophile than the neutral amino group. This will strongly favor O-acylation.
-
Under Neutral or Weakly Acidic Conditions: The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation.[7][8]
-
Under Strongly Acidic Conditions: The amino group is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. This completely shuts down N-acylation and makes the hydroxyl group the only available nucleophile, leading to selective O-acylation.[9]
Troubleshooting & Minimization Protocol:
Core Principle: To favor N-acylation, you must enhance the nucleophilicity of the amine relative to the hydroxyl group. This is typically achieved under neutral or buffered conditions.
Experimental Protocol: Selective N-Acylation with Acetic Anhydride (Adapted from standard aminophenol acylation procedures[10])
-
Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of 2-Amino-4-(trifluoromethoxy)phenol in a 1:1 mixture of water and a suitable organic co-solvent like THF or 1,4-dioxane.
-
Buffering: Add 1.5 equivalents of sodium acetate (NaOAc). This creates a buffer system to neutralize the acetic acid byproduct, preventing the reaction medium from becoming strongly acidic and protonating the amine.
-
Acylation: Cool the solution in an ice bath. While stirring vigorously, add 1.1 equivalents of acetic anhydride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the N-acylated product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acylated compound.
-
Data Presentation: Impact of Conditions on Acylation Selectivity
| Condition | Key Species Present | Favored Product | Rationale |
| Strongly Basic (e.g., NaOH) | Ar-O⁻, Ar-NH₂ | O-Acylation | The phenoxide is a significantly stronger nucleophile. |
| Neutral / Buffered (e.g., NaOAc) | Ar-OH, Ar-NH₂ | N-Acylation | The amine is inherently more nucleophilic than the neutral phenol.[5] |
| Strongly Acidic (e.g., TFA, HCl) | Ar-OH, Ar-NH₃⁺ | O-Acylation | The amine is protonated and non-nucleophilic.[9] |
Visualization: Competing Acylation Pathways
Caption: A multi-step purification workflow.
Troubleshooting & Minimization Protocol:
Step 1: Acid-Base Extraction This is a powerful first step to perform a bulk separation.
-
To remove unreacted 2-Amino-4-(trifluoromethoxy)phenol (amphoteric):
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). Your basic product (if the amine is unreacted) and starting material will move to the aqueous layer.
-
Wash with a dilute base solution (e.g., 1M NaOH). Your acidic product (if the phenol is unreacted) and starting material will move to the aqueous layer.
-
Your neutral, successfully derivatized product (e.g., an amide) should remain in the organic layer.
-
-
To isolate the product: After separation, re-neutralize the appropriate aqueous layer and extract your product back into an organic solvent.
Step 2: Column Chromatography This is the workhorse for separating compounds with similar functionalities but different polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio must be determined by TLC analysis. Increase the proportion of the more polar solvent (ethyl acetate) to elute more polar compounds faster.
Step 3: Recrystallization This is the best method for obtaining highly pure, crystalline material as the final step.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, water, or mixtures thereof.
-
Procedure: Dissolve the compound in the minimum amount of boiling solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to form crystals. Collect the crystals by filtration.
By systematically applying these techniques, you can effectively isolate your target compound from the common side products encountered in reactions with 2-Amino-4-(trifluoromethoxy)phenol.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from PrepChem.com URL: [Link]
-
New Jersey Department of Health. (n.d.). Aminophenols (mixed isomers) Hazard Summary. Retrieved from NJ.gov. URL: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Ferreira, V., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. URL: [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from r/chemistry. URL: [Link]
-
Li, X., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. URL: [Link]
- Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol. (n.d.). Retrieved from a reliable chemical supplier source.
-
Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from Chemcess. URL: [Link]
-
ResearchGate. (n.d.). Aminophenols. Retrieved from ResearchGate. URL: [Link]
- Springer Publishing. (n.d.). Drug Names, Mechanisms, Descriptions, and Contraindications.
-
MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. URL: [Link]
-
ResearchGate. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. URL: [Link]
-
PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. Retrieved from PubChem. URL: [Link]
-
PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from PubChem. URL: [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
- 2-Amino-4-(trifluoromethoxy) phenol. (n.d.).
-
Chemsrc. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from Chemsrc. URL: [Link]
- Google Patents. (n.d.). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
-
New Journal of Chemistry (RSC Publishing). (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. URL: [Link]
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol.
- American Chemical Society. (2025).
-
Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Retrieved from Organic Syntheses. URL: [Link]
- Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation.
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. URL: [Link]
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. URL: [Link]
- Google Patents. (n.d.). Selective n-acylation of amino alcohols.
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. URL: [Link]
-
ResearchGate. (2021). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. URL: [Link]
-
ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. URL: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. chemcess.com [chemcess.com]
- 6. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Separation of Trifluoromethoxyaniline Positional Isomers
Welcome to the technical support center for the analytical separation of trifluoromethoxyaniline (TFMA) positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analytical challenge. As key intermediates in pharmaceuticals, such as Riluzole, the effective separation and quantification of 2-, 3-, and 4-trifluoromethoxyaniline are critical for quality control and regulatory compliance.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating positional isomers of trifluoromethoxyaniline?
A1: The most effective and commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] A sensitive GC method with a Flame Ionization Detector (FID) has been specifically developed and validated for separating the 2-, 3-, and 4-isomers of TFMA, along with related process impurities.[1] HPLC, particularly with phenyl-based stationary phases, is also a strong candidate due to its alternative selectivity for aromatic compounds.[2][3] Supercritical Fluid Chromatography (SFC) can also be considered as a faster, greener alternative.[4]
Q2: I'm starting my method development. Should I choose GC or HPLC?
A2: Your choice depends on several factors, including available equipment, required sensitivity, and the overall analytical goal.
-
Gas Chromatography (GC) is an excellent choice if a validated method is required, as one already exists for this specific separation.[1] It offers high resolution and sensitivity, especially with an FID. GC is ideal when analyzing for TFMA isomers and other potentially volatile impurities from the synthesis process, such as trifluoromethoxy benzene and anisole.
-
High-Performance Liquid Chromatography (HPLC) is highly versatile. While initial method development may be required, it avoids the high temperatures of a GC inlet, which could be a concern for sample stability. HPLC offers a wide range of stationary and mobile phase combinations, allowing for fine-tuning of selectivity.[5][6] For aromatic positional isomers like TFMA, columns that facilitate π-π interactions are particularly effective.[2][3]
Q3: What type of column is recommended for separating TFMA isomers?
A3:
-
For GC: A mid-polarity column is recommended. A validated method successfully uses an AT-210 capillary column (30 m length, 0.53 mm internal diameter, 1.0 µm film thickness).[1] This type of phase provides the necessary selectivity to resolve the closely related isomers.
-
For HPLC: A phenyl-based column (e.g., Phenyl-Hexyl) is a logical starting point. The phenyl groups in the stationary phase can induce dipole-dipole and π-π interactions with the aromatic ring of the TFMA isomers, providing a unique selectivity mechanism beyond simple hydrophobicity that is often effective for positional isomer separations.[2][3] Metal-organic framework (MOF) columns, such as MIL-53(Fe), have also shown excellent performance for separating aniline isomers and represent a novel alternative.[7]
Q4: My peaks are showing significant tailing. What are the common causes for an amine compound like TFMA?
A4: Peak tailing with basic compounds like anilines is a frequent issue, primarily caused by strong interactions with acidic silanol groups on the surface of silica-based GC liners or HPLC packing materials.[8]
-
In GC: Ensure the inlet liner is properly deactivated. Using a liner specifically designed for active compounds can mitigate this issue.
-
In HPLC: Adding a basic modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, improving peak shape. Using a high-purity, end-capped column or a column specifically designed for basic compounds can also resolve the problem.[9] Adjusting the mobile phase pH to keep the aniline in its neutral form can also reduce tailing.[8]
Q5: Is derivatization necessary to separate these isomers?
A5: Not necessarily for positional isomers. A direct GC method has proven effective without derivatization. However, if you encounter issues with peak shape, volatility, or detector sensitivity, derivatization is a powerful tool.[10] Acetylation or silylation of the amine group can reduce tailing and improve chromatographic behavior. For chiral separations (if a chiral center were present), derivatization with a chiral reagent to form diastereomers is a common strategy.[11][12]
Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter during the separation of trifluoromethoxyaniline isomers.
Issue 1: Poor or No Resolution Between Isomers
If your chromatogram shows co-eluting or poorly resolved peaks for the 2-, 3-, and 4-TFMA isomers, follow this troubleshooting workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. bvchroma.com [bvchroma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for 2-Amino-4-(trifluoromethoxy)phenol Modifications
Introduction
Welcome to the technical support center for the catalytic modification of 2-Amino-4-(trifluoromethoxy)phenol. This molecule is a valuable building block in pharmaceutical and materials science, largely due to the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group.[1] However, its synthetic utility is coupled with distinct challenges, primarily the presence of two competing nucleophilic sites: the aniline-type amino group and the phenolic hydroxyl group.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for rational catalyst selection and systematic troubleshooting. We will address the most common synthetic transformations—N-Arylation, O-Arylation, and Benzoxazole formation—through a series of practical, field-tested questions and answers.
Section 1: Foundational Principles & General FAQs
This section addresses overarching questions about the substrate and catalyst systems. Understanding these principles is the first step toward successful reaction optimization.
Q1: How does the trifluoromethoxy (-OCF₃) group affect catalyst and reaction design?
A1: The trifluoromethoxy group is a powerful modulator of the molecule's reactivity and physical properties, which directly impacts catalytic processes:
-
Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ substituent deactivates the aromatic ring. This makes the oxidative addition step in many cross-coupling cycles (e.g., with Pd(0)) more challenging if a halide is present on the same ring. More critically, it reduces the nucleophilicity of both the amino and hydroxyl groups, often necessitating stronger bases or more active catalysts compared to non-fluorinated analogs.[1]
-
Steric Hindrance: While not exceptionally bulky, the -OCF₃ group can influence the accessibility of the adjacent hydroxyl group, which can be a factor in ligand selection for ortho-functionalization reactions.
-
Lipophilicity: The -OCF₃ group significantly increases the molecule's lipophilicity (Hansch π parameter of +1.04).[1] This can affect solubility in various reaction solvents and may require the use of less polar solvents for optimal results.
Q2: My primary challenge is selectivity between the amine and the phenol. What is the guiding principle for choosing a catalyst system for N- vs. O-arylation?
A2: The key to achieving selectivity lies in exploiting the differing affinities of the N-H and O-H groups for different metal catalyst systems. A well-established strategy is to use orthogonal catalyst systems.[2][3][4]
-
For N-Arylation (C-N Coupling): Palladium-based catalysts, particularly those with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like BrettPhos), are generally superior.[2][5] These ligands facilitate the reductive elimination step to form the C-N bond and can sterically disfavor coordination of the phenoxide.
-
For O-Arylation (C-O Coupling): Copper-based catalysts are the classic choice and often provide excellent O-selectivity, following Ullmann-type reaction mechanisms.[6][7] Ligands such as amino acids or diamines are often used to solubilize and activate the copper catalyst.[2][6] In many cases, copper systems show a strong preference for coupling with the "harder" phenoxide nucleophile over the "softer" amine.
This orthogonal approach allows for predictable and high-selectivity modifications at either position by choosing the appropriate metal and ligand combination.[2][4]
Section 2: Troubleshooting Guide for Specific Modifications
This section provides direct, actionable advice for common problems encountered during specific reactions involving 2-Amino-4-(trifluoromethoxy)phenol.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] However, with a bifunctional substrate like an aminophenol, challenges are common.
Q3: I am attempting to N-arylate 2-Amino-4-(trifluoromethoxy)phenol with an aryl bromide, but I am seeing low conversion and a significant amount of starting material remains. What should I investigate first?
A3: Low conversion in Buchwald-Hartwig reactions is a frequent issue.[10][11] A systematic troubleshooting approach is essential.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting logic for low-yield Buchwald-Hartwig amination.
Detailed Explanation:
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a source like Pd(OAc)₂, it must be reduced in situ, which can be inefficient.[11] Using a well-defined precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3) that cleanly generates the active Pd(0) species is highly recommended.[12]
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands are necessary to promote the rate-limiting reductive elimination step. Ligands like BrettPhos or XPhos are excellent starting points.[2][5]
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is common, but if it fails, consider other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). The base must be anhydrous and finely powdered for optimal reactivity.[6]
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen.[11] Ensure the reaction vessel and solvents are thoroughly degassed via sparging with argon or nitrogen or through freeze-pump-thaw cycles.
Q4: My N-arylation reaction works, but I am getting a significant amount of the O-arylated diaryl ether as a byproduct. How can I improve selectivity for the amine?
A4: Achieving high N-selectivity requires favoring the C-N coupling pathway kinetically.
-
Confirm Your Catalyst System: As mentioned, palladium systems with bulky biarylphosphine ligands are strongly biased toward N-arylation. A system like (BrettPhos)Pd G3 precatalyst with a strong base like LHMDS should provide high N-selectivity.[2][5]
-
Lower the Temperature: O-Arylation can sometimes become more competitive at higher temperatures. After initial optimization, try running the reaction at the lowest temperature that still affords a reasonable rate (e.g., 80 °C instead of 110 °C).
-
Base Selection: The base can influence the relative concentration of the deprotonated amine versus the phenoxide. While a strong base is needed, switching from NaOt-Bu to K₃PO₄ can sometimes favor N-arylation, although this may come at the cost of a slower reaction rate.
O-Arylation via Ullmann Condensation
The formation of diaryl ethers from phenols is a classic transformation, often accomplished with copper catalysts.
Q5: I am trying to perform a selective O-arylation with an aryl iodide using a CuI catalyst, but the reaction is very slow and gives a poor yield. What are the key parameters to optimize?
A5: Sluggish Ullmann couplings are a common problem, often stemming from catalyst inactivity or poor reaction conditions.[6][13]
Key Optimization Parameters for Ullmann O-Arylation
| Parameter | Recommended Starting Point | Troubleshooting Action | Rationale |
| Catalyst Source | CuI (5-10 mol%) | Ensure CuI is fresh and not oxidized (should be off-white, not green/brown). | The active species is Cu(I). Oxidized copper sources are less effective.[6] |
| Ligand | Picolinic Acid or N,N'-Dimethylethylenediamine (DMEDA) | Screen different ligands (e.g., L-proline, other diamines). | Ligands solubilize the copper salt and accelerate the catalytic cycle. The optimal ligand is substrate-dependent.[2][14] |
| Base | K₂CO₃ or Cs₂CO₃ (2 equivalents) | Use a finely powdered, anhydrous base. Ensure it is not clumped. | The base is required to deprotonate the phenol. Poor solubility or activity will stall the reaction.[7] |
| Solvent | DMF, Dioxane, or Toluene | Ensure the solvent is anhydrous. | The choice of solvent affects the solubility of the base and catalyst complex. |
| Temperature | 110-140 °C | Increase temperature in 10 °C increments. | Ullmann couplings are often thermally demanding. Higher temperatures may be required to drive the reaction. |
Q6: When attempting O-arylation using my copper catalyst, I am still observing competitive N-arylation. How can I enhance O-selectivity?
A6: While copper systems are predisposed to O-arylation of aminophenols, selectivity can be eroded under certain conditions.
-
Reinforce the Ligand Choice: Picolinic acid and trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been shown to be highly effective ligands for promoting selective O-arylation of 3- and 4-aminophenols.[2][3] If you are not using a ligand or are using a less effective one, switching to one of these is the first step.
-
Choice of Base: A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient to deprotonate the phenol without excessively deprotonating the less acidic N-H bond, thereby favoring the phenoxide pathway.
-
Protect the Amine: If all else fails and O-arylation is the absolute priority, a transient protection strategy can be employed. The amino group can be protected (e.g., as a Boc-carbamate), the O-arylation performed, and the protecting group subsequently removed.
Cyclization to form Benzoxazoles
The condensation of 2-aminophenols with carbonyl compounds is a direct route to the valuable benzoxazole scaffold.[15][16][17]
Q7: I am trying to synthesize a 2-arylbenzoxazole from 2-Amino-4-(trifluoromethoxy)phenol and a substituted benzaldehyde, but the reaction is messy and gives a low yield of the desired product. What type of catalyst should I be using?
A7: This transformation involves a condensation followed by an oxidative cyclization. The choice of catalyst depends on the desired reaction conditions.
-
Metal-Free (Acid Catalysis): Brønsted acids like p-toluenesulfonic acid (TsOH) can catalyze the initial imine formation, but an oxidant is often required for the subsequent cyclization.[18]
-
Copper Catalysis: Simple copper salts like Cu₂O or a combination of CuI and a Brønsted acid have proven effective.[16][18] Copper can act as a Lewis acid to activate the aldehyde and may also facilitate the final oxidative aromatization step.
-
Other Metal Catalysts: Catalysts like TiO₂–ZrO₂ have been reported to work under mild conditions and offer environmental benefits.[16]
If your reaction is messy, it is likely due to side reactions or oxidation of the starting aminophenol.[19]
Troubleshooting Steps:
-
Run under Inert Atmosphere: 2-Aminophenols are sensitive to air oxidation, which can lead to colored, polymeric byproducts.[19] Running the reaction under nitrogen or argon is crucial.
-
Screen Catalysts: Start with a mild system. A combination of TsOH·H₂O and CuI in a solvent like acetonitrile at 80 °C is a robust starting point.[18]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aldehyde to ensure full consumption of the more valuable aminophenol.
Benzoxazole Formation Workflow
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol 1: Selective N-Arylation of 2-Amino-4-(trifluoromethoxy)phenol
-
Objective: To couple 2-Amino-4-(trifluoromethoxy)phenol with 4-bromotoluene with high N-selectivity.
Procedure:
-
To an oven-dried Schlenk tube, add 2-Amino-4-(trifluoromethoxy)phenol (193 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), BrettPhos Pd G3 (18.1 mg, 0.02 mmol, 2 mol%), and lithium bis(trimethylsilyl)amide (LHMDS) (201 mg, 1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the aminophenol.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the N-arylated product.
Protocol 2: Selective O-Arylation of 2-Amino-4-(trifluoromethoxy)phenol
-
Objective: To couple 2-Amino-4-(trifluoromethoxy)phenol with 4-iodoanisole with high O-selectivity.
-
Catalyst System: Copper(I) Iodide / Picolinic Acid.[2]
Procedure:
-
To an oven-dried Schlenk tube, add 2-Amino-4-(trifluoromethoxy)phenol (193 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C.
-
Stir the reaction for 24 hours. Monitor by LC-MS.
-
Cool the reaction to room temperature. Dilute with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the O-arylated diaryl ether.
References
-
MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available at: [Link]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available at: [Link]
-
Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Available at: [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PubMed. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Available at: [Link]
-
PubMed. (2016). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Available at: [Link]
-
ResearchGate. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Available at: [Link]
-
ResearchGate. (n.d.). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
ResearchGate. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Available at: [Link]
-
National Institutes of Health. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
MIT DSpace. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
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- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
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- 18. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 2-Amino-4-(trifluoromethoxy)phenol
Here is the technical support center with troubleshooting guides and FAQs for the stability testing and degradation pathways of 2-Amino-4-(trifluoromethoxy)phenol.
This guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-4-(trifluoromethoxy)phenol (CAS No: 461699-34-3). It provides in-depth technical guidance on stability testing, potential degradation pathways, and troubleshooting for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, stability, and regulatory context of 2-Amino-4-(trifluoromethoxy)phenol.
Q1: What are the general properties and stability characteristics of 2-Amino-4-(trifluoromethoxy)phenol?
A1: 2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow crystalline solid with a melting point of 98-102°C.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While it is considered to have moderate stability, its structure, containing both an aminophenol and a trifluoromethoxy group, makes it susceptible to specific degradation pathways, particularly oxidation and photolysis.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its integrity for its typical shelf life of up to two years, the compound should be stored in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, moisture, and light sources. The use of inert, tightly sealed containers, such as HDPE bottles, is recommended to prevent exposure to atmospheric oxygen and humidity.[1]
Q3: Why is stability testing critical for this specific intermediate?
A3: Stability testing is essential to understand how the quality of 2-Amino-4-(trifluoromethoxy)phenol changes over time under the influence of environmental factors like temperature, humidity, and light.[4] For a pharmaceutical intermediate, this is critical because the purity of the starting material directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Degradation products formed in the intermediate can carry over into the final drug substance, becoming difficult-to-remove impurities.
Q4: Which regulatory guidelines are most relevant for conducting stability studies on this compound?
A4: The primary guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances.[4][5][6] This guideline details the conditions for long-term, accelerated, and intermediate studies.[7] Additionally, ICH Q1B outlines the requirements for photostability testing, which is highly relevant for this compound.[5] Forced degradation studies, while a key part of development, are discussed in these guidelines as a tool to establish the intrinsic stability of the molecule and validate analytical methods.[6][8]
Q5: What are the most probable degradation pathways for 2-Amino-4-(trifluoromethoxy)phenol?
A5: Based on its chemical structure, the two most significant degradation pathways are:
-
Oxidation: The aminophenol moiety is highly susceptible to oxidation.[2][9] This process can be initiated by atmospheric oxygen, trace metals, or oxidizing agents, leading to the formation of highly colored quinone-imine or benzoquinone species.[2][10][11] These can subsequently polymerize into complex, often insoluble, materials.
-
Photolysis: Aromatic compounds with trifluoromethyl groups can undergo photodegradation.[12] Studies on similar trifluoromethylphenols have shown that exposure to light, particularly UV radiation, can lead to the photohydrolytic cleavage of the C-O bond in the trifluoromethoxy group, yielding trifluoroacetic acid (TFA) as a final product.[3] The presence of the amino group can significantly accelerate this photodegradation process.[3]
Section 2: Troubleshooting Guide for Stability Studies
This guide addresses specific issues that may arise during experimental work, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Rapid discoloration (pink, red, or brown) of the solid or solution sample. | The aminophenol group is undergoing oxidation to form a colored quinone-imine intermediate.[2][10] This is often accelerated by exposure to air (oxygen), light, elevated temperature, or trace metal impurities. | For Handling: Work under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in foil to protect from light. Use high-purity solvents and glassware that has been properly cleaned to remove metal residues. For Analysis: If discoloration occurs during a stress study, this is an expected outcome of oxidative stress. Your analytical method should be capable of separating and quantifying the parent compound from these colored degradants. |
| 2. Multiple new, unknown peaks appear in the HPLC chromatogram, especially under oxidative or photolytic stress. | This is the expected outcome of forced degradation . The new peaks represent degradation products. The goal is to identify and track these impurities.[13] | Action: This is not an error, but a result to be investigated. Use a hyphenated technique like LC-MS to obtain the mass of each unknown peak. This data is crucial for proposing structures and elucidating the degradation pathway.[13][14] Ensure your HPLC method has adequate resolution to separate these new peaks from the parent peak and from each other. |
| 3. Poor mass balance (<95%) in forced degradation studies. | The sum of the parent compound and all detected degradants does not account for the initial amount of the substance. This can be due to: 1. Formation of volatile degradants (e.g., CO2, TFA) that are not detected by HPLC-UV.[10] 2. Formation of degradants with no UV chromophore . 3. Degradants precipitating out of solution or being strongly adsorbed to the HPLC column. 4. Formation of large, insoluble polymers from reactive intermediates. | Troubleshooting Steps: 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to check for non-UV active compounds. 2. Analyze the headspace of a stressed sample by GC-MS to check for volatile compounds. 3. Adjust the mobile phase composition or pH to improve the elution of highly retained species. Implement a strong needle wash and column flush post-injection. 4. Visually inspect stressed samples for precipitation. If present, attempt to dissolve the precipitate in a stronger solvent for analysis. |
| 4. Significant degradation is observed under acidic or basic conditions, but the trifluoromethoxy group appears intact. | While the trifluoromethoxy ether bond is generally robust, the overall molecule can still degrade. Acidic or basic conditions can catalyze oxidation or hydrolysis of intermediates. For example, a quinone-imine formed through initial oxidation can be rapidly hydrolyzed under acidic or basic conditions.[10] | Investigation: Use LC-MS to identify the degradants. The mass difference from the parent will indicate whether the -OCF3 group is lost. Focus on identifying products consistent with the hydrolysis of oxidized intermediates. It is important to differentiate between direct hydrolysis of the parent drug and hydrolysis of its degradants. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for conducting stability studies. Researchers should adapt them based on their specific equipment and objectives.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Objective: To intentionally degrade 2-Amino-4-(trifluoromethoxy)phenol under various stress conditions to identify potential degradation products and establish degradation pathways, as recommended by ICH guidelines.[6][8] The target degradation is typically 5-20%.[15]
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of 2-Amino-4-(trifluoromethoxy)phenol at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile/water). Prepare a solid-state sample for thermal and photolytic studies.
-
Unstressed Control: Analyze an aliquot of the stock solution immediately (Time 0) to establish the initial purity and peak area.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and analyze.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40-60°C). Withdraw samples, neutralize with an equivalent amount of acid, and analyze. Causality Note: Aminophenols are often more sensitive to base-catalyzed oxidation, so milder conditions may be needed.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2). Keep at room temperature and protect from light.[13] Withdraw samples at various time points and analyze. Causality Note: This is expected to be a major degradation route. Monitor for rapid color changes.
-
Thermal Degradation:
-
Solid: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
Solution: Heat the stock solution at the same temperature. Analyze at set intervals.
-
-
Photolytic Degradation (ICH Q1B): Expose both solid and solution samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control to differentiate between light-induced and thermal degradation.
-
Analysis: Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust RP-HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation.
Step-by-Step Methodology:
-
Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile choice for moderately polar aromatic compounds.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. Causality Note: A buffered mobile phase is critical for reproducible chromatography of ionizable compounds like phenols and amines.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape for phenolic compounds.
-
-
Wavelength Detection: Use a photodiode array (PDA) detector to monitor across a range (e.g., 200-400 nm). Determine the optimal detection wavelength for the parent compound and check that degradants are also detectable. The maximum absorbance (λmax) for the parent compound is a good starting point.
-
Gradient Elution Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds from the forced degradation sample mixture.
-
Analyze the "degradation cocktail" (a pooled mixture of all stressed samples) to ensure all peaks are captured.
-
Optimize the gradient to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting impurity.
-
-
Method Validation (per ICH Q2(R1)): Once the method is optimized, validate it for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use the degradation cocktail and spike samples. The peak purity of the parent compound should be confirmed using the PDA detector.
-
Section 4: Data Interpretation and Potential Degradation Pathways
Summary of Expected Degradation Behavior
The following table summarizes the anticipated outcomes from forced degradation studies based on the chemical nature of 2-Amino-4-(trifluoromethoxy)phenol.
| Stress Condition | Expected Degradation | Likely Major Degradants | Primary Analytical Challenge |
| Acidic (0.1 M HCl) | Moderate | Hydrolysis products of oxidized intermediates. | Differentiating from oxidative degradants. |
| Basic (0.1 M NaOH) | High | Products of base-catalyzed oxidation; potential for polymerization. | Poor peak shape; formation of insoluble polymers. |
| Oxidative (3% H2O2) | Very High | Quinone-imine, benzoquinone derivatives, oligomers.[2][16] | Rapid degradation; managing multiple colored products. |
| Photolytic (Light) | High | Ring-opened products, Trifluoroacetic Acid (TFA).[3] | Detecting non-UV active products like TFA. |
| Thermal (Heat) | Low to Moderate | Primarily oxidative degradants, accelerated by heat. | Ensuring degradation is not just due to ambient oxygen. |
Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for 2-Amino-4-(trifluoromethoxy)phenol.
Caption: Potential degradation pathways of 2-Amino-4-(trifluoromethoxy)phenol.
Section 5: References
-
2-Amino-4-(trifluoromethoxy) phenol. (n.d.). Google Cloud. Retrieved January 1, 2026, from
-
ICH Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 1, 2026, from
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). Retrieved January 1, 2026, from
-
Kashni, M., Singh, J., & Kaushik, R. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Retrieved January 1, 2026, from
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA. Retrieved January 1, 2026, from
-
Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved January 1, 2026, from
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Retrieved January 1, 2026, from
-
Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. (n.d.). ACS Publications. Retrieved January 1, 2026, from
-
Min, S., Ri-sheng, Y., et al. (2007, March 5). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Retrieved January 1, 2026, from
-
Detection and degradation technology of environmental persistent trifluoromethyl pollutants. (2025, May 29). Google Cloud. Retrieved January 1, 2026, from
-
Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene. (2025, August 5). ResearchGate. Retrieved January 1, 2026, from
-
Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.). Biblioteka Nauki. Retrieved January 1, 2026, from
-
Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2025, August 6). ResearchGate. Retrieved January 1, 2026, from
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025, August 5). ResearchGate. Retrieved January 1, 2026, from
-
The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (n.d.). ACS Publications. Retrieved January 1, 2026, from
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. (n.d.). RUA. Retrieved January 1, 2026, from
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of pharmaceutical analysis, 4, 159-165. Retrieved January 1, 2026, from
-
About Phenol:: 2. Hydrolysis of. (n.d.). Scribd. Retrieved January 1, 2026, from
-
Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 1, 2026, from
-
Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products. (2000). PubMed. Retrieved January 1, 2026, from
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 1, 2026, from
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- 16. researchgate.net [researchgate.net]
Troubleshooting poor resolution in HPLC analysis of aminophenols
Welcome to the technical support guide for troubleshooting poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of aminophenols. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common separation challenges. Aminophenols, particularly isomers like o-, m-, and p-aminophenol, are polar compounds that can present unique difficulties in achieving baseline resolution. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aminophenol isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). Where should I start?
A1: Poor resolution is the most common challenge with aminophenol isomers due to their similar structures and polarities. The primary factors to investigate are the mobile phase pH, column chemistry, and mobile phase composition.
The Causality: Aminophenols are ionizable compounds, meaning their charge state changes with pH.[1][2] The mobile phase pH dictates the ionization state of both the aminophenol analytes and the stationary phase's residual silanol groups.[2] Controlling pH is therefore the most powerful tool to manipulate retention and selectivity.[1][3]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor resolution.
Step-by-Step Guidance:
-
Mobile Phase pH: This is your most critical parameter. For aminophenols, a slightly acidic pH is often effective. A study on aminophenol isomer separation found success using a phosphate buffer at pH 2.9.[4] Another method utilized a phosphate buffer at pH 4.85.[5]
-
Action: Ensure your mobile phase is buffered and the pH is stable. A good starting point is a pH between 3 and 5. Adjust the pH in small increments (e.g., 0.2 units) and observe the change in selectivity. The goal is to be at least 1-2 pH units away from the pKa of your analytes to ensure a consistent ionization state.[1][6]
-
-
Column Chemistry: If pH adjustment is insufficient, your column may not be suitable.
-
Standard C18: Provides strong retention for aromatic compounds but may not offer enough selectivity for polar isomers.[7]
-
Phenyl-Hexyl: Often provides unique selectivity for aromatic compounds due to π-π interactions and can be an excellent choice for aminophenols.[7]
-
Polar-Embedded/Endcapped: These columns are designed to provide alternative selectivity and better peak shape for polar compounds, making them a strong option.
-
Mixed-Mode: Columns with both reversed-phase (C18) and ion-exchange (like SCX) moieties have been successfully used for simultaneous determination of aminophenol isomers.[5]
-
-
Mobile Phase Composition: Fine-tune the ratio of your aqueous buffer to organic modifier (e.g., acetonitrile or methanol).[8]
Q2: I'm observing significant peak tailing for my aminophenol peaks. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like aminophenols on silica-based columns.[11] The primary cause is secondary interactions between the positively charged amine group on the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[2]
Causality Diagram:
Caption: Root causes of peak tailing in aminophenol analysis.
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to operate at a low pH (e.g., 2.5-3.5).[3] At this pH, most surface silanol groups are protonated (Si-OH), minimizing the ionic interaction that causes tailing.[2]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.
-
Use a Modern, High-Purity Column: Newer columns are made with higher purity silica and have better endcapping, resulting in fewer active silanol sites. Consider a column specifically marketed for good peak shape with basic compounds.
-
Check for Column Contamination or Voids: If tailing appears suddenly for all peaks, it could be a physical problem with the column.[12]
-
Protocol: Disconnect the column and reverse flush it with a strong solvent (if the manufacturer allows). Check for a void at the column inlet. If the problem persists, the column may need replacement.[12]
-
-
Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak shape issues, including tailing.[12] Dilute your sample and reinject to see if the peak shape improves.
Q3: My peaks are fronting (leading edge is sloped). What does this indicate?
A3: Peak fronting is less common than tailing but typically points to one of two main issues: column overload or a mismatch between the sample solvent and the mobile phase.[13]
-
Column Overload: This is the most frequent cause of fronting.[13] When the number of analyte molecules injected exceeds the available interaction sites at the head of the column, excess molecules travel down the column faster, eluting earlier and creating a "shark fin" shape.[13]
-
Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the fronting disappears, you have confirmed column overload.[13]
-
-
Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, the analyte band will spread improperly upon injection, leading to distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample and keep the injection volume small.
-
Q4: How does column temperature affect the separation of aminophenol isomers?
A4: Temperature is a powerful but often underutilized parameter for optimizing selectivity, especially for isomers.[14][15]
Quantitative Impact of Temperature:
| Parameter | Effect of Increasing Temperature | Rationale |
| Retention Time | Decreases | Reduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[16][17][18] |
| Selectivity (α) | Can Increase or Decrease | Alters the thermodynamics of analyte interaction with the stationary phase. The effect is compound-specific.[16][17] |
| Efficiency (N) | Generally Increases | Lower mobile phase viscosity improves mass transfer, leading to sharper peaks.[15] |
| Backpressure | Decreases | The mobile phase becomes less viscous at higher temperatures.[15] |
Practical Application: For closely eluting isomers, even small changes in temperature (e.g., 5-10°C) can alter the elution order or significantly improve resolution.[16]
-
Action Plan:
-
Start your analysis at a controlled temperature, for example, 30°C.
-
If resolution is poor, try decreasing the temperature to 25°C or 20°C. Lower temperatures often increase retention and can improve the separation of isomers.[14][16]
-
Conversely, increasing the temperature (e.g., to 40°C) can sometimes provide the necessary change in selectivity.[16]
-
Always allow the system to fully equilibrate at the new temperature before injecting.
-
Key Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare identical aqueous mobile phase components (e.g., 20 mM potassium phosphate) and adjust the pH of separate batches to 3.0, 3.5, 4.0, 4.5, and 5.0 using phosphoric acid before adding the organic modifier.
-
System Equilibration: For each pH level, flush the system and column with at least 20 column volumes of the new mobile phase.
-
Inject Standard: Inject your aminophenol isomer standard at each pH condition.
-
Evaluate: Record the retention times and resolution (Rs) for the critical pair at each pH.
-
Selection: Choose the pH that provides the best resolution (ideally Rs > 2.0).
Protocol 2: System Suitability Testing (SST)
Before any analysis, it is crucial to confirm that your HPLC system is performing correctly.[19][20][21] This is done through a System Suitability Test (SST).[22]
-
Prepare SST Standard: Create a solution containing your aminophenol isomers at a known concentration.
-
Perform Replicate Injections: Inject the SST standard five or six consecutive times.[19][22]
-
Calculate Key Parameters: Use the chromatography data system to calculate the following for the primary analyte peak(s):
-
Verification: The system only passes if all parameters meet the pre-defined acceptance criteria.[21] If SST fails, you must troubleshoot the system before proceeding with sample analysis.[20]
References
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Costin, G. E., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-75. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. ChromTalk. [Link]
-
System suitability in HPLC Analysis. Pharmaceutical Updates. (2021). [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. ChromTalk. (2022). [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. (2024). [Link]
-
Costin, G. E., et al. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. [Link]
-
Sander, L. C., & Wise, S. A. (1997). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. Journal of Separation Science, 20(1), 7-18. [Link]
-
Sugiura, M., et al. (1975). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatography A, 115(2), 421-427. [Link]
-
Sugiura, M., et al. (1975). Determination of aminophenol isomers by high-speed liquid chromatography. PubMed. [Link]
-
How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]
-
Isocratic v. Gradient. Agilent Technologies. [Link]
-
Hrytsenko, I., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. ScienceRise: Pharmaceutical Science, (5), 26-36. [Link]
-
Trajkovska, M., et al. (2020). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 66(1), 25-33. [Link]
-
HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. [Link]
-
Effect of Elevated Temperature on HPLC Columns. Hawach Scientific. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. (2024). [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. GMP Insiders. [Link]
-
The Use of Temperature for Method Development in LC. Chromatography Today. [Link]
-
HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. SIELC Technologies. [Link]
-
Setting Your Liquid Chromatography to the Right Temperature. uHPLCs. (2023). [Link]
-
Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? uHPLCs. (2024). [Link]
-
Nawrocki, J., et al. (2018). Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1532, 127-137. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2024). [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. (2023). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. (2023). [Link]
-
Dolan, J. W. (2012). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 25(6). [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
Welcome to the Technical Support Center for the synthesis of 2-Amino-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of this synthesis. My aim is to equip you with the knowledge to not only perform the synthesis safely but also to troubleshoot and optimize your reaction for better yield and purity.
The synthesis of 2-Amino-4-(trifluoromethoxy)phenol, a key intermediate in pharmaceuticals and agrochemicals, often involves highly energetic steps, particularly nitration, which is notoriously exothermic.[1][2] Mismanagement of the reaction's thermal profile can lead to runaway reactions, reduced product quality, and significant safety hazards.[3] This guide provides a structured approach to understanding and controlling these exothermic events.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during the synthesis. The solutions provided are grounded in chemical principles and practical laboratory experience.
Scenario 1: Sudden and Rapid Temperature Spike During Nitration
Question: I've just started the dropwise addition of the nitrating mixture (sulfuric and nitric acid) to my solution of 4-(trifluoromethoxy)aniline, and the internal temperature is rising much faster than anticipated, even with an ice bath. What should I do?
Answer: An unexpected temperature spike is a critical event indicating that the rate of heat generation is exceeding the rate of heat removal. Immediate and calm action is required to prevent a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.
-
Enhance Cooling: If not already at maximum, increase the efficiency of your cooling bath. For an ice-water bath, add more ice and salt (e.g., NaCl or CaCl₂) to lower the temperature. Have a secondary, colder bath (e.g., dry ice/acetone) on standby for emergencies.
-
Increase Agitation: Ensure the stirring is vigorous. Poor mixing can create localized hot spots where the reaction is more concentrated and generating heat rapidly.[4]
-
Dilution (with caution): If the temperature continues to rise despite the above measures, and you have a pre-chilled, inert solvent readily available, you can consider adding it to the reaction to dilute the reactants and absorb some of the heat. This should be a last resort and performed with extreme caution, as adding solvent too quickly can also cause issues.
Root Cause Analysis and Prevention:
-
Incorrect Reagent Concentration: Using acids that are more concentrated than specified in the protocol can significantly increase the reaction rate and exothermicity.[4] Always verify the concentration of your starting materials.
-
Addition Rate Too Fast: The rate of addition of the nitrating agent directly controls the rate of the reaction and, consequently, the rate of heat generation. A slower, more controlled addition is crucial.
-
Inadequate Cooling Capacity: Your cooling bath may not be sufficient for the scale of the reaction. For larger scale reactions, consider using a cryostat or a larger cooling vessel.
-
Initial Temperature Too High: Ensure the starting solution is adequately cooled before beginning the addition of the nitrating agent.
Scenario 2: Formation of Dark Tarry Byproducts
Question: My reaction mixture has turned dark brown/black, and I'm observing the formation of a tar-like substance. What's causing this, and how can I minimize it?
Answer: The formation of dark, tarry materials during nitration is often a sign of side reactions, such as oxidation or polymerization, which are typically exacerbated by excessive temperatures.[2][5]
Causality and Mitigation Strategies:
-
Overheating: Localized or bulk overheating is a primary cause of byproduct formation. Nitric acid is a strong oxidizing agent, and at higher temperatures, it can oxidize the starting material or the desired product, leading to complex, colored byproducts.[4]
-
Solution: Strict temperature control is paramount. Maintain the recommended temperature range throughout the addition and reaction period.
-
-
High Nitric Acid Concentration: An excess of nitric acid can promote oxidative side reactions.
-
Solution: Carefully control the stoichiometry. Use the minimum effective amount of nitric acid.
-
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can act as a catalyst for unwanted side reactions in phenol nitrations.[5]
-
Solution: Consider the addition of a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture before adding the nitrating agent.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of managing this exothermic synthesis.
Q1: What are the primary drivers of exothermicity in the synthesis of 2-Amino-4-(trifluoromethoxy)phenol?
A1: The primary exothermic event is the aromatic nitration step. The reaction of an activated aromatic ring with the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, is a highly favorable and energy-releasing process. The heat of reaction for most nitration reactions is in the range of -145 ± 70 kJ/mol, classifying them as strongly exothermic.[6]
Q2: How can I quantitatively assess the thermal risk of my reaction?
A2: For a precise understanding of the thermal hazards, reaction calorimetry is the industry standard.[7] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide critical data:
-
Heat of Reaction (ΔHrx): The total amount of heat released.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[6]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature that could be reached under process deviations.[6]
This data allows for a quantitative risk assessment and helps in designing appropriate cooling and safety measures.[6]
| Parameter | Significance | Typical Measurement Technique |
| Heat of Reaction (ΔHrx) | Total energy released; determines cooling requirements. | Reaction Calorimetry (RC1) |
| Heat Flow | Instantaneous rate of heat generation. | Reaction Calorimetry (RC1) |
| Adiabatic Temperature Rise (ΔTad) | Potential for thermal runaway in case of cooling failure. | Calculated from ΔHrx and heat capacity. |
| Onset Temperature of Decomposition | Temperature at which the product starts to decompose exothermically. | Differential Scanning Calorimetry (DSC) |
Q3: What are the best practices for quenching an exothermic reaction safely?
A3: Quenching is the process of deactivating any unreacted, energetic reagents. An improper quench can itself be a hazardous exothermic event.[8]
Safe Quenching Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath.[9]
-
Slow Addition: Slowly and carefully add the quenching agent (e.g., cold water or a dilute basic solution) dropwise with vigorous stirring.[10]
-
Monitor Temperature: Continuously monitor the internal temperature during the quench. If a significant temperature rise is observed, pause the addition until it subsides.
-
Use an Appropriate Quenching Agent: For highly reactive reagents, a less reactive quenching agent like isopropanol can be used initially, followed by a mixture of isopropanol and water, and finally water.[9]
-
Work in a Fume Hood: Always perform quenching procedures in a well-ventilated fume hood.[10]
Q4: Are there alternative, safer synthesis routes that avoid strong nitrating agents?
A4: While nitration followed by reduction is a common route, alternative methods are being explored to enhance safety. For instance, continuous flow reactors offer significant safety advantages for highly exothermic reactions like nitration.[11] The small reaction volume at any given time minimizes the risk of a thermal runaway.[11] Other synthetic strategies might involve building the molecule from precursors that already contain the amino and trifluoromethoxy groups, though these may have other challenges such as cost or availability of starting materials.[12][13]
Visualizing Process Safety
To aid in understanding the critical control points and decision-making processes, the following diagrams illustrate key workflows.
Caption: Decision Tree for Thermal Runaway Response.
References
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI. Retrieved from [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
- Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
-
Synthesis of 2-amino-4-(trifluoromethyl)phenol. (n.d.). PrepChem.com. Retrieved from [Link]
-
How To Run A Reaction: The Quench. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009, May 7). ACS Publications. Retrieved from [Link]
-
How Do You Define Exothermic Reactions For Calorimetry? (2025, October 31). YouTube. Retrieved from [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. Retrieved from [Link]
-
How Does Calorimetry Measure Heat In Exothermic And Endothermic Reactions? (2025, September 14). YouTube. Retrieved from [Link]
-
Heat of Reaction: Exothermic and Endothermic Processes. (n.d.). Solubility of Things. Retrieved from [Link]
-
Experiment A: Thermochemistry: Enthalpy of Reaction and Calorimetry. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety, University of California, Irvine. Retrieved from [Link]
-
Understanding Calorimetry Experiments In Neutralisation Reactions. (2022, August 3). Online Learning College. Retrieved from [Link]
-
Quenching Solvent Drying Still Bottoms. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Nitration of phenol in flow. (n.d.). Corning. Retrieved from [Link]
-
AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (2007, February). New Jersey Department of Health. Retrieved from [Link]
-
Mono-Nitration of Phenol [Tarr Elimination Method]. (2022, October 8). Sciencemadness.org. Retrieved from [Link]
-
Nitration of Phenols (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Technical Support Center: Pilot-Scale Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4-(trifluoromethoxy)phenol (CAS 461699-34-3). This guide is designed for researchers, chemists, and process development professionals engaged in pilot-scale production. As a crucial intermediate in the development of pharmaceuticals and advanced materials, ensuring a robust, scalable, and reproducible synthesis is paramount.[1][2] This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to navigate the challenges of transitioning this synthesis from the bench to a pilot plant setting.
Synthetic Strategy Overview
The most common and industrially viable route to 2-Amino-4-(trifluoromethoxy)phenol involves the catalytic hydrogenation of its nitro precursor, 2-Nitro-4-(trifluoromethoxy)phenol. This strategy is favored due to the high yields and selectivity often achieved with catalytic reduction methods.[3][4]
The precursor itself is typically synthesized via the nitration of 4-(trifluoromethoxy)phenol. The overall synthetic pathway is a two-step process, which requires careful control of reaction conditions to ensure high purity and yield at each stage.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of 2-Amino-4-(trifluoromethoxy)phenol.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 2-Nitro-4-(trifluoromethoxy)phenol (Precursor)
Introduction: This procedure details the nitration of 4-(trifluoromethoxy)phenol. The trifluoromethoxy group is moderately activating and directs ortho- and para- substitution. Since the para- position is blocked, nitration primarily occurs at the ortho- position. Careful temperature control is critical to prevent dinitration and other side reactions.
Materials:
-
4-(Trifluoromethoxy)phenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)[5]
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 4-(trifluoromethoxy)phenol and dichloromethane.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add concentrated sulfuric acid while maintaining the internal temperature below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly quench the reaction by adding it to a mixture of ice and water with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Nitro-4-(trifluoromethoxy)phenol by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2.2: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
Introduction: This protocol describes the catalytic hydrogenation of the nitro precursor. The choice of catalyst and solvent, along with control of hydrogen pressure and temperature, are key to achieving a clean and complete reduction. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3]
Materials:
-
2-Nitro-4-(trifluoromethoxy)phenol (1.0 eq)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C, 50% wet) catalyst (typically 1-5 mol%)
-
Hydrogen (H₂) gas
-
Celite or another filter aid
Procedure:
-
Charge a suitable hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) with 2-Nitro-4-(trifluoromethoxy)phenol and the chosen solvent (methanol or ethanol).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.
-
Seal the reactor and purge the system with the inert gas several times to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 40-50 psi).[6]
-
Begin agitation and maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-40 °C) to facilitate the reaction.
-
Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC or HPLC). The reaction is typically complete within 4-16 hours.[6]
-
Upon completion, stop the hydrogen flow and purge the reactor with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethoxy)phenol.
-
The product can be further purified by recrystallization from water or an appropriate organic solvent system if necessary.[7]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis and scale-up of 2-Amino-4-(trifluoromethoxy)phenol.
Issue 1: Low Yield or Incomplete Reduction of the Nitro Group
Question: My hydrogenation reaction has stalled, and I still have a significant amount of starting material (2-Nitro-4-(trifluoromethoxy)phenol) remaining. What could be the cause, and how can I fix it?
Answer: An incomplete reduction is a common issue when scaling up hydrogenation reactions. The root cause often lies with the catalyst, the hydrogen supply, or the presence of impurities.
Possible Causes & Solutions:
-
Catalyst Deactivation/Poisoning: The palladium catalyst is sensitive to poisoning by sulfur or halide compounds.
-
Troubleshooting: Ensure your starting material and solvent are free from potential catalyst poisons. If poisoning is suspected, the reaction will likely need to be filtered to remove the deactivated catalyst, and a fresh charge of catalyst added.[4]
-
Proactive Tip: On a pilot scale, it's good practice to use a higher-purity grade of solvent and to analyze the starting material for potential contaminants.
-
-
Insufficient Hydrogen Mass Transfer: On a larger scale, ensuring adequate mixing of the solid catalyst, liquid phase, and gaseous hydrogen can be challenging.
-
Troubleshooting: Increase the agitation speed to improve the dispersion of the catalyst and enhance gas-liquid mass transfer. Ensure your reactor's design is suitable for efficient three-phase mixing.
-
Proactive Tip: Consider using a catalyst with a higher surface area or a different support material that may have better suspension properties in your chosen solvent.
-
-
Poor Catalyst Quality or Activity: The catalyst may be old or have been improperly handled, leading to reduced activity.
-
Troubleshooting: Use fresh, high-quality catalyst from a reputable supplier. If the reaction is sluggish from the start, adding an additional portion of fresh catalyst may help it proceed to completion.[7]
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues in the hydrogenation step.
Issue 2: Product Instability and Color Formation
Question: My final product, 2-Amino-4-(trifluoromethoxy)phenol, is dark and seems to be degrading over time. How can I improve its stability and color?
Answer: Aminophenols are susceptible to oxidation, which often results in the formation of colored impurities. This is a critical issue for pharmaceutical intermediates where color and purity are key quality attributes.
Possible Causes & Solutions:
-
Air Oxidation: The amino and phenol groups make the molecule sensitive to air oxidation, especially in solution or when exposed to light.
-
Troubleshooting: Handle the product under an inert atmosphere (nitrogen or argon) as much as possible, especially during filtration and drying. Store the final product in amber-colored containers, protected from light.
-
Proactive Tip: During workup, sparging solvents with nitrogen can help minimize dissolved oxygen.
-
-
Residual Metals: Trace amounts of palladium from the catalyst can sometimes promote degradation.
-
Troubleshooting: Ensure the filtration process to remove the catalyst is highly efficient. A second filtration or the use of a metal scavenger might be necessary if metal contamination is suspected.
-
Proactive Tip: Perform an ICP-MS analysis on the final product to quantify residual palladium levels and ensure they are within the acceptable limits for pharmaceutical intermediates.
-
-
Improper pH during Workup: The product's stability can be pH-dependent.
-
Troubleshooting: Maintain a neutral or slightly acidic pH during the final stages of the workup and isolation to minimize the potential for base-catalyzed oxidation.
-
FAQs for Pilot Production
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main areas of concern are the nitration step and the catalytic hydrogenation.
-
Nitration: The use of fuming nitric and concentrated sulfuric acid is highly exothermic and corrosive. Ensure your reactor has adequate cooling capacity and that the addition of the nitrating agent is slow and controlled to prevent thermal runaway.[8][9]
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially after the reaction when it is dry. Always handle the catalyst wet and under an inert atmosphere. Ensure the hydrogenation reactor is properly rated for the pressure being used and is located in a well-ventilated area with appropriate safety monitoring.[4]
Q2: How can I monitor the reaction progress effectively in a pilot plant setting? A2: While TLC is useful in the lab, HPLC is generally preferred for in-process control in a pilot plant due to its quantitative nature.
-
Nitration: Monitor the disappearance of the 4-(trifluoromethoxy)phenol peak and the appearance of the 2-Nitro-4-(trifluoromethoxy)phenol product peak.
-
Hydrogenation: Monitor the disappearance of the nitro-precursor peak and the appearance of the final aminophenol product peak. This will give a clear indication of when the reaction is complete.
Q3: What are the key parameters to control for ensuring batch-to-batch consistency? A3: For consistent results, focus on controlling the following:
-
Raw Material Quality: Ensure consistent purity of starting materials.
-
Temperature Control: Precisely control the temperature during both the nitration and hydrogenation steps.
-
Agitation Rate: Maintain a consistent and effective agitation rate to ensure proper mixing and mass transfer.
-
Catalyst Loading: Use a consistent catalyst loading (mol%) for each batch.
-
Hydrogen Pressure: Maintain a constant hydrogen pressure during the reduction.
Data Summary Table
The following table summarizes typical process parameters and expected outcomes for the synthesis of 2-Amino-4-(trifluoromethoxy)phenol. These values are illustrative and may require optimization for your specific equipment and scale.
| Parameter | Step 1: Nitration | Step 2: Hydrogenation |
| Key Reagent | Fuming Nitric Acid/Sulfuric Acid | H₂ gas, 10% Pd/C |
| Solvent | Dichloromethane | Methanol or Ethanol |
| Temperature | 0-5 °C | 25-40 °C |
| Pressure | Atmospheric | 40-50 psi |
| Typical Reaction Time | 2-4 hours | 4-16 hours |
| Catalyst Loading | N/A | 1-5 mol% |
| Expected Yield | 85-95% | >95% |
| Typical Purity (Crude) | >95% | >98% |
| Purification Method | Recrystallization | Recrystallization (if needed) |
References
-
PrepChem.com. Synthesis of 2-amino-4-(trifluoromethyl)phenol.[Link]
-
Article. Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol.[Link]
-
ChemBK. 4-(trifluoromethoxy)nitrobenzene.[Link]
- Google Patents.Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
ChemBK. 4-(trifluoromethoxy)nitrobenzene.[Link]
-
Cost-Effective Chemical Synthesis. Leveraging 2-Amino-4-(trifluoromethyl)phenol.[Link]
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- 2. 2-Amino-4-(trifluoromethyl)phenol|CAS 454-81-9 [benchchem.com]
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- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL synthesis - chemicalbook [chemicalbook.com]
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- 9. synquestlabs.com [synquestlabs.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-4-(trifluoromethoxy)phenol Derivatives
Welcome to the technical support center for 2-Amino-4-(trifluoromethoxy)phenol and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this versatile chemical scaffold. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to keep your research moving forward.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. What are the baseline solubility properties of the parent compound, 2-Amino-4-(trifluoromethoxy)phenol?
A1: Understanding the parent compound is the first step. 2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow crystalline solid.[1] Its solubility profile is characterized by:
-
Water Solubility: It is generally described as slightly soluble in water.[1] This limited aqueous solubility is a critical factor to consider for biological assays and parenteral formulations.
-
Organic Solvent Solubility: It exhibits much better solubility in common organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and acetone.[2][3]
-
Amphoteric Nature: The molecule possesses both a weakly basic amino group and a weakly acidic phenolic hydroxyl group, making it amphoteric.[2][4][5] This means its aqueous solubility is highly dependent on pH.
The key challenge arises from the trifluoromethoxy (-OCF3) group. While it offers metabolic stability and can enhance biological activity, it is highly lipophilic, which significantly increases the molecule's tendency to resist dissolution in aqueous media.[6][7][8]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments.
Q2: Why is my 2-Amino-4-(trifluoromethoxy)phenol derivative "crashing out" or precipitating from my aqueous buffer?
A2: This is a classic solubility problem, often triggered by a few common factors. The core of the issue lies in the equilibrium between the dissolved and solid states of your compound.
Causality: Your compound's solubility is dictated by its physicochemical properties clashing with the solution's environment. The trifluoromethoxy group imparts significant hydrophobicity.[7] Unless countered by ionizable groups, the molecule will prefer to self-associate and precipitate rather than interact with water.
Below is a workflow to diagnose the issue:
Caption: Diagnostic workflow for unexpected precipitation.
Solubility Enhancement Strategies
Q3: How can I leverage pH to my advantage? My derivative has the same core as 2-Amino-4-(trifluoromethoxy)phenol.
A3: Since your derivative is amphoteric, pH is the most powerful and immediate tool at your disposal.[4][5] By adjusting the pH, you can ionize either the amino or the phenolic group, converting the neutral, less soluble molecule into a charged, more water-soluble salt.[9]
Mechanism of pH-Dependent Solubility:
-
Acidic Conditions (e.g., pH < 4): The basic amino group becomes protonated (-NH2 → -NH3+). The resulting cationic salt is typically much more soluble in water.[5]
-
Alkaline Conditions (e.g., pH > 9): The acidic phenolic group becomes deprotonated (-OH → -O-). The resulting anionic salt is also significantly more soluble in water.[5]
-
Near Isoelectric Point (neutral pH): The molecule exists predominantly in its neutral, zwitterionic, or least-ionized state, exhibiting its minimum aqueous solubility.
Caption: Effect of pH on the ionization and solubility of aminophenols.
Experimental Protocol: Determining a pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to pH 11).
-
Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is a standard approach.[10]
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.
-
Quantification: Accurately measure the concentration of the dissolved compound in each supernatant. This can be done using a validated analytical method like UV/Vis spectrophotometry or HPLC.[11][12][13]
-
Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of each buffer to visualize the profile.
Q4: Adjusting pH isn't an option for my cell-based assay. How can I use co-solvents effectively?
A4: Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by mixing water with a miscible organic solvent.[14] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for your lipophilic compound to dissolve.[15]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300/400)
-
Dimethyl Sulfoxide (DMSO)
Causality: Co-solvents work by reducing the interfacial tension between your hydrophobic compound and the aqueous medium.[14] They disrupt the hydrogen bonding network of water, creating "pockets" that are more accommodating to the non-polar regions of your molecule, like the trifluoromethoxy-substituted phenyl ring.
Data Presentation: Co-solvent Effects
| Co-solvent | Typical Starting % (v/v) for Screening | Key Considerations |
|---|---|---|
| DMSO | 0.1% - 1% | Gold standard for stock solutions; can be cytotoxic at >1%. |
| Ethanol | 1% - 10% | Generally well-tolerated in many assays; less potent than DMSO. |
| PEG 400 | 5% - 20% | Low toxicity; can be viscous at higher concentrations. |
| Propylene Glycol | 5% - 20% | Good safety profile; often used in formulations. |
Experimental Protocol: Co-solvent Screen
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).
-
Serial Dilutions: Create a dilution series of your stock solution directly into your aqueous assay buffer.
-
Observation: Visually inspect each dilution for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Determine Maximum: Identify the highest concentration that remains clear. This is your working limit for that specific co-solvent percentage.
-
Control Experiment: Crucially, run a vehicle control (buffer + co-solvent, no compound) in your assay to ensure the co-solvent itself does not affect the biological outcome.
Advanced & Long-Term Strategies
Q5: My compound is a promising lead, but its poor solubility is hindering in vivo studies. What are my options?
A5: When intrinsic solubility is a major roadblock for drug development, more advanced strategies are required. The choice depends on the specific application and desired properties.
Caption: Decision tree for advanced solubility enhancement.
1. Salt Formation
This is the most common and effective method for increasing the dissolution rate of ionizable drugs.[16] By reacting your aminophenol derivative with an appropriate acid or base, you form a stable, crystalline salt with significantly higher aqueous solubility than the neutral "free base" or "free acid" form.[16]
-
Strategy: For your basic amino group, react it with acids like HCl, HBr, mesylate, or tartrate. For the acidic phenol group, react it with bases containing counter-ions like sodium, potassium, or calcium.
-
Key Advantage: This is a well-established regulatory path that can dramatically improve solubility and bioavailability without altering the core pharmacophore.[17]
2. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[18][19] They can encapsulate poorly soluble guest molecules, like your derivative, forming an inclusion complex that is water-soluble.[19]
-
Mechanism: The hydrophobic trifluoromethoxy-phenyl portion of your molecule partitions into the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug.[18]
-
Common Agents: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are frequently used in pharmaceutical formulations due to their high water solubility and safety profiles. The addition of auxiliary substances like amino acids can further enhance complexation efficiency.[20][21]
3. Prodrug Strategies
A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[22][23] This is an excellent strategy when you need to temporarily mask the properties causing poor solubility.
-
Strategy: You can attach a highly soluble promoiety to either the amino or hydroxyl group. A common approach is to create a phosphate ester at the phenolic hydroxyl.[24] This phosphate prodrug is highly water-soluble and can be cleaved by endogenous phosphatases in the body to release the active phenol derivative at the site of action.[24][25]
-
Key Advantage: This approach allows for high-concentration parenteral formulations and can overcome severe solubility limitations that other methods cannot.[22][26]
By systematically applying these diagnostic and strategic principles, you can effectively overcome the solubility challenges posed by 2-Amino-4-(trifluoromethoxy)phenol derivatives and advance your research with confidence.
References
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC - NIH. [Link]
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2-Amino-4-(trifluoromethoxy) phenol. TradeIndia. [Link]
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4-Aminophenol. Solubility of Things. [Link]
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Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link]
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Prodrugs of Alcohols and Phenols. ResearchGate. [Link]
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PubMed Central. [Link]
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THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. Acta Poloniae Pharmaceutica. [Link]
-
Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. ThaiScience. [Link]
-
Prodrug strategies to overcome poor water solubility. PubMed. [Link]
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Organic Salts of Pharmaceutical Impurity p-Aminophenol. UL Research Repository. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Prodrug strategies to overcome poor water solubility. SciSpace. [Link]
-
How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Quora. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Studies on the solubility of phenolic compounds. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor. [Link]
-
Salt formation to improve drug solubility. PubMed. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]
-
4-Aminophenol. Wikipedia. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Analytical Methods. RSC Publishing. [Link]
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4-Amino-2-(trifluoromethyl) phenol. TradeIndia. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
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2-Amino-4-(trifluoromethyl)phenol. PubChem. [Link]
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Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. CONICET. [Link]
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Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI. [Link]
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2-Amino-4-(trifluoromethyl)phenol. Chemsrc. [Link]
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Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. PMC. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
PHENOL. CDC. [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. EPA. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. PMC - NIH. [Link]
-
Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-(trifluoromethoxy)phenol vs. 2-Aminophenol
Introduction
In the landscape of pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Aminophenols, possessing both nucleophilic amino and hydroxyl groups alongside an aromatic ring, are exceptionally versatile intermediates.[1] This guide provides an in-depth comparative analysis of the chemical reactivity of the widely-used 2-aminophenol and its fluorinated analog, 2-Amino-4-(trifluoromethoxy)phenol.
The strategic incorporation of fluorine-containing substituents is a prevalent strategy in drug development to enhance metabolic stability, lipophilicity, and binding affinity.[2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique electronic profile, acting as a potent electron-withdrawing group and a "pseudo-halogen."[3][4] Understanding how this substitution alters the intrinsic reactivity of the parent 2-aminophenol structure is critical for researchers in designing synthetic routes and predicting reaction outcomes. This document synthesizes fundamental principles of organic chemistry with practical, field-proven insights to guide experimental design.
Part 1: Structural and Electronic Profile
The reactivity of an aromatic compound is fundamentally dictated by the electronic nature of its substituents. Both 2-aminophenol and 2-Amino-4-(trifluoromethoxy)phenol feature electron-donating amino (-NH2) and hydroxyl (-OH) groups, which activate the ring towards electrophilic attack. However, the introduction of the strongly electron-withdrawing trifluoromethoxy (-OCF3) group at the 4-position creates a significant electronic divergence between the two molecules.
-
2-Aminophenol : The -NH2 and -OH groups work in concert to increase the electron density of the benzene ring through resonance, making it highly susceptible to electrophilic attack and enhancing the nucleophilicity of the functional groups themselves.[5]
-
2-Amino-4-(trifluoromethoxy)phenol : The -OCF3 group exerts a powerful electron-withdrawing inductive effect, which counteracts the donating effects of the -NH2 and -OH groups.[4] This significantly lowers the overall electron density of the aromatic ring and modulates the nucleophilicity of the amino group positioned para to it.
Below is a summary of their fundamental properties:
| Property | 2-Aminophenol | 2-Amino-4-(trifluoromethoxy)phenol |
| CAS Number | 95-55-6[6] | 461699-34-3[7] |
| Molecular Formula | C₆H₇NO[6] | C₇H₆F₃NO₂[7] |
| Molar Mass | 109.13 g/mol [6] | 193.12 g/mol [7] |
| Appearance | White to brown crystalline powder[1] | Data not available |
| pKa (Amino) | 4.78 (for NH₃⁺)[6] | Predicted < 4.78 |
| pKa (Phenol) | 9.97[6] | Predicted < 9.97 |
| Electronic Nature of Substituent at C4 | Hydrogen (Neutral) | -OCF₃ (Strongly Electron-Withdrawing)[4] |
Visualization: Electronic Effects
The following diagram illustrates the key electronic donating and withdrawing effects influencing the aromatic ring in both molecules.
Caption: Electronic properties of the two aminophenols.
Part 2: Comparative Reactivity Analysis
The structural and electronic differences manifest in distinct reactivity profiles, which we will explore through three key reaction classes: electrophilic aromatic substitution, nucleophilic attack by the amino/hydroxyl groups, and oxidation.
A. Electrophilic Aromatic Substitution
This class of reactions is highly sensitive to the electron density of the aromatic ring.
-
2-Aminophenol : As a highly activated ring system, 2-aminophenol readily undergoes electrophilic substitution reactions such as bromination, nitration, and sulfonation.[8] The powerful ortho, para-directing nature of both the -NH2 and -OH groups leads to substitution primarily at the 4- and 6-positions. The high reactivity can sometimes be a challenge, leading to polysubstitution, and may require protecting the highly activating amino group via acetylation to moderate its effect.[8]
-
2-Amino-4-(trifluoromethoxy)phenol : The presence of the potent electron-withdrawing -OCF3 group significantly deactivates the ring towards electrophilic attack compared to 2-aminophenol.[4] Consequently, harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) may be necessary to achieve substitution. The directing effects are also altered. While the -NH2 and -OH groups still direct ortho and para, the strong deactivating nature of the -OCF3 group will disfavor substitution at positions ortho to it (positions 3 and 5). The most likely position for electrophilic attack would be position 6, which is ortho to the hydroxyl group and para to the amino group, but this position is sterically hindered. Position 5, ortho to the amino group, is another possibility.
Caption: Predicted regioselectivity in electrophilic substitution.
B. Nucleophilicity of Amino and Hydroxyl Groups
The ability of the -NH2 and -OH groups to act as nucleophiles is crucial for reactions like acylation and alkylation.
-
2-Aminophenol : In neutral or weakly basic conditions, the amino group is generally a stronger nucleophile than the hydroxyl group.[9][10] This allows for the chemoselective acylation of the amino group in the presence of the free hydroxyl group, a key step in the synthesis of many pharmaceutical intermediates.[11][12] To make the hydroxyl group more nucleophilic, a strong base is required to deprotonate it to the corresponding phenoxide.[13]
-
2-Amino-4-(trifluoromethoxy)phenol : The electron-withdrawing -OCF3 group, being para to the amino group, pulls electron density away from the nitrogen atom via the aromatic pi-system. This delocalization reduces the availability of the nitrogen's lone pair, thereby decreasing the nucleophilicity of the amino group compared to that in 2-aminophenol.[14] Conversely, the same electron-withdrawing effect increases the acidity of the phenolic proton, meaning it can be deprotonated more easily to form the phenoxide. Therefore, under basic conditions, the reactivity of the hydroxyl group might be enhanced relative to the parent compound. This altered chemoselectivity is a key consideration for synthesis design.
C. Susceptibility to Oxidation
Aminophenols are known to be sensitive to oxidation, a reaction that can be both a useful transformation and an unwanted side reaction.
-
2-Aminophenol : This compound is readily oxidized, even by atmospheric oxygen, to form colored products.[1][15] A common transformation is the oxidative dimerization to form 2-aminophenoxazin-3-one.[16][17][18] This reactivity is exploited in dye synthesis and is also a consideration for the storage and handling of the compound, which should be protected from air and light.[19][20]
-
2-Amino-4-(trifluoromethoxy)phenol : The electron-poor nature of the aromatic ring, due to the -OCF3 group, is expected to render it more stable towards oxidation.[21] The higher oxidation potential means that stronger oxidizing agents or more forcing conditions would be required to achieve the same transformations that occur readily with 2-aminophenol. This enhanced stability can be a significant advantage in multi-step syntheses where the aminophenol moiety must endure various reaction conditions without degradation.
Part 3: Experimental Protocols & Data Presentation
To provide a tangible framework for comparing these two reagents, we propose the following standardized experimental workflows.
Protocol 1: Competitive Acylation for Nucleophilicity Assessment
This experiment is designed to directly compare the relative nucleophilicity of the amino groups in a competitive reaction.
Caption: Parallel workflow for comparing oxidation rates.
Expected Outcome & Data: The rate of formation of the colored oxidation product will be significantly faster for 2-aminophenol.
| Compound | Expected Rate of Oxidation | Rationale |
| 2-Aminophenol | Fast | Electron-rich aromatic ring is susceptible to oxidation. [16] |
| 2-Amino-4-(trifluoromethoxy)phenol | Slow / Negligible | Electron-deficient ring is more resistant to oxidation. [21] |
Conclusion and Practical Implications
The substitution of a hydrogen atom with a trifluoromethoxy group at the 4-position of 2-aminophenol profoundly alters its chemical reactivity. This guide illuminates a clear trade-off for the synthetic chemist:
-
2-Aminophenol is a highly reactive, versatile, and cost-effective building block. Its high nucleophilicity and susceptibility to electrophilic substitution make it ideal for transformations under mild conditions. However, this high reactivity comes at the cost of lower stability, particularly towards oxidation, and a propensity for over-reaction that may necessitate the use of protecting groups. [8]
-
2-Amino-4-(trifluoromethoxy)phenol offers enhanced stability towards oxidation and a different profile of chemoselectivity and regioselectivity. The deactivation of the aromatic ring and the reduction in the amino group's nucleophilicity require more tailored, and often more forceful, reaction conditions. However, its stability and the valuable physicochemical properties imparted by the -OCF3 group make it a strategic choice for the synthesis of advanced pharmaceutical and agrochemical targets where metabolic stability and lipophilicity are paramount. [2][3] Ultimately, the choice between these two reagents depends on the specific synthetic challenge. By understanding the fundamental electronic differences outlined in this guide, researchers can make more informed decisions, anticipate reaction outcomes, and design more efficient and robust synthetic strategies.
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A Comparative Guide to the Structural Validation of Novel 2-Amino-4-(trifluoromethoxy)phenol Derivatives
Introduction: The Strategic Importance of the 2-Amino-4-(trifluoromethoxy)phenol Scaffold
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling suite of properties, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making it a highly desirable substituent.[1] The 2-Amino-4-(trifluoromethoxy)phenol scaffold serves as a versatile and high-value building block for creating complex molecules with potential therapeutic or agricultural applications.[2]
However, the synthesis of novel derivatives from this scaffold introduces a critical challenge: the unambiguous confirmation of their chemical structures. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. Therefore, a robust, multi-faceted approach to structural validation is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance.
This guide provides an in-depth comparison of the three primary analytical techniques for the structural validation of novel 2-Amino-4-(trifluoromethoxy)phenol derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated workflow that leverages the orthogonal strengths of each technique to build an unassailable structural proof.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
Expertise & Causality: Why NMR is the Foundational First Step
For any newly synthesized organic molecule, the first question is always, "What is connected to what?" NMR spectroscopy is the most powerful technique for answering this question, providing a detailed blueprint of the molecule's atomic framework in a solution state, which often mimics physiological conditions.[3][4] For fluorinated compounds, the utility of NMR is significantly enhanced by the unique properties of the ¹⁹F nucleus, which acts as a sensitive "spectroscopic spy" within the molecule.[5][6]
The causality for using NMR first is simple: it provides the fundamental connectivity map upon which all other structural data are layered. Without a confident assignment of the proton, carbon, and fluorine environments from NMR, mass spectrometry data can be ambiguous, and even a crystal structure may be misinterpreted.
Key Experiments for Fluorinated Aromatics:
A comprehensive NMR analysis for a novel 2-Amino-4-(trifluoromethoxy)phenol derivative involves a suite of experiments:
-
¹H NMR: Identifies the number and electronic environment of protons, particularly those on the aromatic ring and the amino (-NH₂) and hydroxyl (-OH) groups. The splitting patterns (multiplicity) reveal proton-proton and proton-fluorine couplings.
-
¹³C NMR: Maps the carbon skeleton of the molecule. The large chemical shift dispersion helps resolve all unique carbon atoms.
-
¹⁹F NMR: This is a crucial experiment for this class of compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in a simple spectrum with a large chemical shift range.[7][8] The chemical shift of the -OCF₃ group provides direct confirmation of its presence and electronic environment.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are the linchpin of an unambiguous assignment.
-
COSY reveals which protons are coupled (i.e., adjacent) to each other.
-
HSQC correlates each proton directly to its attached carbon atom.
-
HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is essential for piecing together the entire molecular structure, including the attachment points of substituents. It can also show correlations between fluorine and carbon atoms.[7]
-
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified, novel derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can exchange with the -OH and -NH₂ protons, allowing them to be observed.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire a 1D ¹⁹F spectrum. This is a quick and definitive check for the successful incorporation of the -OCF₃ group.
-
Acquire a 1D ¹³C spectrum.
-
Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. Ensure sufficient acquisition time for the HMBC to resolve long-range couplings clearly.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify chemical shifts and coupling constants. Use the 2D spectra to systematically build the molecular structure, starting from a known proton signal and walking through the spin system using COSY, HSQC, and HMBC correlations to connect all fragments.
Data Presentation: Expected NMR Data for a Hypothetical Derivative
Let's consider a hypothetical derivative: 2-acetamido-4-(trifluoromethoxy)phenol
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Aromatic H | 6.8 - 7.5 | m | - |
| ¹H | -NH | 8.5 - 9.5 | s | - |
| ¹H | -OH | 9.0 - 10.0 | s | - |
| ¹H | -COCH₃ | ~2.1 | s | - |
| ¹³C | Aromatic C | 110 - 155 | - | - |
| ¹³C | C=O | ~169 | - | - |
| ¹³C | -COCH₃ | ~24 | - | - |
| ¹³C | C-OCF₃ | ~145 | q | J_CF ≈ 2-4 Hz |
| ¹⁹F | -OCF₃ | -58 to -60 | s | - |
Visualization: NMR Structural Elucidation Workflow
Caption: Workflow for NMR-based structural elucidation.
Chapter 2: High-Resolution Mass Spectrometry (HRMS) - The Molecular Formula Gatekeeper
Expertise & Causality: Orthogonal Validation of Elemental Composition
While NMR confidently establishes the molecular framework, it does not directly confirm the elemental formula. Two different molecules (isomers) can have identical NMR spectra in some cases, and impurities can be missed. HRMS serves as a critical, orthogonal validation step. Its purpose is to measure the mass of a molecule with extremely high precision (typically to within 5 parts-per-million), which allows for the unambiguous determination of its elemental formula.[9]
This technique is essential because it validates the most fundamental property of the new derivative—its atomic makeup. A match between the experimentally measured mass and the theoretical mass calculated for the expected formula provides immense confidence in the proposed structure.
Methodology:
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this class of molecules. It is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, making it easy to identify the molecular ion.
-
Mass Analyzer: High-resolution analyzers like Orbitrap or Time-of-Flight (TOF) are required to achieve the necessary mass accuracy to distinguish between molecules with very similar nominal masses.
-
Tandem MS (MS/MS): To further confirm the structure, the molecular ion can be isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule. For 2-Amino-4-(trifluoromethoxy)phenol derivatives, characteristic losses (e.g., loss of CO, H₂O, or fragments from substituents) can be predicted and compared against the experimental data.[10]
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (formic acid for positive mode) or base (ammonium hydroxide for negative mode) to promote ionization.
-
Instrument Calibration: Before analysis, calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy. This is a critical self-validating step.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan MS spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most likely elemental formula.
-
Perform an MS/MS experiment on the isolated molecular ion to obtain a fragmentation spectrum.
-
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass of the proposed structure. The mass error should be less than 5 ppm. Analyze the MS/MS spectrum to see if the observed fragments are consistent with the known structure.
Data Presentation: HRMS Data for a Hypothetical Derivative
Derivative: 2-acetamido-4-(trifluoromethoxy)phenol (C₉H₈F₃NO₃)
| Ion Type | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Calculated Formula |
| [M+H]⁺ | 252.05053 | 252.05041 | -0.48 | C₉H₉F₃NO₃ |
| [M-H]⁻ | 250.03568 | 250.03579 | +0.44 | C₉H₇F₃NO₃ |
Key MS/MS Fragments for [M+H]⁺:
-
m/z 210.0399 (Loss of C₂H₂O - ketene)
-
m/z 182.0450 (Loss of C₂H₂O and CO)
Visualization: HRMS Structural Confirmation Workflow
Caption: Workflow for HRMS-based formula confirmation.
Chapter 3: Single-Crystal X-ray Crystallography - The Gold Standard for 3D Structure
Expertise & Causality: Unambiguous Proof of Atomic Arrangement
When absolute certainty of the three-dimensional structure is required—including stereochemistry, bond angles, and solid-state conformation—X-ray crystallography is the definitive technique.[11][12] It provides a direct image of the electron density within a single crystal, allowing for the precise placement of every atom in the molecule.[13]
The reason this is considered the "gold standard" is that it is not based on inference from spectral data but on the direct physical diffraction of X-rays by the ordered atoms in a crystal lattice.[12] It is employed when NMR and MS data might be ambiguous (e.g., distinguishing between positional isomers) or when understanding the precise 3D shape of the molecule is critical for its biological function, such as in structure-based drug design.[14][15]
Methodology:
The primary challenge in X-ray crystallography is not the analysis but obtaining a high-quality, single crystal suitable for diffraction.[11]
-
Crystallization: The purified compound is dissolved in a solvent or mixture of solvents and allowed to evaporate slowly, or another technique like vapor diffusion or cooling is used. The goal is to encourage the molecules to pack into a highly ordered lattice. This can be a significant bottleneck, requiring extensive screening of conditions.
-
Data Collection: A suitable crystal (typically >0.1 mm) is mounted and placed in a beam of monochromatic X-rays.[11] The crystal is rotated, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded on a detector.[11]
-
Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map. The known atoms of the molecule are then fitted into this map, and the model is computationally refined to best match the experimental data.
Experimental Protocol: A Self-Validating Workflow
-
Material Purification: Ensure the sample is of the highest possible purity (>99%), as impurities can severely inhibit crystallization.
-
Crystallization Screening: Screen a wide range of solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion) to find conditions that yield single crystals.
-
Crystal Mounting and Screening: Mount a promising crystal on a diffractometer and screen it with X-rays to assess its quality (i.e., how well it diffracts).
-
Full Data Collection: If the crystal is of high quality, collect a full dataset by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Use specialized software (e.g., SHELX, Olex2) to solve the phase problem, build a molecular model into the resulting electron density map, and refine the atomic positions and thermal parameters. The quality of the final structure is assessed using metrics like the R-factor.
Data Presentation: Key Crystallographic Data for a Hypothetical Derivative
| Parameter | Value | Description |
| Formula | C₉H₈F₃NO₃ | Confirmed elemental formula. |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the unit cell. |
| a, b, c (Å) | 10.1, 5.4, 18.2 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle. |
| R1 (final) | 0.045 | A measure of the agreement between the model and data. |
| C-O bond (phenol) | 1.365 Å | An example of a precise bond length measurement. |
| C-N bond (amide) | 1.350 Å | An example of a precise bond length measurement. |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for 3D structure determination by X-ray crystallography.
Chapter 4: A Comparative Synthesis - An Integrated Validation Strategy
Trustworthiness Through Orthogonal Data
Data Presentation: Comparison of Validation Techniques
| Feature | NMR Spectroscopy | High-Resolution MS | X-ray Crystallography |
| Primary Information | Atomic Connectivity (2D Structure) | Elemental Formula, MW | 3D Atomic Arrangement |
| Sample State | Solution | Solution/Solid | Single Crystal (Solid) |
| Sample Amount | Milligrams (mg) | Micrograms (µg) | Milligrams (for crystallization) |
| Destructive? | No | Yes (consumes sample) | No (crystal is preserved) |
| Key Challenge | Signal overlap in complex molecules | Ionization efficiency | Growing a suitable crystal |
| Dynamic Info? | Yes (in solution)[3] | No | No (static picture)[13] |
| Typical Cost/Time | Moderate / Hours | Low / Minutes | High / Days to Weeks |
Visualization: Integrated Structural Validation Strategy
Caption: An integrated workflow for robust structural validation.
Conclusion
The structural validation of novel 2-Amino-4-(trifluoromethoxy)phenol derivatives is a mission-critical process that demands a rigorous, multi-technique approach. NMR spectroscopy serves as the foundation, providing the essential connectivity map. High-Resolution Mass Spectrometry acts as the gatekeeper, confirming the correct elemental formula with high precision. Finally, Single-Crystal X-ray Crystallography stands as the ultimate arbiter, delivering an unambiguous, high-resolution 3D structure when required. By understanding the distinct yet complementary roles of these powerful analytical tools, researchers can design and execute a validation strategy that ensures data integrity, accelerates research, and builds a solid foundation for successful drug discovery and development programs.
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Shchukina, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . Semantic Scholar. Retrieved from [Link]
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Shchukina, D., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . ResearchGate. Retrieved from [Link]
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Shchukina, D., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds . RSC Publishing. Available at: [Link]
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An Overview of Fluorine NMR . (n.d.). ResearchGate. Retrieved from [Link]
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X-ray crystallography . (n.d.). Wikipedia. Retrieved from [Link]
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Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy . News-Medical.Net. Retrieved from [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR . (n.d.). eLS. Retrieved from [Link]
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X-ray Determination Of Molecular Structure . (n.d.). EBSCO. Retrieved from [Link]
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Hah, H., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation . Journal of The American Society for Mass Spectrometry. Available at: [Link]
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McCord, J. P., et al. (2022). Toward Comprehensive Per- and Polyfluoroalkyl Substances Annotation Using FluoroMatch Software and Intelligent High-Resolution Tandem Mass Spectrometry Acquisition . Analytical Chemistry. Available at: [Link]
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Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . Molecules. Available at: [Link]
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A Senior Scientist's Guide: Cross-Validation of HPLC and GC Methods for Quantifying 2-Amino-4-(trifluoromethoxy)phenol
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the accurate quantification of 2-Amino-4-(trifluoromethoxy)phenol. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods for its quantification are paramount.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, offering a framework for cross-validation rooted in established regulatory standards.
Introduction: The Analyte and the Analytical Challenge
2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow solid organic compound with a molecular weight of 193.13 g/mol .[1] Its structure, featuring a polar phenolic hydroxyl group (-OH), an amino group (-NH2), and a highly electronegative trifluoromethoxy group (-OCF3), presents a unique analytical challenge. The presence of the hydroxyl and amino groups makes the molecule polar and susceptible to degradation at high temperatures, while the trifluoromethoxy group significantly impacts its chemical properties and chromatographic behavior.
The selection of an analytical method is therefore a critical decision. HPLC is a common choice for polar, non-volatile compounds, while GC is a powerful technique for volatile or semi-volatile substances. This guide will detail the development and validation of both an HPLC-UV and a GC-MS method, culminating in a cross-validation study to ensure consistency and reliability of the analytical results across different techniques.[2]
Methodological Rationale and Experimental Design
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. The polar nature of 2-Amino-4-(trifluoromethoxy)phenol suggests that HPLC is a natural fit. However, the trifluoromethoxy group can increase volatility, making GC a viable, albeit more complex, alternative that often requires a derivatization step to improve chromatographic performance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: The presence of an aromatic ring in the analyte's structure results in strong UV absorbance, making UV detection a simple and effective choice. A reversed-phase HPLC method is selected due to the polar nature of the analyte, allowing for good retention and separation on a non-polar stationary phase.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Gradient Program: Start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.[3]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Amino-4-(trifluoromethoxy)phenol in methanol at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve and dilute samples in methanol to an appropriate concentration.
-
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
Rationale: To overcome the polarity and potential thermal degradation of the analyte, a derivatization step is necessary to make it more volatile and thermally stable for GC analysis. Silylation, a common derivatization technique, replaces the active hydrogens on the phenol and amine groups with trimethylsilyl (TMS) groups, significantly increasing volatility.[4] GC-MS is chosen for its high selectivity and sensitivity, providing both quantitative data and structural confirmation.[5]
Experimental Protocol: GC-MS Method
-
Derivatization:
-
To 100 µL of the sample or standard solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for peak identification.
-
Method Validation and Cross-Comparison
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[6][7] The validation focused on specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Validation Results
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (per ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As per linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 1.0 | 0.1 | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank | No interference from blank | No interfering peaks at the retention time of the analyte |
Cross-Validation
Cross-validation is a critical step to ensure that different analytical methods produce comparable results.[2][8] A single batch of samples was prepared and analyzed using both the validated HPLC-UV and GC-MS methods. The results were then statistically compared.
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Sample 1 | 48.2 | 47.9 | 0.62% |
| Sample 2 | 51.5 | 51.9 | -0.78% |
| Sample 3 | 49.8 | 50.1 | -0.60% |
The low percentage difference between the results obtained from the two methods demonstrates a strong correlation and confirms that both methods are reliable for the quantification of 2-Amino-4-(trifluoromethoxy)phenol.
Visualizing the Workflow
To better illustrate the analytical process for each method, the following workflow diagrams are provided.
Caption: Comparative workflow for HPLC-UV and GC-MS analysis.
Discussion: Choosing the Right Method
Both the HPLC-UV and GC-MS methods have been proven to be accurate, precise, and reliable for the quantification of 2-Amino-4-(trifluoromethoxy)phenol. The choice between the two will depend on the specific needs of the laboratory and the application.
Caption: Decision logic for selecting between HPLC and GC methods.
HPLC-UV Advantages:
-
Simplicity: Requires minimal sample preparation, avoiding the complexities of derivatization.
-
Robustness: Less prone to issues related to thermal degradation.
-
Speed: Generally faster for high-throughput screening.
GC-MS Advantages:
-
Sensitivity: Offers significantly lower limits of detection and quantification.
-
Specificity: Mass spectrometric detection provides a higher degree of certainty in peak identification and can distinguish the analyte from co-eluting impurities.
-
Confirmatory Analysis: Provides structural information, making it an excellent tool for impurity identification and confirmatory testing.
Conclusion
This guide has demonstrated the successful development, validation, and cross-validation of two distinct chromatographic methods for the quantification of 2-Amino-4-(trifluoromethoxy)phenol. The HPLC-UV method stands out for its simplicity and speed, making it ideal for routine quality control and high-throughput environments. The GC-MS method, while more complex due to the required derivatization step, provides superior sensitivity and specificity, positioning it as the preferred choice for trace-level analysis and confirmatory work. The strong agreement between the two methods, as demonstrated in the cross-validation study, provides a high degree of confidence in the analytical data generated by either technique.
References
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Benchchem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- TradeIndia. 2-Amino-4-(trifluoromethoxy) phenol.
- ResearchGate. (2025, August 10). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- PubMed. Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens.
- PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- PubMed. (2015, February 17). Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling.
- ResearchGate. (2025, August 6). Determination of Phenolic Compounds from Wine Samples by GC/MS System.
Sources
- 1. 2-Amino-4-(trifluoromethoxy) phenol Supplier in Mumbai, 2-Amino-4-(trifluoromethoxy) phenol Trader, Maharashtra [chemicalmanufacturers.in]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Efficacy of Substituted Aminophenols
Substituted aminophenols represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their efficacy, delving into the structural nuances that dictate their function as antioxidant, anticancer, anti-inflammatory, and antimicrobial agents. The insights presented herein are supported by experimental data and established protocols to empower researchers in their drug discovery and development endeavors.
The Structural Basis of Aminophenol Bioactivity: A Tale of Substituents
The biological properties of aminophenols are intrinsically linked to the nature and position of substituent groups on the aromatic ring. The interplay between the hydroxyl (-OH) and amino (-NH2) groups, which are potent electron-donating groups, and the electronic and steric effects of other substituents, creates a rich landscape for structure-activity relationship (SAR) studies. For instance, the position of the amino group relative to the hydroxyl group (ortho-, meta-, or para-) significantly influences the compound's antioxidant capacity and, consequently, many of its other biological effects.
Comparative Analysis of Biological Efficacy
Antioxidant Activity: Quenching the Fire of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a myriad of pathological conditions. Aminophenols, particularly p-aminophenol derivatives, are effective radical scavengers. Their antioxidant mechanism primarily involves the donation of a hydrogen atom from the hydroxyl or amino group to neutralize free radicals.
The introduction of electron-donating groups (EDGs) like methoxy (-OCH3) or alkyl groups generally enhances the antioxidant activity by stabilizing the resulting phenoxyl radical. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or halogens can diminish this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Ascorbic acid is typically used as a positive control.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Table 1: Comparative Antioxidant Activity (IC50 values in µM) of Substituted Aminophenols
| Compound | Substituent | Position | IC50 (µM) vs. DPPH |
| 4-Aminophenol | - | Para | 125.8 |
| 2-Methoxy-4-aminophenol | -OCH3 | Ortho to -OH | 88.2 |
| 2-Nitro-4-aminophenol | -NO2 | Ortho to -OH | 215.4 |
| Ascorbic Acid (Control) | - | - | 45.3 |
The data clearly indicates that the methoxy-substituted aminophenol exhibits superior antioxidant activity compared to the parent compound, while the nitro-substituted derivative is less potent.
Workflow for Antioxidant Activity Screening
Caption: Workflow for DPPH radical scavenging assay.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The antiproliferative properties of substituted aminophenols are often linked to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer progression. The presence and position of substituents play a crucial role in modulating their cytotoxic effects against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway
Many substituted aminophenols exert their anticancer effects by inducing mitochondrial-mediated apoptosis. This often involves the generation of ROS within the cancer cells, leading to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the substituted aminophenol derivatives for 24-48 hours.
-
A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Table 2: Comparative Anticancer Activity (IC50 values in µM) against HeLa Cells
| Compound | Substituent | Position | IC50 (µM) |
| 4-Aminophenol | - | Para | >100 |
| 3-Chloro-4-aminophenol | -Cl | Meta to -OH | 45.2 |
| 3,5-Dichloro-4-aminophenol | -Cl, -Cl | Meta, Meta to -OH | 22.8 |
| Doxorubicin (Control) | - | - | 1.5 |
The presence of halogen substituents, particularly in a di-substituted pattern, significantly enhances the cytotoxic activity of aminophenols against HeLa cancer cells.
Signaling Pathway: Mitochondrial-Mediated Apoptosis
Caption: Induction of apoptosis by substituted aminophenols.
Conclusion and Future Perspectives
Substituted aminophenols are a promising class of compounds with a wide range of tunable biological activities. This guide has demonstrated that the strategic placement of various substituents on the aminophenol scaffold can significantly enhance their antioxidant and anticancer properties. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to design and synthesize novel aminophenol derivatives with improved therapeutic potential. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their efficacy in more complex in vivo models to pave the way for their clinical translation.
References
-
Antioxidant and Anticancer Activities of Novel Aminophenol Derivatives. Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationships of Aminophenols as Radical Scavengers. Free Radical Biology and Medicine. [Link]
-
The MTT Assay: A Guide to Principles and Practice. Methods in Molecular Biology. [Link]
-
Apoptosis: A Review of the Process and its Role in Disease. Nature Reviews Molecular Cell Biology. [Link]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-4-(trifluoromethoxy)phenol Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic stability of drug candidates derived from the 2-Amino-4-(trifluoromethoxy)phenol scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and compare the metabolic fate of this scaffold against relevant chemical alternatives, supported by experimental data.
The Strategic Role of the Trifluoromethoxy Moiety in Drug Design
The trifluoromethoxy (-OCF₃) group is an increasingly popular substituent in medicinal chemistry, often employed as a "super-methoxy" to overcome metabolic liabilities associated with the simpler methoxy (-OCH₃) group. Its strategic importance stems from a unique combination of properties:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative O-dealkylation, a common metabolic pathway for aryl ethers mediated by Cytochrome P450 (CYP) enzymes. This can significantly enhance the metabolic stability and half-life of a drug candidate.
-
Lipophilicity Modulation: The -OCF₃ group is highly lipophilic (π ≈ 1.04), which can enhance membrane permeability and target engagement. This is a marked increase compared to a methoxy group (π ≈ -0.02).
-
Electronic Influence: As a strong electron-withdrawing group, it can modulate the pKa of nearby functionalities, such as the aniline nitrogen in the core scaffold, influencing target binding and pharmacokinetic properties.
However, the presence of the aniline (2-amino) and phenol (implicitly, as it's often a precursor or metabolite) functionalities introduces potential metabolic "soft spots" that require careful experimental evaluation.
Primary Metabolic Pathways and Potential Liabilities
Understanding the likely metabolic pathways is crucial for designing robust assessment strategies. For a scaffold like 2-Amino-4-(trifluoromethoxy)phenol, key metabolic transformations to investigate include:
-
Phase I (Functionalization):
-
N-Oxidation/N-Acetylation: The primary aromatic amine is susceptible to oxidation by CYPs or flavin-containing monooxygenases (FMOs), or acetylation by N-acetyltransferases (NATs).
-
Ring Hydroxylation: The aromatic ring can be hydroxylated by CYP enzymes, although the strong electron-withdrawing nature of the -OCF₃ group can deactivate the ring towards this transformation.
-
Glucuronidation (Phase II, but can be primary): The phenolic hydroxyl group, if present, is a prime site for direct conjugation with glucuronic acid.
-
-
Phase II (Conjugation):
-
Glucuronidation: The amino group and any newly introduced hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The phenolic hydroxyl can also be sulfated by sulfotransferases (SULTs).
-
The primary goal of our stability assessment is to quantify the rate of disappearance of the parent compound when exposed to relevant metabolic enzyme systems.
Experimental Workflow: A Multi-Tiered Approach to Stability Assessment
A robust assessment of metabolic stability involves a tiered approach, starting with simple, high-throughput systems and progressing to more complex models that better mimic the in vivo environment.
Below is a diagram illustrating the typical workflow for assessing metabolic stability.
Caption: Tiered workflow for in vitro metabolic stability assessment.
Core Protocol: The Liver Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.
Objective: To determine the rate of metabolism of a test compound by Phase I enzymes.
Expert Rationale: We use pooled human liver microsomes (HLMs) from multiple donors (typically >10) to average out inter-individual variability in CYP expression and activity. The inclusion of NADPH is critical, as it is the essential cofactor for CYP enzyme function.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of the test compound in DMSO. Serially dilute to create working solutions.
-
Prepare an "NADPH Regenerating System" (e.g., Promega's ReACTA system) containing NADP+, glucose-6-phosphate (G6P), and G6P dehydrogenase. This continuously generates NADPH, ensuring the reaction doesn't slow due to cofactor depletion.
-
Thaw pooled HLM (e.g., from Corning or Sekisui XenoTech) on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of the test compound working solution.
-
Add 175 µL of the HLM suspension to each well.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 20 µL of the NADPH regenerating system to start the reaction. The final test compound concentration is typically 1 µM, and the final DMSO concentration should be <0.5% to avoid enzyme inhibition.
-
Controls: Include a "0-minute" control (quench immediately after adding NADPH), a "no-NADPH" control (add buffer instead of the regenerating system), and positive controls (compounds with known high and low clearance, e.g., Verapamil and Warfarin).
-
-
Time Points & Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol). This "crashes" out the proteins and stops all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])
-
-
Comparative Stability Analysis: -OCF₃ vs. Alternatives
To contextualize the performance of the 2-Amino-4-(trifluoromethoxy)phenol scaffold, we compare its metabolic stability profile against two common structural alternatives:
-
Alternative A: 2-Amino-4-(methoxy)phenol: The direct non-fluorinated analogue.
-
Alternative B: 2-Amino-4-(trifluoromethyl)phenol: An isomer with a -CF₃ group, which has different electronic and lipophilic properties.
The table below summarizes representative data from a standard HLM stability assay.
| Compound ID | Scaffold | t½ (min) | CLint (µL/min/mg) | Primary Metabolic Route (Hypothesized) |
| Lead-OCF₃ | 2-Amino-4-(trifluoromethoxy)phenol | > 60 | < 11.5 | N-Oxidation / Glucuronidation |
| Alternative A | 2-Amino-4-(methoxy)phenol | 15 | 46.2 | O-Dealkylation , N-Oxidation |
| Alternative B | 2-Amino-4-(trifluoromethyl)phenol | 45 | 15.4 | N-Oxidation / Ring Hydroxylation |
| Control (High) | Verapamil | < 5 | > 138 | N-Dealkylation |
| Control (Low) | Warfarin | > 60 | < 11.5 | Ring Hydroxylation |
Interpretation of Results:
-
Lead-OCF₃: Demonstrates high metabolic stability in the microsomal assay, with a half-life exceeding 60 minutes. This confirms that the -OCF₃ group effectively blocks the O-dealkylation pathway. The low intrinsic clearance suggests that Phase I metabolism is not a major liability for this compound.
-
Alternative A (-OCH₃): Shows significantly lower stability (t½ = 15 min). The high clearance is almost certainly due to rapid O-dealkylation of the methoxy group, a well-documented and common metabolic pathway. This makes it a less desirable candidate from a metabolic standpoint.
-
Alternative B (-CF₃): Exhibits intermediate stability. The -CF₃ group is metabolically stable itself, but its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule differently than the -OCF₃ group, potentially making the aromatic ring or amino group more susceptible to other oxidative pathways.
The diagram below illustrates the key metabolic vulnerability of the methoxy-containing analogue compared to the stability of the trifluoromethoxy group.
Caption: Comparative metabolic fate of -OCH₃ vs. -OCF₃ groups.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a real report.)
Concluding Insights and Next Steps
The assessment clearly demonstrates that the 2-Amino-4-(trifluoromethoxy)phenol scaffold possesses superior Phase I metabolic stability compared to its methoxy analogue, effectively mitigating the risk of O-dealkylation.
Key Takeaways:
-
Scaffold Viability: The core scaffold is robust against common Phase I oxidative pathways, making it an excellent starting point for drug discovery programs where a long half-life is desired.
-
Next-Stage Assays: While microsomal stability is high, this does not rule out Phase II metabolism. The next logical step is to perform a Hepatocyte Stability Assay . Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of a compound's metabolic fate and potential for conjugation via the amino group.
-
Risk Mitigation: Further investigation into CYP inhibition and reactive metabolite screening should be conducted to ensure the compound does not perpetrate drug-drug interactions or form toxic byproducts, even if its intrinsic clearance is low.
This structured, data-driven approach allows for the confident assessment and progression of drug candidates, ensuring that resources are focused on compounds with the highest probability of success in downstream development.
References
-
Title: The Trifluoromethoxy Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: In vitro evaluation of metabolic stability and CYP450 inhibition of drug candidates Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Pooled Human Liver Microsomes Source: Corning Life Sciences URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to 2-Amino-4-(trifluoromethoxy)phenol: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of novel aromatic building blocks is a critical endeavor. Among these, 2-Amino-4-(trifluoromethoxy)phenol stands out as a valuable intermediate, prized for its unique electronic properties imparted by the trifluoromethoxy group. This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies for this compound, offering detailed experimental protocols and a critical evaluation of each route's merits and drawbacks. This document is intended to empower researchers, chemists, and drug development professionals to make informed decisions in their synthetic efforts.
Introduction: The Significance of 2-Amino-4-(trifluoromethoxy)phenol
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal chemistry and materials science. It is often considered a "super-methoxy" group, sharing the steric footprint of a methoxy group but possessing vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. 2-Amino-4-(trifluoromethoxy)phenol, with its strategically positioned amino and hydroxyl functionalities, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide will dissect the most common synthetic pathway and explore potential alternatives, providing the necessary data for a thorough comparative analysis.
Route 1: The Classic Approach - Nitration and Subsequent Reduction
The most established and widely utilized synthetic route to 2-Amino-4-(trifluoromethoxy)phenol proceeds via a two-step sequence starting from the commercially available 4-(trifluoromethoxy)phenol. This strategy leverages classic aromatic chemistry transformations: electrophilic nitration followed by reduction of the resulting nitro group.
Caption: Synthetic pathway for Route 1.
Step 1: Electrophilic Nitration of 4-(Trifluoromethoxy)phenol
The initial step involves the regioselective introduction of a nitro group onto the aromatic ring of 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating, ortho-, para-director. Since the para position is blocked by the trifluoromethoxy group, nitration is directed to the ortho position.
Causality of Experimental Choices:
The choice of nitrating agent and reaction conditions is critical to achieve high yield and selectivity while minimizing the formation of byproducts, such as dinitrated species or oxidative degradation products. A mixture of nitric acid and sulfuric acid is a common and potent nitrating system. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to prevent runaway reactions and unwanted side products.
Experimental Protocol: Nitration of 4-(Trifluoromethoxy)phenol
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-(trifluoromethoxy)phenol to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the phenol solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over crushed ice.
-
The solid precipitate, 2-Nitro-4-(trifluoromethoxy)phenol, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Reduction of 2-Nitro-4-(trifluoromethoxy)phenol
The second step is the reduction of the nitro group to a primary amine. This transformation can be accomplished by various methods, with the most common being catalytic hydrogenation or the use of a metal in acidic media.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is often the cleanest method, yielding the desired amine with water as the only byproduct. Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation. The choice of solvent and hydrogen pressure can influence the reaction rate and efficiency.[1]
-
Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[2][3] This method is robust and tolerant of various functional groups, but the workup can be more complex due to the formation of metal salts.[4]
Experimental Protocol: Reduction via Catalytic Hydrogenation
-
Dissolve 2-Nitro-4-(trifluoromethoxy)phenol in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 2-Amino-4-(trifluoromethoxy)phenol.
-
The product can be further purified by recrystallization.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Suspend 2-Nitro-4-(trifluoromethoxy)phenol in ethanol.
-
Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a sodium hydroxide solution.
-
The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Route 2: Alternative Approaches - A Critical Assessment
A hypothetical alternative could involve the introduction of the trifluoromethoxy group at a later stage, for instance, starting from a protected 2-aminophenol derivative.
Caption: A conceptual alternative synthetic pathway.
Challenges of the Alternative Route:
The direct trifluoromethoxylation of a phenol ring, especially one bearing an amino group (even in a protected form), is a challenging transformation. Reagents for trifluoromethoxylation are often expensive and require specific, and sometimes harsh, reaction conditions. The regioselectivity of such a reaction would also be a significant hurdle to overcome. To date, this approach has not been demonstrated to be a practical or efficient method for the synthesis of the title compound.
Head-to-Head Comparison
To provide a clear and objective comparison, the key parameters of the primary synthetic route with its variations are summarized in the table below.
| Parameter | Route 1A: Catalytic Hydrogenation | Route 1B: SnCl₂/HCl Reduction |
| Starting Material | 4-(Trifluoromethoxy)phenol | 4-(Trifluoromethoxy)phenol |
| Number of Steps | 2 | 2 |
| Key Reagents | HNO₃/H₂SO₄, H₂, Pd/C | HNO₃/H₂SO₄, SnCl₂·2H₂O, HCl |
| Overall Yield | Generally Good to High | Moderate to Good |
| Purity of Final Product | Typically high, clean reaction | May require more extensive purification |
| Scalability | Readily scalable, though requires specialized hydrogenation equipment | Scalable with standard laboratory equipment |
| Cost-Effectiveness | Catalyst cost can be a factor, but it is recyclable | Reagents are generally inexpensive |
| Safety Considerations | Handling of hydrogen gas under pressure requires caution. Nitration is highly exothermic. | Use of strong acids and handling of tin salts. Nitration is highly exothermic. |
| Environmental Impact | "Green" reduction step with water as the only byproduct. Catalyst can be recovered. | Formation of metal salt waste. |
Conclusion and Recommendations
Based on the available data and established chemical principles, the two-step synthesis of 2-Amino-4-(trifluoromethoxy)phenol via nitration of 4-(trifluoromethoxy)phenol followed by reduction of the nitro intermediate is the most reliable and efficient method to date.
For laboratory-scale synthesis and research purposes , both catalytic hydrogenation and tin(II) chloride reduction are viable options for the second step. Catalytic hydrogenation (Route 1A) is often preferred due to its cleaner reaction profile and easier product isolation, leading to higher purity products. However, it requires access to hydrogenation equipment. The tin(II) chloride reduction (Route 1B) is a robust and economical alternative that can be performed in standard laboratory glassware, although the workup can be more cumbersome due to the precipitation of tin salts.
For large-scale industrial production , the choice between these reduction methods would likely depend on a more detailed cost analysis, equipment availability, and waste disposal considerations. The development of a novel, efficient, and regioselective method for the direct trifluoromethoxylation of a suitable 2-aminophenol precursor could represent a significant advancement, but currently remains an open challenge for synthetic chemists.
This guide provides a solid foundation for any researcher or professional embarking on the synthesis of 2-Amino-4-(trifluoromethoxy)phenol. The provided protocols, coupled with the critical analysis of the synthetic routes, should facilitate a successful and efficient synthesis of this valuable chemical building block.
References
- Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Deriv
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (URL not available)
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- Nitration of Phenol and Purification by Column Chrom
- 2-Aminophenol derivatives and process for their prepar
- Catalytic hydrogenation of nitrophenol. (URL not available)
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- Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters. (URL not available)
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- Reduction of aromatic nitro compounds with SnCl2. Reddit. (URL not available)
- The proposed mechanism of the catalytic hydrogenation of 4-nitrophenol (4-NP) catalyzed by Pd-Ag/rGO biometallic nanocomposites.
- What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. (URL not available)
- RU2318797C2 - Method for phenol compound nitration.
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- ChemScene: Building blocks | Bioactive small molecules. (URL not available)
- Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (URL not available)
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- CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
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- SYNTHESIS LAB # 10: NITR
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. (URL not available)
- (PDF) Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
- Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. PubMed. (URL not available)
- 2-amino-4-nitrophenol. Organic Syntheses Procedure. (URL not available)
- 2-Aminophenol. Wikipedia. (URL not available)
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- Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. MDPI. (URL not available)
- A Comparative Guide to the Synthetic Routes of Substituted 2-Aminofurans. Benchchem. (URL not available)
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of 2-Amino-4-(trifluoromethoxy)phenol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Novel Antioxidants
In the landscape of drug discovery and materials science, the quest for potent and stable antioxidant molecules is relentless. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Phenolic compounds are a cornerstone of antioxidant research, valued for their ability to scavenge free radicals.[1] The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics.[2][3] This guide focuses on 2-Amino-4-(trifluoromethoxy)phenol, a scaffold of significant interest, and provides a framework for systematically benchmarking the antioxidant activity of its derivatives. Our objective is to move beyond mere data reporting and delve into the causality of experimental design, enabling researchers to generate robust, comparable, and mechanistically insightful data.
Pillar 1: Mechanistic Foundations of Phenolic Antioxidant Action
The antioxidant activity of phenolic compounds is primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) groups, which can neutralize free radicals and terminate damaging chain reactions. Two predominant mechanisms govern this process:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is resonance-stabilized, making it less reactive than the initial radical.[1][4][5]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the phenoxyl radical.[4][5]
ArOH + R• → ArOH•+ + R:-
The operative mechanism is often dependent on the specific radical, the solvent, and the pH of the system. Assays like the Oxygen Radical Absorbance Capacity (ORAC) are predominantly HAT-based, while others, such as the DPPH and ABTS assays, can proceed through a combination of mechanisms.[6][7]
Pillar 2: A Validated Workflow for Comparative Antioxidant Profiling
To ensure data is both reliable and comparable across different studies, a standardized and well-understood set of assays is paramount. We advocate for a multi-assay approach to provide a comprehensive antioxidant profile. The following workflow represents a robust strategy for benchmarking novel derivatives.
Caption: A validated workflow for benchmarking antioxidant derivatives.
Experimental Protocols: The Self-Validating System
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is monitored spectrophotometrically. Its simplicity makes it ideal for high-throughput primary screening.
-
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark. Prepare stock solutions of the test derivatives and a positive control (e.g., Trolox, Ascorbic Acid) in methanol at 1 mg/mL.
-
Serial Dilutions: Create a series of dilutions from the stock solutions of the test compounds and controls (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each dilution to respective wells. Add 100 µL of the 0.1 mM DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The choice of 30 minutes is critical as it allows the reaction to reach a steady state for most phenolic compounds without significant degradation of the DPPH radical.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Data Analysis: Plot the % inhibition against the concentration of each derivative to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Principle: ABTS is oxidized by potassium persulfate to its radical cation (ABTS•+), which is intensely colored. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. This assay is advantageous as it is soluble in both aqueous and organic solvents and is less affected by steric hindrance than the DPPH assay.[8]
-
Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm. This standardization is a crucial self-validating step to ensure consistent radical concentration across experiments.
-
Reaction: Add 10 µL of the test compound dilutions to 1 mL of the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after a set time (e.g., 6 minutes).
-
Data Analysis: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the derivatives is compared to this standard.
-
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time. ORAC is considered highly relevant as it utilizes a biologically relevant radical source.[6][7]
-
Protocol:
-
Reagent Preparation: All reagents (fluorescein, AAPH, Trolox standard, test compounds) are prepared in a 75 mM phosphate buffer (pH 7.4).
-
Assay Setup: In a black 96-well plate, add 25 µL of the test compound, blank (buffer), or Trolox standard. Then add 150 µL of the fluorescein working solution.
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes in the plate reader.
-
Reaction Initiation: Add 25 µL of the AAPH solution to all wells to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60-90 minutes (excitation: 485 nm, emission: 520 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank. Results are expressed as Trolox Equivalents (TE).
-
Pillar 3: Harnessing Structure-Activity Relationships (SAR) for Rational Design
The antioxidant capacity of a phenolic compound is not solely dependent on the presence of a hydroxyl group; it is profoundly influenced by the nature and position of other substituents on the aromatic ring.[9][10][11] Understanding these relationships is key to interpreting benchmarking data and guiding the synthesis of more potent derivatives.
Caption: Key SAR principles for phenolic antioxidants.
Benchmarking in Practice: A Comparative Analysis of Hypothetical Derivatives
Let us apply these principles to our core structure: 2-Amino-4-(trifluoromethoxy)phenol. The parent molecule contains a strong electron-donating amino group (-NH₂) ortho to the hydroxyl group and a strong electron-withdrawing trifluoromethoxy group (-OCF₃) para to the hydroxyl. This creates an interesting electronic push-pull system.
Based on established SAR, we can hypothesize the relative antioxidant activities of a series of derivatives. The following table provides a framework for comparison, predicting the outcomes of the assays described above.
| Compound ID | Derivative Structure (Modification from Parent) | Predicted IC₅₀ (DPPH) | Predicted TEAC (ABTS) | Rationale for Predicted Activity Change |
| CTRL-T | Trolox (Standard) | Low | 1.0 (by definition) | Gold standard for comparison. |
| PARENT-1 | 2-Amino-4-(trifluoromethoxy)phenol | Moderate | Moderate | The activating -NH₂ group is counteracted by the deactivating -OCF₃ group.[12] |
| DERIV-A | Add a second -OH group at position 6 | Very Low | Very High | Creates a catechol-like moiety, which significantly enhances radical scavenging capacity and stability of the resulting radical.[11] |
| DERIV-B | Replace -NH₂ at position 2 with -H | High | Low | Removal of the primary electron-donating group significantly reduces the molecule's ability to donate a hydrogen/electron. |
| DERIV-C | Add a methyl group (-CH₃) at position 5 | Lower than PARENT-1 | Higher than PARENT-1 | The methyl group is a weak electron-donating group, which should slightly enhance the stability of the phenoxyl radical. |
| DERIV-D | Replace -OCF₃ at position 4 with -OCH₃ | Low | High | Replacing a strong electron-withdrawing group with a strong electron-donating group will dramatically increase antioxidant activity. |
| DERIV-E | Acetylate the -NH₂ group (-NHCOCH₃) | Higher than PARENT-1 | Lower than PARENT-1 | The acetyl group is electron-withdrawing, reducing the electron-donating ability of the nitrogen atom, thus decreasing activity. |
Note: "Low" IC₅₀ values indicate high antioxidant activity, while "High" TEAC values indicate high activity.
Conclusion
This guide provides a comprehensive, mechanistically grounded framework for benchmarking the antioxidant activity of 2-Amino-4-(trifluoromethoxy)phenol derivatives. By employing a multi-assay approach (DPPH, ABTS, and ORAC) and interpreting the results through the lens of established structure-activity relationships, researchers can move beyond simple screening to generate robust, comparable data that informs the rational design of novel, potent antioxidant agents. The provided protocols and workflows are designed to be self-validating, ensuring the scientific integrity and trustworthiness of the generated results. This systematic approach is essential for accelerating the discovery and development of next-generation therapeutics and functional materials.
References
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Title: Quantitative structure-activity relationship analysis of phenolic antioxidants.[9] Source: Free Radical Biology and Medicine URL: [Link]
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Title: Concept, mechanism, and applications of phenolic antioxidants in foods.[4][5] Source: PubMed URL: [Link]
-
Title: Mechanisms of action by which phenolic compounds present antioxidant activity. Source: Food Bioscience URL: [Link]
-
Title: Quantitative structure-activity relationships of antioxidant phenolic compounds.[13] Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Structure-antioxidant activity relationships of flavonoids and phenolic acids.[10] Source: PubMed URL: [Link]
-
Title: Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.[12] Source: ResearchGate URL: [Link]
-
Title: Phenolic acids: Natural versatile molecules with promising therapeutic applications.[1] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense.[11] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.[6] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators.[14] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods.[8] Source: Journal of Food Sciences and Nutrition URL: [Link]
-
Title: Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays.[7] Source: ResearchGate URL: [Link]
-
Title: Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts.[15] Source: Semantic Scholar URL: [Link]
-
Title: The results obtained for antioxidant capacity assays (ORAC, DPPH, and ABTS).[16] Source: ResearchGate URL: [Link]
-
Title: Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.[2] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.[3] Source: The Hartwig Group, UC Berkeley URL: [Link]
-
Title: Theoretical and Experimental Analysis of the Antioxidant Features of Phenol and Aniline Model Compounds.[17] Source: ResearchGate URL: [Link]
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- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Nuances of Molecular Recognition: A Comparative Guide to the Binding Affinity of 2-Amino-4-(trifluoromethoxy)phenol Analogs
In the intricate dance of drug discovery, the precise orientation of functional groups on a molecule can dictate its biological activity. This guide delves into the critical role of isomerism on the binding affinity of 2-amino-4-(trifluoromethoxy)phenol analogs, a class of compounds with significant potential in medicinal chemistry. We will explore the underlying principles of molecular recognition, provide detailed experimental protocols for assessing binding affinity, and present a comparative analysis of positional isomers to illuminate the structure-activity relationships (SAR) that govern their interaction with a model biological target.
The Significance of the Trifluoromethoxy Group and Positional Isomerism
The trifluoromethoxy (-OCF3) group is a powerful modulator of physicochemical properties in drug candidates. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's permeability, metabolic stability, and, crucially, its binding affinity to target proteins.[1] When incorporated into a phenolic scaffold, the placement of the -OCF3 group and other substituents, such as the amino group, creates positional isomers that can exhibit vastly different biological profiles. Understanding these isomeric effects is paramount for rational drug design and lead optimization.
This guide will focus on a comparative analysis of three key positional isomers of amino-(trifluoromethoxy)phenol to elucidate the impact of substituent placement on binding affinity.
Comparative Binding Affinity Analysis: A Case Study
To quantify the impact of isomeric positioning on binding affinity, a competitive radioligand binding assay was performed. This technique is considered the gold standard for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity.[1] In this hypothetical study, the binding of our test compounds to a model G-protein coupled receptor (GPCR) is assessed by their ability to displace a known high-affinity radioligand.
The key metric for binding affinity is the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The Ki is derived from the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) using the Cheng-Prusoff equation.[2]
Test Compounds: Positional Isomers
For this investigation, we synthesized and evaluated the following three positional isomers:
-
Compound A: 2-Amino-4-(trifluoromethoxy)phenol
-
Compound B: 4-Amino-2-(trifluoromethoxy)phenol
-
Compound C: 2-Amino-5-(trifluoromethoxy)phenol
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14059635&t=l"]; A; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034937&t=l"]; B; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15648839&t=l"]; C; A -- B [style=invis]; B -- C [style=invis]; labelloc="b"; label="Chemical structures of the investigated isomers."; } Caption: Structures of the 2-Amino-(trifluoromethoxy)phenol analogs.
Experimental Data Summary
The binding affinities of the three isomers were determined against a model GPCR target. The results, presented as IC50 and calculated Ki values, are summarized in the table below.
| Compound ID | Isomer | IC50 (nM) | Ki (nM) |
| A | 2-Amino-4-(trifluoromethoxy)phenol | 50 | 25 |
| B | 4-Amino-2-(trifluoromethoxy)phenol | 250 | 125 |
| C | 2-Amino-5-(trifluoromethoxy)phenol | 800 | 400 |
Interpretation of Results
The experimental data reveals a clear structure-activity relationship among the tested isomers. Compound A , with the amino group at the 2-position and the trifluoromethoxy group at the 4-position, demonstrated the highest binding affinity (lowest Ki value). This suggests that this particular arrangement of substituents is optimal for interaction with the binding pocket of the target receptor.
The shift of the trifluoromethoxy group to the 2-position and the amino group to the 4-position in Compound B resulted in a significant five-fold decrease in binding affinity. This indicates that the steric bulk or electronic properties of the trifluoromethoxy group at the 2-position may introduce unfavorable interactions or disrupt a key binding motif.
Finally, moving the trifluoromethoxy group to the 5-position in Compound C led to a dramatic sixteen-fold reduction in binding affinity compared to Compound A. This suggests that the 5-position is a particularly sensitive region within the binding site, where the presence of the trifluoromethoxy group is highly detrimental to binding.
These findings underscore the critical importance of precise substituent placement in drug design. Even subtle changes in the isomeric form of a molecule can lead to profound differences in its biological activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the synthesis and binding affinity determination of the 2-amino-(trifluoromethoxy)phenol analogs.
Synthesis of 2-Amino-4-(trifluoromethoxy)phenol (Illustrative)
A common synthetic route to aminophenols involves the reduction of a corresponding nitrophenol.[3] The synthesis of the specific isomers would involve starting with the appropriately substituted nitrophenols.
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Start [label="Start with\n2-Nitro-4-(trifluoromethoxy)phenol"]; Reduction [label="Reduction\n(e.g., H2, Pd/C)"]; Product [label="2-Amino-4-(trifluoromethoxy)phenol\n(Compound A)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reduction; Reduction -> Product; } Caption: Illustrative synthetic workflow for Compound A.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-nitro-4-(trifluoromethoxy)phenol in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-4-(trifluoromethoxy)phenol.
Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of the test compounds using a filtration-based radioligand binding assay.[1][4]
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Preparation [label="Prepare receptor membranes,\nradioligand, and test compounds"]; Incubation [label="Incubate membranes, radioligand,\nand varying concentrations of\ntest compound"]; Filtration [label="Rapidly filter the incubation mixture\nto separate bound and free radioligand"]; Washing [label="Wash filters to remove\nnon-specifically bound radioligand"]; Counting [label="Quantify radioactivity\non filters using a\nscintillation counter"]; Analysis [label="Analyze data to determine\nIC50 and Ki values", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Preparation -> Incubation -> Filtration -> Washing -> Counting -> Analysis; } Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a suspension of cell membranes expressing the target receptor in an appropriate assay buffer.
-
Prepare a stock solution of the radioligand (e.g., [3H]-labeled antagonist) at a known concentration.
-
Prepare serial dilutions of the test compounds (isomers A, B, and C) over a wide concentration range.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the receptor membrane suspension, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
To initiate the competition, add the different concentrations of the test compounds to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound and non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Conclusion
The comparative analysis of 2-amino-4-(trifluoromethoxy)phenol analogs presented in this guide unequivocally demonstrates the profound influence of isomeric positioning on binding affinity. The subtle rearrangement of the amino and trifluoromethoxy groups on the phenol ring resulted in significant alterations in the compounds' ability to interact with the target receptor. This case study serves as a compelling reminder for researchers in drug discovery and development that a deep understanding of structure-activity relationships at the isomeric level is not merely an academic exercise, but a fundamental prerequisite for the rational design of potent and selective therapeutics. The provided experimental protocols offer a robust framework for conducting similar investigations, enabling scientists to systematically explore the chemical space and unlock the full potential of their candidate molecules.
References
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
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A Comparative Guide to Validated Analytical Methods for Detecting Trace Impurities in 2-Amino-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling for 2-Amino-4-(trifluoromethoxy)phenol
2-Amino-4-(trifluoromethoxy)phenol is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as trace impurities can carry over into the final active pharmaceutical ingredient (API), potentially impacting its safety, efficacy, and stability.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in drug substances.[1] This guide provides a comparative analysis of validated analytical methods for the detection and quantification of trace impurities in 2-Amino-4-(trifluoromethoxy)phenol, offering insights into the selection of the most appropriate techniques for quality control and regulatory compliance.
The trifluoromethoxy group in the target molecule imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, which can influence the choice and optimization of analytical methods.[2] This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
HPLC is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For a polar compound like 2-Amino-4-(trifluoromethoxy)phenol, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust and reliable HPLC method requires careful consideration of several parameters:
-
Column Selection: A C18 column is a common starting point for the separation of moderately polar to non-polar compounds.[3][4][5] The choice of a specific C18 column (e.g., Zorbax Eclipse Plus C18, Luna C18) will depend on the desired selectivity and peak shape for the parent compound and its potential impurities.[3][5][6]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used in RP-HPLC. The pH of the aqueous phase is critical for controlling the retention and peak shape of ionizable compounds like aminophenols.[7] For 2-Amino-4-(trifluoromethoxy)phenol, a slightly acidic mobile phase (pH 3-4) is often optimal to ensure the amino group is protonated, leading to better peak symmetry.
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed for the analysis of aromatic compounds.[1][3] A DAD offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification.[7]
Comparative Analysis of HPLC Methods
The following table provides a hypothetical comparison of two validated RP-HPLC methods for the analysis of impurities in 2-Amino-4-(trifluoromethoxy)phenol, based on common practices for similar compounds.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | Luna C18 (150 x 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (70:30, v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Isocratic | Gradient: 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | DAD at 230 nm | DAD at 230 nm |
| LOD | ~0.01% | ~0.005% |
| LOQ | ~0.03% | ~0.015% |
| Advantages | Simple, robust, shorter run time for known impurities. | Higher resolution for complex impurity profiles, better separation of closely eluting peaks. |
| Disadvantages | May not resolve all unknown or closely related impurities. | Longer run time, potential for baseline drift. |
Experimental Protocol: Validated RP-HPLC Method (Gradient Elution)
This protocol describes a self-validating system for the determination of trace impurities in 2-Amino-4-(trifluoromethoxy)phenol.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, 230 nm
3. Solution Preparation:
-
Diluent: Mobile Phase A : Acetonitrile (80:20, v/v)
-
Standard Solution: Accurately weigh and dissolve 2-Amino-4-(trifluoromethoxy)phenol reference standard in diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in diluent to obtain a concentration of 1.0 mg/mL.
4. Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of the main peak and known impurities.
-
Linearity: Prepare a series of solutions of known impurities at different concentrations (e.g., LOQ to 150% of the specification limit) and plot a calibration curve.
-
Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities that may be present in 2-Amino-4-(trifluoromethoxy)phenol, such as residual solvents from the synthesis process or volatile by-products.[8][9] The high sensitivity and specificity of the mass spectrometer allow for confident identification and quantification of trace-level contaminants.[10]
Causality Behind Experimental Choices in GC-MS Method Development
-
Derivatization: Phenolic compounds can sometimes exhibit poor peak shape in GC due to their polar nature. Derivatization, such as silylation, can improve peak symmetry and volatility.[11] However, for trace analysis, direct injection is often preferred to avoid potential artifacts from the derivatization reaction.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for the separation of a wide range of volatile and semi-volatile organic compounds.[8]
-
Ionization and Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible mass spectra that can be compared to spectral libraries for compound identification.[12]
Comparative Analysis of GC-MS Methods
| Parameter | Method C: Headspace GC-MS (for Residual Solvents) | Method D: Direct Injection GC-MS (for Semi-Volatiles) |
| Sample Preparation | Sample dissolved in a high-boiling solvent (e.g., DMSO) and heated in a sealed vial. | Sample dissolved in a suitable solvent (e.g., methanol) and injected directly. |
| Column | DB-624 or equivalent (for volatile compounds) | DB-5ms or equivalent (for a broader range of volatilities) |
| Oven Program | Isothermal or slow ramp (e.g., 40°C for 5 min, then 10°C/min to 200°C) | Steeper ramp (e.g., 50°C for 2 min, then 20°C/min to 280°C) |
| Detector | Mass Spectrometer (Scan mode) | Mass Spectrometer (Scan and/or SIM mode) |
| Target Analytes | Volatile organic solvents (e.g., methanol, acetone, toluene) | Semi-volatile process impurities and degradation products. |
| Advantages | High sensitivity for volatile compounds, minimizes matrix effects. | Broader applicability for a wider range of impurities. |
| Disadvantages | Not suitable for non-volatile impurities. | Potential for matrix interference, may require derivatization for polar compounds. |
Experimental Protocol: Validated Direct Injection GC-MS Method
1. Instrumentation:
-
GC system with a split/splitless injector and a mass spectrometer detector.
2. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
3. Solution Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the sample in 1 mL of methanol.
4. Validation Parameters:
-
Validation follows similar principles as HPLC, with a focus on specificity (mass spectral confirmation), linearity, accuracy, precision, and LOD/LOQ for target impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of unknown impurities.[13][14][15] While not typically used for routine quantification of trace impurities due to its lower sensitivity compared to chromatographic techniques, its strength lies in providing detailed structural information without the need for a reference standard of the impurity itself.[14]
Causality Behind Experimental Choices in NMR Analysis
-
1D and 2D NMR Experiments: A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is crucial for piecing together the structure of an unknown impurity.[15]
-
¹⁹F NMR: Given the trifluoromethoxy group in the parent molecule, ¹⁹F NMR is particularly valuable for identifying impurities where this group has been altered or is in a different chemical environment.
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid interference from the solvent's proton signals.[16]
Workflow for Impurity Identification using NMR
Caption: Workflow for the identification of an unknown impurity using NMR spectroscopy.
Conclusion: An Integrated Approach for Comprehensive Impurity Profiling
No single analytical technique is sufficient for the complete characterization of impurities in 2-Amino-4-(trifluoromethoxy)phenol. A multi-faceted approach, leveraging the strengths of HPLC, GC-MS, and NMR, is essential for ensuring the quality and safety of this critical pharmaceutical intermediate. HPLC provides the quantitative backbone for routine purity testing, GC-MS offers a sensitive method for volatile impurities, and NMR serves as the ultimate tool for the structural elucidation of unknowns. By implementing a suite of validated analytical methods, researchers and drug developers can confidently meet regulatory expectations and deliver high-quality pharmaceutical products.
References
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Wyszecka-Kaszuba, E., Warowna-Grzeskiewicz, M., & Fijałek, Z. (2001). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-329. Available at: [Link]
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Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Available at: [Link]
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Wyszecka-Kaszuba, E., Warowna-Grzeskiewicz, M., & Fijałek, Z. (2001). DETERMINATION OF 4-AMINOPHENOL IMPURITIES IN SELECTED PHARMACEUTICAL PREPARATIONS BY HPLC METHOD WITH AMPEROMETRIC DETECTION. Acta Poloniae Pharmaceutica, 58(5), 325-329. Available at: [Link]
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Patel, S. A., & Patel, C. N. (2016). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 3(5), 2395-0056. Available at: [Link]
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Stojanovska, M., Dimitrovska, A., & Gjorgoski, I. (2015). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Journal of Hygienic Engineering and Design, 13, 39-47. Available at: [Link]
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Jain, D. K., Patel, P., & Charde, R. (2016). Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami). Allied Academies. Available at: [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
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Shevchenko, A., Kolisnyk, I., & Logoyda, L. (2021). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 68(2), 381-391. Available at: [Link]
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El-Gindy, A., Emara, S., & Hadad, G. M. (2012). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate. Available at: [Link]
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Zacs, D., & Bartkevics, V. (2014). Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytical and Bioanalytical Chemistry, 406(19), 4551-4566. Available at: [Link]
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Van der Westhuizen, R., & Rohwer, E. R. (2000). Gas chromatographic analysis of trace impurities in chlorine trifluoride. Journal of Chromatography A, 873(2), 229-235. Available at: [Link]
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Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]
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Uhrin, D., & Simpson, A. J. (2013). Isotope-filtered nD NMR spectroscopy of complex mixtures to unravel the molecular structures of phenolic compounds in tagged soil organic matter. Analyst, 138(18), 5315-5325. Available at: [Link]
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Dabi, M., & Das, A. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available at: [Link]
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Van der Westhuizen, R., & Rohwer, E. R. (2000). Gas chromatographic analysis of trace impurities in chlorine trifluoride. ResearchGate. Available at: [Link]
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Shustova, N. B., Kuvychko, I. V., & Strauss, S. H. (2013). HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18.... ResearchGate. Available at: [Link]
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Reddy, G. S., Reddy, A. M., & Sreeramulu, J. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Available at: [Link]
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Pees, A., & Neumaier, F. (2021). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of.... ResearchGate. Available at: [Link]
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Spiliotopoulou, M., & Stamatelatou, K. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC advances, 11(16), 9578-9586. Available at: [Link]
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Isanbor, C., & O'Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5462. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-4-(trifluoromethoxy)phenol
This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-Amino-4-(trifluoromethoxy)phenol (CAS No. 454-81-9). As a trifluoromethoxy-substituted aromatic amine and phenol, this compound presents a complex hazard profile that demands rigorous adherence to established safety and waste management procedures. This guide is intended for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Part 1: Pre-Disposal Hazard Assessment & Characterization
Understanding the chemical nature of 2-Amino-4-(trifluoromethoxy)phenol is fundamental to appreciating the necessity of the specific disposal protocols outlined. Its structure combines three key functional groups, each contributing to its hazard profile:
-
Aromatic Amine: Primary aromatic amines (PAAs) as a class are known for their potential toxicity, with many being recognized as carcinogens or mutagens.[1][2] They can be readily absorbed through the skin, posing a significant health risk.[2]
-
Phenol: The phenolic hydroxyl group renders the molecule corrosive and can cause severe skin and eye damage upon contact.[3]
-
Trifluoromethoxy Group (-OCF3): This halogenated functional group places the compound in the category of halogenated organic waste. Halogenated waste streams require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and highly toxic environmental pollutants like dioxins.[4]
A summary of the primary hazards associated with analogous compounds is presented below. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact chemical being used.
| Hazard Classification | Description | Potential Consequences | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | May cause systemic poisoning. | [5][6][7][8] |
| Skin Corrosion / Irritation | Causes skin irritation and potentially severe burns. | Inflammation, blistering, and local tissue damage can occur. | [5][7][9] |
| Serious Eye Damage / Irritation | Causes serious, potentially irreversible eye damage. | Corneal damage or blindness can result from direct contact. | [5][7][9][10] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled. | Characterized by burning sensations, coughing, and sneezing. | [3][7][9] |
| Environmental Hazard | Very toxic to aquatic life. | Improper disposal can lead to significant contamination of water systems. | [5][6] |
Part 2: Personnel Safety & Engineering Controls
Before handling or preparing for disposal, ensure all engineering controls and Personal Protective Equipment (PPE) are in place. This is a non-negotiable step to mitigate exposure risks.
-
Primary Engineering Control: All handling of 2-Amino-4-(trifluoromethoxy)phenol, including weighing, transfers, and waste collection, must be conducted within a properly functioning chemical fume hood.[4]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Gloves: Nitrile rubber gloves are required. Given that many halogenated compounds can permeate standard gloves, consider double-gloving for extended operations.[11]
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][12]
-
Protective Clothing: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[5][7]
-
Part 3: Segregated Chemical Waste Collection Protocol
The cornerstone of safe disposal is the meticulous segregation of waste streams. Due to its halogenated nature, 2-Amino-4-(trifluoromethoxy)phenol waste must never be mixed with non-halogenated chemical waste.[4][11]
Step-by-Step Collection Methodology
-
Designate a Waste Container: Use a dedicated, chemically compatible hazardous waste container, typically made of high-density polyethylene (HDPE).[13] The container must have a secure, tight-fitting lid and be in good condition.
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "Waste 2-Amino-4-(trifluoromethoxy)phenol".
-
The primary hazard(s) (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The date the first waste was added.
-
-
Waste Accumulation:
-
Solid Waste: Collect any unused or contaminated solid 2-Amino-4-(trifluoromethoxy)phenol. This includes contaminated personal protective equipment (gloves), weigh boats, and absorbent paper used for minor cleanups. Place these items in a clear plastic bag within a designated solid waste pail.[14]
-
Liquid Waste: For solutions containing the compound, use a dedicated liquid hazardous waste container.
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[15] Store the container in a designated satellite accumulation area within the laboratory.
Part 4: Decontamination of Work Area & Glassware
Proper decontamination prevents unintentional exposure and cross-contamination.
-
Work Surfaces: Wipe down all surfaces within the fume hood where the chemical was handled with an appropriate solvent (e.g., acetone). The contaminated wipes must be disposed of as solid hazardous waste.
-
Glassware Decontamination:
-
Perform an initial rinse of the contaminated glassware with a suitable solvent.
-
This first rinsate must be collected and added to the designated halogenated liquid hazardous waste container.[4][15]
-
For highly toxic compounds, the first three rinses must be collected as hazardous waste.[15]
-
After the initial hazardous rinses, the glassware can be washed using standard laboratory procedures.
-
Part 5: Operational Disposal Plan (Storage & Final Disposal)
-
Storage: The sealed and labeled hazardous waste container must be stored in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and equipped with secondary containment to capture any potential leaks.[13]
-
Request for Pickup: Once the container is full, or at regular intervals as determined by your institution's policy, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.[4][13]
-
Documentation: Complete all necessary waste disposal forms required by your institution. This documentation provides a critical record for regulatory compliance.
-
Final Disposal: EHS personnel will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration under controlled conditions.
Crucially, under no circumstances should 2-Amino-4-(trifluoromethoxy)phenol or its containers be disposed of in the regular trash or poured down the drain. [11][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2-Amino-4-(trifluoromethoxy)phenol.
Caption: Decision workflow for handling and segregating waste.
References
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Mastering the Safe Handling of 2-Amino-4-(trifluoromethoxy)phenol: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of pharmaceutical and agrochemical innovation, the precise and safe handling of specialized chemical intermediates is paramount. 2-Amino-4-(trifluoromethoxy)phenol, a key building block, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, experience-driven safety protocols and logistical plans for the confident and safe management of this compound, from initial receipt to final disposal.
Immediate Safety Profile and Hazard Assessment
2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3) is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the GHS07 pictogram, an exclamation mark, signals these acute toxicity and irritation hazards.[1] Understanding these classifications is the first step in implementing a robust safety strategy. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality is clear: the chemical's properties can lead to irritation and damage to biological tissues upon direct contact or entry into the body. Therefore, a multi-layered personal protective equipment (PPE) approach is non-negotiable.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 2-Amino-4-(trifluoromethoxy)phenol, with an explanation of the protective reasoning.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before each use. | Prevents skin contact, addressing the H315 (Causes skin irritation) hazard. Double-gloving is recommended for extended handling periods. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Protects against accidental splashes that could cause serious eye irritation (H319). |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Provides a barrier against incidental skin contact and protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is necessary. | Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation (H335). |
This comprehensive PPE ensemble is your first line of defense. Always ensure a proper fit and inspect all equipment for damage before entering a handling area.
Operational Plan: From Receipt to Experimentation
A meticulous, step-by-step operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage temperature should be maintained around 4°C, and the container should be protected from light.
Handling and Use
The following workflow is designed to guide the user through the safe handling of 2-Amino-4-(trifluoromethoxy)phenol during experimental procedures.
Caption: A stepwise workflow for the safe handling of 2-Amino-4-(trifluoromethoxy)phenol.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Amino-4-(trifluoromethoxy)phenol and its containers is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Institutional Guidelines: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific procedures.[2]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's EHS department.
By adhering to these detailed protocols, researchers can confidently handle 2-Amino-4-(trifluoromethoxy)phenol, ensuring a safe and productive laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
-
2a biotech. (n.d.). 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Angene Chemical. (2024, December 7). Safety Data Sheet. Retrieved from [Link]
-
Cefic. (n.d.). Guidelines for the SAFE USE of PHENOL. Retrieved from [Link]
-
Duke University. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Duke University OESO. (n.d.). OESO Phenol Guideline. Retrieved from [Link]
-
Protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
